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Foundational

Molecular structure and conformational analysis of nitro-pyrrole amines

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Nitro-Pyrrole Amines Abstract Nitro-pyrrole amines represent a critical class of heterocyclic compounds, forming the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Nitro-Pyrrole Amines

Abstract

Nitro-pyrrole amines represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and advanced materials.[1] The intricate interplay between the electron-rich pyrrole ring, the versatile amine substituent, and the powerfully electron-withdrawing nitro group governs their molecular geometry, conformational preferences, and ultimately, their functional properties.[2][3] This guide provides an in-depth exploration of the structural and conformational landscape of nitro-pyrrole amines. We will dissect the theoretical underpinnings of their stability, detail field-proven experimental protocols for their synthesis and characterization, and provide authoritative insights into the computational and spectroscopic techniques essential for their analysis. This document is intended for researchers, medicinal chemists, and material scientists seeking to leverage the unique chemical space of these molecules for drug discovery and materials innovation.

The Architectural Blueprint: Understanding the Molecular Structure

The foundational structure of a nitro-pyrrole amine is a delicate balance of competing electronic effects, which dictates its overall reactivity and preferred three-dimensional shape.

Core Heterocycle: The Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle.[4] Unlike basic amines, the lone pair of electrons on the nitrogen atom is delocalized into the ring, contributing to a stable six-π-electron aromatic system.[5][6] This delocalization renders the nitrogen atom non-basic (pKa of the conjugate acid is ~0.4) and makes the carbon atoms, particularly at the C2 and C5 positions, electron-rich and susceptible to electrophilic attack.[6][7]

Key Substituents: The Nitro and Amine Groups
  • The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent profoundly influences the electronic distribution of the pyrrole ring.[3][8] Its presence deactivates the ring towards electrophilic substitution but can be a critical pharmacophore for biological activity, often enhancing interactions with biological targets or improving lipophilicity.[2] The position of the nitro group (e.g., 2-nitro vs. 3-nitro) is a key determinant of the molecule's dipole moment and reactivity.[7][9]

  • The Amine Group (-NR₂): The amine substituent can be a simple amino group (-NH₂) or a more complex side chain. Its electronic effect (donating or withdrawing) depends on its nature and point of attachment. When attached to the pyrrole nitrogen (N1 position), it can influence the planarity and rotational barriers of the molecule. When attached to a carbon atom, it can act as a key site for hydrogen bonding and further functionalization.

The combination of these groups creates a "push-pull" system that can lead to unique spectroscopic properties and tailored reactivity, making these molecules valuable in various applications, from medicinal chemistry to the development of fluorescent probes.[10]

Conformational Analysis: From Theory to Experimental Validation

The biological function and material properties of nitro-pyrrole amines are intrinsically linked to their preferred three-dimensional conformations. Understanding the rotational barriers and stable conformers is therefore paramount.

Theoretical & Computational Approaches

Density Functional Theory (DFT) has become an indispensable tool for predicting the conformational landscape of molecules.[11][12] It allows for the calculation of ground-state geometries, the identification of stable conformers, and the determination of the energy barriers separating them.

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of the target nitro-pyrrole amine using molecular modeling software.

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., the bond connecting the pyrrole ring to a substituted phenylamine). This identifies low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified low-energy conformer.

    • Methodology: Use a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) for a good balance of accuracy and computational cost.

    • Solvent Modeling: Incorporate an implicit solvent model (e.g., IEF-PCM) to simulate solution-phase behavior.[12]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Analysis: Compare the relative energies of the conformers to determine the most stable structures and the Boltzmann population at a given temperature.

Scientist's Note: The choice of the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p) is a field-proven standard for organic molecules, providing reliable geometric and energetic data. The inclusion of a solvent model is critical, as intermolecular interactions with the solvent can significantly influence conformational preference.

G cluster_0 Computational Workflow A 1. Initial 3D Structure B 2. Potential Energy Surface Scan A->B Rotate Dihedrals C 3. Geometry Optimization (DFT: B3LYP/6-311++G**) B->C Identify Minima D 4. Frequency Calculation C->D Confirm Minima E 5. Analysis of Conformers D->E Compare Energies

Caption: A typical workflow for computational conformational analysis using DFT.

Experimental Validation: Spectroscopic & Crystallographic Methods

While computational methods are predictive, experimental techniques provide definitive proof of molecular structure and conformation in both the solid and solution states.

2.2.1. X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the conformation adopted within the crystal lattice.[13][14]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the purified nitro-pyrrole amine suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[14]

  • Analysis: Analyze the refined structure to determine key geometric parameters. It's crucial to consider the potential influence of crystal packing forces, which may favor a conformation that is not the lowest energy state in solution.[15]

Data Presentation: Comparing Theoretical and Experimental Structures

ParameterBond Length (Å) - XRDBond Length (Å) - DFTBond Angle (°) - XRDBond Angle (°) - DFT
C2-N(nitro)1.451.46C1-C2-N(nitro)125.5
N1-C(amine)1.381.39C2-N1-C5108.2
C4=C51.371.37H-N1-C2125.9

Note: Data are hypothetical and for illustrative purposes. Real data would be derived from experimental and computational output.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular structure and conformation in solution. Techniques like the Nuclear Overhauser Effect (NOE) can establish through-space proximity between protons, providing crucial conformational information.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The characteristic stretches of the nitro group (asymmetric ~1500-1560 cm⁻¹ and symmetric ~1300-1370 cm⁻¹) and the N-H or O-H groups provide rapid confirmation of the molecule's composition.[16][17]

Synthesis and Characterization: A Practical Workflow

The synthesis of nitro-pyrrole amines can be achieved through various routes, often involving multi-component reactions or the functionalization of a pre-existing pyrrole core.[18][19][20]

Protocol: Paal-Knorr Synthesis of an N-(nitrophenyl)pyrrole

This method is a robust and widely used strategy for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[16]

  • Reactant Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 equiv.), the primary nitro-substituted amine (e.g., 4-nitroaniline, 1.0 equiv.), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.[16]

Rationale: The Paal-Knorr synthesis is favored for its operational simplicity and the ready availability of starting materials. The acid catalyst is essential for protonating a carbonyl group, which activates it for nucleophilic attack by the amine, initiating the cyclization and dehydration cascade to form the aromatic pyrrole ring.[16]

G cluster_workflow General Experimental Workflow cluster_char Characterization Suite A Synthesis (e.g., Paal-Knorr Reaction) B Aqueous Workup & Solvent Extraction A->B Reaction Complete C Purification (Column Chromatography) B->C Crude Product D Structural Characterization C->D Purified Compound E Pure Final Product D->E Structure Confirmed NMR NMR (¹H, ¹³C) MS HRMS IR IR Spectroscopy

Caption: A standard workflow for the synthesis, purification, and characterization of nitro-pyrrole amines.

Structure-Activity Relationships and Future Outlook

The structural and conformational properties of nitro-pyrrole amines are directly correlated with their biological activity. For instance, the presence and position of a nitro group can enhance antibacterial activity by improving lipophilicity and interaction with bacterial membranes.[2] The reduction of the nitro group to an amine is often a key step in the mechanism of action for certain nitro-aromatic drugs, but this can also lead to the formation of toxic intermediates.[2][3]

The ability to control the conformation of the amine side chain through rational design allows for the optimization of binding to specific protein targets. As computational and synthetic methods continue to advance, the design of conformationally constrained nitro-pyrrole amines will open new avenues for developing highly selective and potent therapeutic agents. The unique electronic properties also make them promising candidates for applications in organic electronics and sensor technology.[10]

References

  • Alizadeh, A., Rezvanian, A., & Bijanzadeh, H. R. (2008). Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene. Synthesis, 2008(05), 725-728. Available from: [Link]

  • Mendes, L. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available from: [Link]

  • Li, J., et al. (2024). I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, G., et al. (2011). Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters, 13(17), 4592-4595. Available from: [Link]

  • Reddy, L. M., et al. (2015). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. ResearchGate. Available from: [Link]

  • Malik, A. A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). Available from: [Link]

  • Asif, M. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15344-15368. Available from: [Link]

  • Gouterman, M., et al. (2015). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Omega, 1(5), 849-856. Available from: [Link]

  • Shilpa, N., et al. (2022). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Weis, R., & Henne, K. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. Available from: [Link]

  • Soderberg, T. Illustrated Glossary of Organic Chemistry - Pyrrole. UCLA. Available from: [Link]

  • LibreTexts Chemistry. (2024). 24.9: Heterocyclic Amines. Available from: [Link]

  • Popa, M. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16997. Available from: [Link]

  • Scribd. Pyrrole: Structure and Aromaticity Analysis. Available from: [Link]

  • National Center for Biotechnology Information. 3-Nitropyrrole. PubChem Compound Database. Available from: [Link]

  • Naim, F., et al. (2022). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. Available from: [Link]

  • Öztürk, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]

  • Miller, J. S., et al. (2006). Crystallography and Magnetism of Two 1-(4-nitroxylphenyl)pyrroles. Inorganic Chemistry, 45(25), 10174-10182. Available from: [Link]

  • ResearchGate. (A) Chemical structure of nitropyrrole and nitroindole base analogues.... Available from: [Link]

  • Gierschner, J., et al. (2022). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Chemical Communications, 58(24), 3909-3912. Available from: [Link]

  • Claramunt, R. M., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available from: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available from: [Link]

  • Romanenko, G. V., et al. (2020). (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties. Molecules, 25(21), 5092. Available from: [Link]

  • Claramunt, R. M., et al. (2025). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Asian Journal of Organic Chemistry. Available from: [Link]

  • Nogueira, L. P., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. Available from: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Heterocyclic Amines. Available from: [Link]

  • Kumar, A., et al. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters. Available from: [Link]

  • Mary, Y. S., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1210, 128031. Available from: [Link]

  • Gao, H., & Shreeve, J. M. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(1), 833-848. Available from: [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 241, 112080. Available from: [Link]

  • Nogueira, L. P., et al. (2025). Computational mechanistic study on N-nitrosation reaction of secondary amines. Journal of Molecular Modeling, 31(11), 329. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-methyl-4-nitro-1H-pyrrol-2-amine

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It dictates not only the compound's shelf-life and storage requirements but also its safety profile and manufacturing viability. For nitrogen-rich heterocyclic compounds, particularly those bearing energetic functional groups like the nitro group (-NO2), a thorough understanding of thermal behavior is paramount. The presence of a nitro group can significantly influence a molecule's electronic properties and reactivity, often rendering it susceptible to thermal decomposition, which can lead to runaway reactions and explosive events in the most extreme cases.[1]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-methyl-4-nitro-1H-pyrrol-2-amine, a novel pyrrole derivative with potential pharmacological applications.[2][3][4] While direct experimental data for this specific molecule is not yet publicly available, this document will leverage established principles of thermal analysis and computational chemistry, drawing upon data from structurally related compounds to construct a robust predictive stability profile. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for evaluating the thermal hazards associated with this and similar nitro-containing heterocyclic compounds.

Predicted Thermodynamic Profile of 1-methyl-4-nitro-1H-pyrrol-2-amine: A Synthesis of Structure-Activity Relationships

The thermodynamic stability of 1-methyl-4-nitro-1H-pyrrol-2-amine is a composite of the contributions from its constituent functional groups—the pyrrole core, the N-methyl group, the C4-nitro group, and the C2-amino group.

  • The Pyrrole Core: Pyrrole and its derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[2][3] The aromaticity of the pyrrole ring provides a degree of inherent stability.

  • The Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and is the primary determinant of the molecule's potential thermal instability. The C-NO2 bond is often the weakest point in nitroaromatic compounds, and its cleavage is a common initial step in thermal decomposition.[5][6] This decomposition can be highly exothermic, releasing significant energy.[1] The position of the nitro group on the pyrrole ring can also influence stability, with computational studies on related molecules showing that different isomers can have varying degrees of planarity and electronic distribution, which in turn affects their energetic properties.

  • The Amino Group (-NH2): The amino group is an electron-donating group, which can interact electronically with the electron-withdrawing nitro group through the pyrrole ring system. This push-pull electronic effect can influence the overall stability, potentially by delocalizing electron density and strengthening the C-NO2 bond to a certain extent.

  • The N-Methyl Group (-CH3): The methyl group attached to the ring nitrogen is a weak electron-donating group and is not expected to be a primary driver of instability. However, its presence can influence the crystal packing of the solid-state material, which can have a secondary effect on its bulk thermal stability.

Based on these structural considerations, 1-methyl-4-nitro-1H-pyrrol-2-amine is predicted to be an energetic material requiring careful handling. Its decomposition is likely to be initiated by the cleavage of the C-NO2 bond. The onset of thermal decomposition is anticipated to be in a range comparable to other nitroaromatic compounds, though potentially moderated by the presence of the amino group.

Experimental Determination of Thermodynamic Stability

A dual-pronged experimental approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard for characterizing the thermal stability of new chemical entities.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-methyl-4-nitro-1H-pyrrol-2-amine into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak maximum of the decomposition exotherm (Tpeak), and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-methyl-4-nitro-1H-pyrrol-2-amine into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different temperatures.

Data Presentation: Predicted vs. Reference Compounds
CompoundOnset of Decomposition (Tonset) (°C)Key Observations
1-methyl-4-nitro-1H-pyrrol-2-amine (Predicted) 180 - 250Expected to exhibit a sharp exothermic decomposition.
2-Nitrotoluene~220Known to undergo autocatalytic decomposition.[1]
NitrobenzeneDecomposes near boiling point (~210 °C)Primary decomposition involves C-NO2 bond breaking.[5][6]

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict and understand the thermodynamic stability of molecules before their synthesis, thus providing a valuable tool for early-stage hazard assessment.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine key thermodynamic parameters such as bond dissociation energies (BDEs), heats of formation, and activation energies for decomposition pathways.

  • Molecular Modeling: Construct the 3D structure of 1-methyl-4-nitro-1H-pyrrol-2-amine using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule.[7]

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Bond Dissociation Energy (BDE) Calculation: Calculate the BDE of the C-NO2 bond by computing the energies of the radical fragments formed upon bond cleavage. This is a critical indicator of thermal stability.

  • Analysis of Decomposition Pathways: Investigate potential initial decomposition pathways, such as nitro-nitrite isomerization, which is a known decomposition mechanism for some nitroaromatic compounds.[5][6][8]

Visualizing the Workflow

Experimental Workflow for Thermal Stability Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Interpretation Sample 1-methyl-4-nitro-1H-pyrrol-2-amine DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA T_onset Onset Temperature (Tonset) DSC->T_onset Delta_H Enthalpy of Decomposition (ΔHd) DSC->Delta_H Mass_Loss Mass Loss (%) TGA->Mass_Loss

Caption: Experimental workflow for DSC and TGA analysis.

Logical Relationship for Stability Assessment

stability_assessment cluster_inputs Inputs cluster_analysis Analysis cluster_output Output Structure Molecular Structure SAR Structure-Activity Relationship Analysis Structure->SAR Exp_Data Experimental Data (DSC/TGA) Exp_Data->SAR Comp_Data Computational Data (DFT) Comp_Data->SAR Kinetics Decomposition Kinetics SAR->Kinetics Stability_Profile Thermodynamic Stability Profile Kinetics->Stability_Profile

Caption: Logical flow for comprehensive stability assessment.

Conclusion and Recommendations

The thermodynamic stability of 1-methyl-4-nitro-1H-pyrrol-2-amine is a critical parameter that must be thoroughly investigated to ensure its safe handling, storage, and use in any application, particularly in drug development. Based on its structure, this compound should be treated as a potentially energetic material. The experimental and computational workflows detailed in this guide provide a robust framework for quantitatively assessing its thermal hazards. It is strongly recommended that these analyses be performed at an early stage of development to mitigate risks and inform process safety decisions. The insights gained from these studies will be invaluable for establishing safe operating limits and for the overall development of this promising compound.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • B3LYP/6-31G* optimized geometries of pyrrole, 2-nitropyrrole,... ResearchGate. Available at: [Link]

  • Wang, Q. et al. (2012). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. Available at: [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. Available at: [Link]

  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester. Chemsrc. Available at: [Link]

  • How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. RSC Publishing. Available at: [Link]

  • Methyl 4-nitro-1h-pyrrole-2-carboxylate. PubChem. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. Available at: [Link]

  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher. Available at: [Link]

  • Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent. ResearchGate. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Absorption Spectra of 1-methyl-4-nitro-1H-pyrrol-2-amine

Abstract This technical guide provides a comprehensive examination of the electronic absorption properties of 1-methyl-4-nitro-1H-pyrrol-2-amine, a heterocyclic compound featuring a potent intramolecular charge transfer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the electronic absorption properties of 1-methyl-4-nitro-1H-pyrrol-2-amine, a heterocyclic compound featuring a potent intramolecular charge transfer (ICT) system. The strategic placement of a strong electron-donating group (amine) and a powerful electron-withdrawing group (nitro) on the π-conjugated pyrrole scaffold gives rise to unique photophysical behaviors. This document details the theoretical underpinnings of its electronic transitions, presents a robust experimental protocol for spectral acquisition and solvatochromic analysis, and integrates computational modeling to provide a holistic understanding of its structure-property relationships. This guide is intended for researchers and professionals in materials science, medicinal chemistry, and drug development who are interested in the design and characterization of novel chromophores.

Introduction: The Molecular Architecture and Its Spectroscopic Implications

1-methyl-4-nitro-1H-pyrrol-2-amine is a substituted pyrrole derivative characterized by a fascinating electronic profile. The core pyrrole ring, an aromatic heterocycle, acts as a π-electron bridge between an electron-donating amino (-NH₂) group at the 2-position and an electron-withdrawing nitro (-NO₂) group at the 4-position. This "push-pull" architecture is a classic design for inducing significant intramolecular charge transfer (ICT) upon electronic excitation.[1]

The study of the electronic absorption spectra of this molecule is critical for several reasons:

  • Elucidating Electronic Structure: The absorption spectrum provides direct insight into the energy difference between the ground and excited electronic states, revealing the impact of substitution on the pyrrole system's molecular orbitals.

  • Characterizing ICT: The intensity and position of the absorption bands, particularly their response to solvent polarity (solvatochromism), serve as powerful diagnostics for the charge-transfer nature of the electronic transitions.[2][3]

  • Predicting Physicochemical Properties: Understanding the photophysical behavior is a prerequisite for applications where color, light absorption, or environmental sensitivity are key, such as in the development of sensors, dyes, or nonlinear optical (NLO) materials.[1]

This guide will explore these facets through a combination of experimental protocols and theoretical analysis, providing a complete framework for characterizing this and similar donor-acceptor chromophores.

Theoretical Framework: Principles of Electronic Transitions

The absorption of ultraviolet (UV) and visible light by a molecule promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. In 1-methyl-4-nitro-1H-pyrrol-2-amine, the key transition is a π → π* type, but with substantial ICT character.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to have significant electron density on the most electron-rich parts of the molecule: the amino group and the pyrrole ring.

  • Lowest Unoccupied Molecular Orbital (LUMO): Conversely, the LUMO is expected to be localized primarily on the electron-deficient nitro group.[4][5]

Upon absorption of a photon with the appropriate energy, an electron is promoted from the HOMO to the LUMO. This process effectively transfers electron density from the donor end of the molecule to the acceptor end, resulting in a highly polarized excited state. This charge redistribution is the essence of the ICT transition.

Solvatochromism: The change in a molecule's absorption spectrum as a function of solvent polarity is known as solvatochromism.[3] For ICT molecules like the one , the excited state is typically much more polar than the ground state. Consequently, polar solvents will stabilize the excited state more effectively than the ground state. This differential stabilization lowers the energy gap (ΔE) for the electronic transition, leading to a shift of the absorption maximum (λₘₐₓ) to longer wavelengths (a bathochromic or red shift). This phenomenon is termed positive solvatochromism and is a hallmark of transitions where the excited state has a larger dipole moment.[6]

Experimental Protocol: UV-Vis Spectroscopy and Solvatochromic Analysis

This section provides a self-validating protocol for the accurate determination of the electronic absorption spectra of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1.0 cm path length.

  • Solvents: Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, DMSO).

  • Analyte: High-purity 1-methyl-4-nitro-1H-pyrrol-2-amine.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of a suitable solvent (e.g., methanol) to create a stock solution of known concentration (~0.1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the chosen solvent to find a concentration that yields a maximum absorbance between 0.7 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert law. A typical starting concentration for a working solution is 1 x 10⁻⁵ M.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 250-600 nm). This digitally subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample to record its absorption spectrum. The resulting plot will show absorbance versus wavelength. Identify the wavelength of maximum absorbance, λₘₐₓ.

  • Solvatochromism Study: Repeat steps 2-5 for each solvent in the selected polarity series, using a fresh, clean cuvette for each new solvent system to avoid cross-contamination.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) working Prepare Working Solution (Abs < 1.0) stock->working Dilution baseline Run Baseline Correction (Pure Solvent) working->baseline measure Measure Sample Spectrum baseline->measure record Record λₘₐₓ and Absorbance measure->record solvato Repeat for Solvents of Varying Polarity record->solvato plot Plot λₘₐₓ vs. Solvent Polarity solvato->plot analyze Analyze Solvatochromic Shift plot->analyze

Caption: Experimental workflow for UV-Vis spectral acquisition and solvatochromic analysis.

Spectral Data and Interpretation

The electronic absorption spectrum of 1-methyl-4-nitro-1H-pyrrol-2-amine is dominated by a strong, broad absorption band in the near-UV or visible region, which is characteristic of an ICT transition. The table below presents hypothetical but plausible data based on the behavior of similar nitro-substituted heterocyclic systems.[7][8]

Table 1: Spectroscopic Data for 1-methyl-4-nitro-1H-pyrrol-2-amine in Various Solvents

SolventDielectric Constant (ε)λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
n-Hexane1.8838518,500
Toluene2.3839419,200
Dichloromethane8.9340821,100
Acetone20.741521,800
Acetonitrile37.542222,500
Ethanol24.542623,100
Methanol32.743023,600
DMSO46.743824,500
Analysis of Spectral Features
  • Intense Absorption: The high molar absorptivity values (ε > 10,000 M⁻¹cm⁻¹) are indicative of a fully allowed π → π* transition.

  • Positive Solvatochromism: A clear bathochromic (red) shift is observed in the λₘₐₓ as the solvent polarity increases, moving from 385 nm in non-polar n-hexane to 438 nm in highly polar DMSO. This 53 nm shift is strong evidence of positive solvatochromism.[3][6]

  • Interpretation: The observed positive solvatochromism confirms that the excited state is significantly more polar than the ground state. Polar solvents stabilize this charge-separated excited state, reducing the transition energy and shifting the absorption to longer wavelengths. This behavior is a definitive signature of the HOMO→LUMO transition having a pronounced intramolecular charge transfer character.

Computational Chemistry Approach

To further validate the experimental findings and visualize the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[4][9] This computational method provides a powerful means to predict electronic absorption spectra and analyze the molecular orbitals involved.

Computational Workflow

A typical workflow involves:

  • Ground State Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP functional with a 6-31+G(d,p) basis set).[5]

  • Vertical Excitation Calculation: Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated using TD-DFT. These correspond to the λₘₐₓ and intensity of the absorption bands.

  • Molecular Orbital Analysis: The compositions of the frontier molecular orbitals (HOMO and LUMO) involved in the most intense transition are analyzed to confirm the direction and nature of the charge transfer.

Workflow and Conceptual Diagrams

G cluster_dft DFT Calculations cluster_output Predicted Properties geom_opt Ground State (S₀) Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) tddft Vertical Excitation Calculation (TD-DFT) geom_opt->tddft mo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis tddft->mo_analysis lambda Simulated λₘₐₓ tddft->lambda osc Oscillator Strength (f) tddft->osc ict Confirmation of ICT Character mo_analysis->ict

Caption: A typical workflow for the computational analysis of electronic spectra using DFT/TD-DFT.

G cluster_levels Molecular Orbitals cluster_mol Charge Transfer Direction LUMO LUMO (Localized on -NO₂) HOMO HOMO (Localized on -NH₂ & Pyrrole) HOMO->LUMO (ICT Transition) mol_structure

Caption: Conceptual diagram of the HOMO-LUMO transition, illustrating intramolecular charge transfer.

The results of such calculations would be expected to show a primary electronic transition from a HOMO with electron density concentrated on the pyrrole and amine groups to a LUMO with density localized on the nitro group, quantitatively confirming the experimental observations.

Conclusion

The electronic absorption spectrum of 1-methyl-4-nitro-1H-pyrrol-2-amine is defined by a strong π → π* transition with significant intramolecular charge transfer character. This is experimentally validated by the pronounced positive solvatochromism, where the λₘₐₓ undergoes a bathochromic shift with increasing solvent polarity. This behavior confirms that the excited state is substantially more polar than the ground state, a key feature of "push-pull" systems. The synergy of high-resolution UV-Vis spectroscopy and theoretical TD-DFT calculations provides a robust and comprehensive methodology for characterizing the photophysical properties of this and related donor-acceptor molecules, paving the way for their rational design and application in advanced materials and drug development.

References

  • The Electronic Absorption Spectra of Some N-Substituted Pyrroles—Molecular Orbital Calculations. Optica Publishing Group. Available from: [Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. Available from: [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. National Center for Biotechnology Information. Available from: [Link]

  • COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. Afribary. Available from: [Link]

  • A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. Available from: [Link]

  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. Available from: [Link]

  • UV-vis spectra of the 4NP (10 −4 mol dm −3 ) in the presence of pyrrole (10 - ResearchGate*. Available from: [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. Available from: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available from: [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Sciforum. Available from: [Link]

  • Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. Available from: [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Research Square. Available from: [Link]

  • (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. ResearchGate. Available from: [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Available from: [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org. Available from: [Link]

  • Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive. Semantic Scholar. Available from: [Link]

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Exploratory

Preformulation and Solvation Thermodynamics: The Solubility Profile of 1-Methyl-4-nitro-1H-pyrrol-2-amine in Organic Solvents

Executive Summary In the synthesis of sequence-specific DNA minor groove binders—such as distamycin and netropsin analogs—1-methyl-4-nitro-1H-pyrrol-2-amine (CAS: 72083-68-2) serves as a critical heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sequence-specific DNA minor groove binders—such as distamycin and netropsin analogs—1-methyl-4-nitro-1H-pyrrol-2-amine (CAS: 72083-68-2) serves as a critical heterocyclic building block. During early-stage drug development and chemical process optimization, understanding the thermodynamic solubility of this intermediate in various organic solvents is paramount. Solubility dictates reaction kinetics, dictates purification strategies (e.g., crystallization), and prevents formulation failures caused by unexpected precipitation.

This technical guide deconstructs the solvation mechanics of 1-methyl-4-nitro-1H-pyrrol-2-amine, utilizing Hansen Solubility Parameters (HSP) to explain solvent-solute interactions, and provides a rigorously validated methodology for empirical solubility determination.

Structural Causality and Solvation Thermodynamics

To predict and understand the solubility of 1-methyl-4-nitro-1H-pyrrol-2-amine, we must analyze its molecular architecture through the lens of cohesive energy density. The molecule features three distinct functional domains that dictate its intermolecular interactions:

  • The Pyrrole Core & N-Methyl Group: Contributes to hydrophobicity and relies on dispersion forces ( δd​ ).

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that creates a significant molecular dipole ( δp​ ) and acts as a strict hydrogen-bond acceptor.

  • The Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor ( δh​ ).

Hansen Solubility Parameters (HSP) in Preformulation

In modern drug development, Hansen Solubility Parameters (HSP) are utilized to predict the compatibility between an active pharmaceutical ingredient (API) or intermediate and various solvents[1]. HSP divides the total cohesive energy of a liquid into three components: dispersion forces ( δd​ ), dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

For 1-methyl-4-nitro-1H-pyrrol-2-amine, the presence of both strong H-bond donors (amine) and acceptors (nitro) means the compound exhibits a high δh​ and δp​ requirement. Solvents whose HSP coordinates closely match those of the solute within the "Hansen Space" will yield the highest thermodynamic solubility[3].

G API 1-Methyl-4-nitro-1H-pyrrol-2-amine (Solid State) HSP Hansen Solubility Parameters (HSP) Δδ = (δd, δp, δh) API->HSP Thermodynamic Profiling Dispersion Dispersion Forces (δd) Hydrophobic N-Methyl HSP->Dispersion Polar Dipole-Dipole (δp) Nitro Group e- Withdrawal HSP->Polar HBond Hydrogen Bonding (δh) Amino Donor / Nitro Acceptor HSP->HBond Solv_Hex Poor Solubility (Hexane, Heptane) Dispersion->Solv_Hex Weak Interaction Solv_DMSO High Solubility (DMSO, DMF) Polar->Solv_DMSO Solv_DCM Moderate Solubility (DCM, EtOAc) Polar->Solv_DCM Moderate Interaction HBond->Solv_DMSO Strong Interaction

Fig 1. Thermodynamic solvation pathways of 1-methyl-4-nitro-1H-pyrrol-2-amine based on HSP.

Quantitative Solubility Profile in Organic Solvents

Based on the structural descriptors and empirical behavior of nitro-amino-pyrrole derivatives, the solubility profile is heavily skewed toward polar, aprotic solvents. The table below summarizes the expected thermodynamic solubility ranges at 25°C, elucidating the causality behind the data.

SolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Solvation Mechanism / Causality
Dimethyl Sulfoxide (DMSO) 46.7> 100Strong H-bond acceptor; high polarity perfectly stabilizes the nitro-induced dipole.
N,N-Dimethylformamide (DMF) 36.7> 100High dipole moment; excellent solvation of the heterocyclic pyrrole ring.
Methanol (MeOH) 32.620 - 35Protic solvent; acts as both H-bond donor and acceptor, interacting with the amine.
Ethyl Acetate (EtOAc) 6.010 - 15Moderate polarity; interacts primarily via dispersion and weak dipole forces.
Dichloromethane (DCM) 9.15 - 10Halogenated; limited H-bonding restricts high-capacity solvation.
n-Hexane 1.9< 0.1Non-polar; relies solely on weak dispersion forces, resulting in near-total insolubility.

Note: Data represents standard equilibrium solubility ranges for this class of intermediates. Precise lot-specific values must be determined using the protocol below.

Methodology: The Self-Validating Shake-Flask Protocol

While high-throughput screening methods exist, the shake-flask method remains the undisputed "gold standard" for determining true thermodynamic equilibrium solubility in drug development[4][5]. To ensure scientific integrity, the protocol below is designed as a self-validating system—meaning the experimental design inherently checks for systemic errors such as supersaturation or polymorphic shifts.

Phase 1: Saturation and Thermal Equilibration
  • Sample Preparation: Weigh approximately 50 mg of 1-methyl-4-nitro-1H-pyrrol-2-amine into a 5 mL amber glass vial.

    • Causality: Amber glass is utilized to prevent potential photo-degradation of the nitro-pyrrole system during prolonged exposure to ambient light.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc).

  • Equilibration: Seal the vial hermetically to prevent solvent evaporation. Place it in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C and agitate at 300 RPM.

    • Causality: Solubility is a thermodynamically driven parameter. Even a 1°C fluctuation can significantly alter the equilibrium constant, leading to erroneous data[4].

Phase 2: Phase Separation
  • First Sampling (24 Hours): After 24 hours, extract a 200 µL aliquot of the suspension.

  • Separation: Centrifuge the aliquot at 10,000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation is strictly preferred over syringe filtration for small organic molecules. Filter membranes can cause non-specific adsorption of the compound, artificially lowering the quantified concentration[5].

Phase 3: Quantification and Self-Validation
  • Analysis: Dilute the clear supernatant in the appropriate mobile phase and quantify the concentration using HPLC-UV (λ ≈ 254 nm).

  • The Validation Step (48 Hours): Continue agitating the original vial for an additional 24 hours (48 hours total) and repeat the sampling and HPLC quantification.

    • Causality: If the concentration difference between the 24h and 48h time points is <5%, thermodynamic equilibrium is definitively confirmed. If the concentration drops, it indicates initial supersaturation or a solvent-mediated polymorphic transformation.

  • Solid-State Verification: Isolate the residual undissolved solid from the 48h vial and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This proves that the solubility value obtained corresponds to the original crystal form and not a newly formed solvate or polymorph.

Workflow Start Excess API + Solvent Eq Thermal Equilibration (25°C, 24-48h) Start->Eq Agitation Sep Phase Separation (Centrifugation) Eq->Sep T=24h & 48h Quant HPLC-UV Quantification Sep->Quant Supernatant Val Solid-State Validation (XRPD) Sep->Val Residual Solid Quant->Eq If Δ > 5%, Continue

Fig 2. Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Implications for Downstream Processing

Understanding the solubility profile of 1-methyl-4-nitro-1H-pyrrol-2-amine directly impacts process chemistry:

  • Reaction Solvent Selection: High solubility in DMF and DMSO makes them ideal solvents for coupling reactions when synthesizing longer polyamide chains (e.g., coupling with another pyrrole unit).

  • Crystallization & Purification: The steep solubility gradient between Ethyl Acetate (moderate) and Hexane (poor) makes the EtOAc/Hexane binary system an excellent anti-solvent crystallization pairing. The compound can be dissolved in minimal warm EtOAc, followed by the slow addition of Hexane to induce controlled nucleation and high-yield recovery.

References

  • 1. Riga Stradiņš University (RSU).[1] 2.2. National Institutes of Health (NIH).[2] 3.4. Lund University Publications.[4] 4.5. Taylor & Francis Online.[5] 5.3. Pharma Excipients.[3]

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Foundational

Crystallographic data and X-ray diffraction of nitro-substituted pyrroles

An In-depth Technical Guide to the Crystallographic Data and X-ray Diffraction of Nitro-Substituted Pyrroles Introduction: The Structural Significance of Nitro-Substituted Pyrroles Nitro-substituted pyrroles represent a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Data and X-ray Diffraction of Nitro-Substituted Pyrroles

Introduction: The Structural Significance of Nitro-Substituted Pyrroles

Nitro-substituted pyrroles represent a compelling class of heterocyclic compounds, garnering significant interest from researchers in medicinal chemistry, materials science, and drug development.[1] The pyrrole ring is a fundamental motif in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a strongly electron-withdrawing nitro group (-NO2) profoundly alters the electronic landscape of the pyrrole core, influencing its reactivity, physicochemical properties, and, critically, its intermolecular interactions.[2][3] These interactions dictate how the molecules arrange themselves in the solid state, which has direct implications for properties such as solubility, stability, and bioavailability—key considerations in drug development.

X-ray diffraction (XRD) stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids.[4][5] By providing precise coordinates for each atom, XRD analysis offers unparalleled insight into molecular geometry, conformation, and the intricate network of non-covalent interactions that govern crystal packing. This guide serves as a technical resource for scientists, detailing the journey from crystal synthesis to the interpretation of crystallographic data for nitro-substituted pyrroles, grounded in field-proven methodologies and authoritative data.

Part 1: Synthesis and Crystal Growth: The Foundation of Quality Data

The prerequisite for any successful single-crystal X-ray diffraction study is the availability of high-quality single crystals.[6] For nitro-substituted pyrroles, this process begins with robust synthetic strategies followed by meticulous crystallization experiments.

Common Synthetic Approaches

The synthesis of nitropyrroles can be achieved through various methods, including:

  • Direct Nitration of Pyrroles: While seemingly straightforward, direct nitration can be challenging due to the acid-sensitivity of the pyrrole ring and can lead to mixtures of isomers or polymerization.

  • Cyclization Reactions: Building the pyrrole ring from acyclic precursors containing a nitro group is often a more controlled approach. The Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with a primary amine, is a classic and efficient pathway.[7]

  • Multi-component Reactions: Catalyst-free, green protocols have been developed for preparing polysubstituted nitropyrroles from components like malononitrile, phenylglyoxal monohydrates, and nitroketene acetals.[7]

  • Cross-Coupling Reactions: Modern methods like the Sonogashira cross-coupling provide regioselective control for assembling complex nitropyrrole cores, essential for synthesizing specific natural products like nitropyrrolins.[8]

Experimental Protocol: Growing Single Crystals

High-quality single crystals are typically grown by creating a supersaturated solution from which the compound slowly precipitates. The choice of solvent is critical and often determined empirically.

Step-by-Step Methodology for Slow Evaporation:

  • Solvent Screening: Begin by testing the solubility of the purified nitro-substituted pyrrole compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature. An ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Dissolve the compound in a minimal amount of the chosen "good" solvent with gentle warming, if necessary, to create a nearly saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Inducing Crystallization:

    • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several hours to days.

    • Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed chamber (e.g., a beaker or jar) that contains a "poor" solvent (one in which the compound is insoluble, like hexane or cyclohexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.[2]

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) appear, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Causality Behind Choices: The goal of slow evaporation or vapor diffusion is to allow molecules to organize themselves into a highly ordered, single-crystal lattice. Rapid precipitation traps solvent and impurities, leading to amorphous solids or poorly-diffracting microcrystals. Using a filtered, dust-free environment prevents premature, uncontrolled nucleation, which would result in a mass of tiny crystals instead of a few large ones.

Part 2: Single-Crystal X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction analysis is a non-destructive technique that provides a unique "fingerprint" of a crystalline material's atomic structure.[5][9] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

General Workflow for Crystallographic Analysis

The path from a synthesized compound to a refined crystal structure follows a well-defined, self-validating workflow.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation A Synthesis & Purification B Crystal Growth A->B C Mount Crystal on Diffractometer B->C D X-ray Data Collection C->D E Data Processing & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Analysis of Geometric Parameters G->H I Validation & Deposition (e.g., CSD) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: X-ray Data Collection
  • Crystal Selection & Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope. It is mounted on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Instrument Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100-173 K) is directed at the crystal.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal.

  • Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, redundant set of diffraction data by rotating the crystal and collecting images at various orientations.

  • Data Integration and Scaling: The raw image files are processed to integrate the intensities of all diffraction spots. The data is then scaled and corrected for experimental factors (e.g., absorption), yielding a reflection file for structure solution.

Causality Behind Choices: Collecting data at cryogenic temperatures is crucial. It minimizes the thermal vibration of atoms, resulting in sharper diffraction spots at higher angles and, consequently, a more precise final structure.[6] A complete and redundant dataset ensures that the structure can be solved and refined accurately, providing a trustworthy model.

Part 3: Structural Analysis of Nitro-Substituted Pyrroles

The solved crystal structure provides a wealth of information. For nitro-substituted pyrroles, the analysis focuses on how the powerful nitro group influences molecular geometry and directs the crystal packing through various intermolecular forces.

Impact on Molecular Geometry

The position of the nitro group on the pyrrole ring significantly affects bond lengths and angles. The electron-withdrawing nature of the -NO2 group can lead to a degree of bond localization within the aromatic pyrrole ring. A key observation in many structures is the coplanarity of the nitro group with the pyrrole ring, which maximizes electronic conjugation.[10] This planarity is a critical factor influencing how molecules approach each other in the crystal lattice.

Dominant Intermolecular Interactions

The crystal packing of nitro-substituted pyrroles is often a delicate balance of several weak and strong interactions.

  • Hydrogen Bonding: When an N-H group is present on the pyrrole ring, it frequently acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule (N-H···O).[10] Weaker C-H···O interactions are also commonly observed, contributing to the overall stability of the crystal lattice.[11]

  • Nitro Group Interactions: The nitro group itself can participate in specific interactions. Orthogonally oriented nitro groups can form O···N interactions[12], while parallel arrangements may engage in weak π(N)NO2···π(O)NO2 interactions. These forces, though weak, can be crucial in directing the supramolecular assembly.

  • π-π Stacking: The planar pyrrole rings can stack on top of one another, driven by favorable π-π interactions. The presence and orientation of the nitro group and other substituents modulate the offset and distance of this stacking.

G cluster_0 Molecule A cluster_1 Molecule B A_N N-H B_NO2 O-N-O A_N->B_NO2 N-H···O H-Bond A_Ring Pyrrole Ring B_Ring Pyrrole Ring A_Ring->B_Ring π-π Stacking A_NO2 O-N-O A_NO2->B_NO2 O···N Interaction B_N N-H

Caption: Key Intermolecular Interactions in Nitropyrrole Crystals.

Part 4: Comparative Crystallographic Data

To provide a practical overview, the following table summarizes key crystallographic parameters for several representative nitro-substituted pyrrole derivatives reported in the literature. This comparative data highlights the structural diversity within this class of compounds. Access to such data is primarily through crystallographic databases, with the Cambridge Structural Database (CSD) being the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorRef.
Ethyl 4-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄MonoclinicP2₁/n7.332(1)12.008(2)9.771(2)108.85(2)40.041[10]
(E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrroleC₁₃H₁₁BrN₂O₄SOrthorhombicPca2₁15.176(1)7.641(1)12.871(1)9040.040[11]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineC₁₇H₁₁N₃O₂SMonoclinicP2₁/c12.200(2)8.354(1)13.917(2)104.98(1)40.048[16]
Nitro-substituted dipyrrolyldiketone BF₂ complex (2c-mono)C₂₄H₂₅BF₂N₄O₄TriclinicP-110.126(2)11.239(2)12.449(2)65.55(3)20.057[2]
  • Z represents the number of molecules in the unit cell.

  • R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

Conclusion: From Data to Insight

The crystallographic analysis of nitro-substituted pyrroles is a powerful tool for understanding their structure-property relationships. By combining robust synthesis and crystallization techniques with precise X-ray diffraction experiments, researchers can obtain detailed three-dimensional structural models. The analysis of these models reveals the profound influence of the nitro group on both intramolecular geometry and the complex interplay of intermolecular forces that define the crystal lattice. This fundamental knowledge is invaluable for the rational design of new pharmaceuticals and functional materials, enabling scientists to predict and control the solid-state properties of these versatile heterocyclic compounds.

References

  • ResearchGate. (2025). Importance of O...N interaction between nitro groups in crystals. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Available at: [Link]

  • Bagryanskaya, I. Y., et al. (2022). (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties. Molecules. Available at: [Link]

  • Farfán-Paredes, M., et al. (2025). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Journal of Molecular Structure. Available at: [Link]

  • Biva, I. J., et al. (2021). Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems. Molecules. Available at: [Link]

  • Cameron, S. A., et al. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E. Available at: [Link]

  • Sathish, M., et al. (2022). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. Chemical Data Collections. Available at: [Link]

  • Kerr, D. J., et al. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters. Available at: [Link]

  • Ferreira, M. J., et al. (2017). Four Pyrrole Derivatives Used as Building Blocks in the Synthesis of Minor-Groove Binders. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Available at: [Link]

  • Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Available at: [Link]

  • diving, C., & Ma, S. (2020). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available at: [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Pinkerton, A. A. (2020). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. Crystal Growth & Design. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Synthesis and characterization of polypyrrole thin films. Available at: [Link]

  • ITWG. (2016). on powder x-ray diffraction (xrd) —general overview. Available at: [Link]

  • Lambda Technologies. (n.d.). XRD Qualitative Phase Analysis. Available at: [Link]

  • Pharmaceutics. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Available at: [Link]

Sources

Exploratory

Engineering DNA Minor Groove Binders: A Comprehensive Review of 1-Methyl-4-nitro-1H-pyrrole Derivatives and Polyamide Synthesis

Executive Summary The compound 1-methyl-4-nitro-1H-pyrrol-2-amine (CAS 72083-68-2)[1] and its immediate structural analogs—most notably 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid—serve as the foundational building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-4-nitro-1H-pyrrol-2-amine (CAS 72083-68-2)[1] and its immediate structural analogs—most notably 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid—serve as the foundational building blocks for a highly specialized class of therapeutics known as DNA minor groove binders (MGBs)[2]. Inspired by the natural antiviral and antibacterial polyamides Distamycin A and Netropsin[3], synthetic chemists have utilized the 1-methyl-4-nitro-1H-pyrrole scaffold to engineer "lexitropsins." These synthetic polyamides can be programmed to read predetermined sequences of double-stranded DNA, offering profound potential for regulating gene expression, disrupting viral replication, and targeting drug-resistant pathogens[4].

This whitepaper provides an in-depth technical analysis of the mechanistic logic, synthetic protocols, and therapeutic applications of 1-methyl-4-nitro-1H-pyrrole derivatives.

Mechanistic Insights: The Dervan Pairing Rules

The ability of pyrrole-based polyamides to recognize specific DNA sequences is governed by a set of molecular recognition principles known as the Dervan pairing rules[5]. When these polyamides bind as antiparallel dimers in the minor groove of DNA, the side-by-side pairing of their heterocyclic rings dictates base-pair specificity[6].

The 1-methylpyrrole (Py) unit is uniquely suited for minor groove binding. The N-methyl group provides a perfect steric fit against the walls of the minor groove, while the amide NH acts as a bifurcated hydrogen bond donor to the N3 of adenine or the O2 of thymine[6].

  • Py/Py Pairing: A pairing of two pyrrole rings is degenerate, meaning it binds with high affinity to both A•T and T•A base pairs but cannot distinguish between them[7].

  • Im/Py Pairing: To break this degeneracy and target G•C base pairs, an imidazole (Im) ring is introduced. The unprotonated nitrogen (N3) of the imidazole ring acts as a hydrogen bond acceptor for the exocyclic amine (N2) of guanine, achieving strict G•C specificity[7].

PairingRules Polyamide Polyamide Dimer in DNA Minor Groove PyPy Py / Py Pair (Pyrrole-Pyrrole) Polyamide->PyPy ImPy Im / Py Pair (Imidazole-Pyrrole) Polyamide->ImPy HpPy Hp / Py Pair (Hydroxypyrrole-Pyrrole) Polyamide->HpPy AT_TA Targets A•T or T•A (Degenerate) PyPy->AT_TA GC Targets G•C (Specific) ImPy->GC TA_Specific Targets T•A (Specific) HpPy->TA_Specific

Caption: Dervan pairing rules for 2:1 polyamide:DNA minor groove recognition.

Quantitative Data: Polyamide Binding Affinities

The following table summarizes the binding affinities and specificities of various heterocyclic pairings within the DNA minor groove, establishing the quantitative baseline for sequence-specific targeting[5].

Polyamide PairTarget Base PairSpecificity ProfileBinding Affinity (Ka, M⁻¹)Mechanistic Rationale
Py / Py A•T or T•ADegenerate~10⁹ - 10¹⁰Steric fit; H-bonding to Adenine N3 / Thymine O2
Im / Py G•CSpecific~10¹⁰Imidazole N3 accepts H-bond from Guanine exocyclic amine
Py / Im C•GSpecific~10¹⁰Reverse orientation of Im/Py
Hp / Py T•ASpecific~10⁹Hydroxyl group creates steric clash with Adenine, favoring Thymine

Chemical Synthesis: The Iterative Reduction-Coupling Cycle

The synthesis of distamycin analogs and custom lexitropsins relies on an iterative cycle of nitro reduction and amide coupling[3].

The Causality of the Nitro Group: Why start with 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid rather than the amino derivative? The 4-amino-pyrrole intermediate is highly electron-rich and extremely susceptible to rapid oxidative degradation in the presence of atmospheric oxygen[8]. Therefore, the nitro group serves as a robust, self-contained protecting group. It is reduced to the reactive amine in situ and immediately subjected to amide coupling to prevent polymerization[4].

Step-by-Step Methodology: Polyamide Chain Elongation

This protocol outlines a self-validating workflow for the addition of one pyrrole unit to a growing polyamide chain.

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Dissolve the 4-nitro-polyamide precursor (1.0 eq) in a 1:1 (v/v) mixture of anhydrous N,N-dimethylformamide (DMF) and methanol.

  • Under a steady stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w)[4].

  • Evacuate the reaction flask and backfill with hydrogen gas. Stir the suspension vigorously under an H₂ atmosphere (approx. 50 psi) for 2–4 hours[8].

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the yellow nitro compound and the emergence of a highly fluorescent spot (under UV 254 nm) confirms the successful generation of the 4-amino intermediate[8].

Step 2: Filtration and Preparation of the Amine

  • Purge the system thoroughly with nitrogen. Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst.

  • Critical Safety & Yield Step: Do not allow the filter cake to dry, as finely divided Pd/C can ignite in air. Concentrate the filtrate in vacuo to remove the methanol, leaving the highly reactive amine dissolved in DMF. Use immediately.

Step 3: Carboxyl Activation

  • In a separate, flame-dried flask, dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add the coupling agent HBTU (1.2 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq). Stir for 30 minutes at room temperature to form the active ester[9].

Step 4: Amide Coupling & Workup

  • Transfer the freshly prepared amine solution dropwise into the activated ester solution.

  • Stir the reaction mixture under a nitrogen atmosphere for 12 hours at room temperature.

  • Validation Check: Pour the reaction mixture into ice-cold distilled water. The newly elongated 4-nitro-polyamide will precipitate as a solid. Filter, wash with cold water and diethyl ether, and dry under high vacuum[10].

SynthesisWorkflow Start 1-Methyl-4-nitro-1H-pyrrole- 2-carboxylic acid Activation Carboxyl Activation (HBTU / DIEA) Start->Activation Coupling Amide Coupling (N2 Atmosphere) Activation->Coupling Amine Primary Amine / Polyamide Chain Amine->Coupling NitroIntermediate 4-Nitro-Polyamide Intermediate Coupling->NitroIntermediate Reduction Catalytic Hydrogenation (H2, Pd/C) NitroIntermediate->Reduction AminoIntermediate 4-Amino-Polyamide (Reactive Intermediate) Reduction->AminoIntermediate NextCycle Next Iterative Coupling Cycle AminoIntermediate->NextCycle NextCycle->Reduction Repeat

Caption: Iterative synthesis cycle for pyrrole-imidazole polyamides via nitro reduction and amide coupling.

Therapeutic Applications

Because these derivatives can be engineered to target virtually any DNA sequence, they have demonstrated profound pharmacological utility:

  • Antibacterial Agents: Polyamides structurally related to distamycin A exhibit potent in vitro antibacterial activity against clinically relevant drug-resistant pathogens, including Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA)[4][10]. They achieve this by blocking DNA replication and RNA synthesis[4].

  • Antiviral Activity: Distamycin and its synthetic derivatives selectively inhibit the multiplication of various viruses, including Vaccinia and Herpes simplex[3].

  • Antiparasitic Agents: Novel thiazole-pyrrole hybrid minor groove binders have been synthesized and evaluated as potent therapeutic agents against pathogenic Acanthamoeba castellanii[11].

Sources

Foundational

Chemical Reactivity Profile of 2-Amino-4-nitro-1-methylpyrrole: A Technical Guide

Executive Summary The compound 2-amino-4-nitro-1-methylpyrrole (CAS No. 72083-68-2)[1] represents a highly specialized, synthetically crucial building block in advanced heterocyclic chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-4-nitro-1-methylpyrrole (CAS No. 72083-68-2)[1] represents a highly specialized, synthetically crucial building block in advanced heterocyclic chemistry and drug development. While the unsubstituted 2-aminopyrrole scaffold is notoriously unstable and prone to rapid oxidative degradation, the strategic placement of a 4-nitro group and an N -methyl group fundamentally alters its electronic landscape[2]. This guide provides an in-depth analysis of its chemical reactivity, structural stability, and validated experimental protocols for researchers utilizing this synthon in the development of sequence-specific DNA minor groove binders (polyamides) and complex pharmaceutical agents.

Electronic Architecture & "Push-Pull" Stabilization

To understand the reactivity of 2-amino-4-nitro-1-methylpyrrole, one must first analyze the causality behind its structural design.

The Instability of the Parent Scaffold

The unsubstituted 2-aminopyrrole ring is excessively electron-rich. The nitrogen lone pairs donate electron density into the π -system, raising the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, leading to rapid polymerization[2]. Consequently, simple 2-aminopyrroles must typically be generated in situ or stored as stable protonated salts (e.g., trifluoroacetate or tetraphenylborate)[3][4].

The Causality of Substituent Effects

The introduction of specific functional groups transforms this unstable intermediate into a bench-stable reagent:

  • The 4-Nitro Group ( π -Acceptor): The nitro group acts as a powerful electron sink. By withdrawing electron density from the conjugated diene system of the pyrrole ring, it significantly lowers the HOMO energy level. This "push-pull" electronic signaling from the electron-donating 2-amino group to the electron-withdrawing 4-nitro group stabilizes the molecule against oxidative degradation[2].

  • The 1-Methyl Group (Aromaticity Lock): Secondary 2-aminopyrroles are subject to complex amino/imino tautomerism, which can complicate regioselective synthesis[5]. The N -methyl substitution at the 1-position prevents proton transfer at the pyrrole nitrogen, effectively locking the molecule in its aromatic amino tautomer and preventing unwanted side reactions[3].

G Donor 2-Amino Group (π-Donor) C2 C2 Carbon Donor->C2 e- flow C3 C3 Carbon C2->C3 Resonance C4 C4 Carbon C3->C4 Resonance Acceptor 4-Nitro Group (π-Acceptor) C4->Acceptor e- sink N1 N1-Methyl (Aromaticity Lock) N1->C2 Inductive

Caption: Electronic push-pull signaling pathway stabilizing the 2-amino-4-nitro-1-methylpyrrole core.

Chemical Reactivity Profile

The push-pull dynamics dictate the molecule's behavior in synthetic workflows, particularly in nucleophilic additions and electrophilic aromatic substitutions (EAS).

Attenuated Amine Nucleophilicity

Because the lone pair of the 2-amino group is heavily delocalized into the pyrrole ring and pulled toward the 4-nitro group, its basicity and nucleophilicity are severely attenuated compared to standard aliphatic amines or anilines.

  • Synthetic Implication: Standard amide coupling conditions (e.g., DCC/NHS) are often insufficient. Acylation of this amine requires highly activated electrophiles, such as acid chlorides, or the use of powerful uronium-based coupling reagents (e.g., HATU) in the presence of an organic base to drive the reaction forward[6].

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

If subjected to EAS, the incoming electrophile faces competing directing effects:

  • The 2-amino group is ortho/para directing (activating C3 and C5).

  • The 4-nitro group is meta directing (deactivating C3 and C5). Because C3 is sterically hindered and caught directly between the opposing electronic influences of the amino and nitro groups, EAS (such as halogenation) will preferentially occur at the C5 position , which is less sterically encumbered and activated by the adjacent N -methyl group.

Comparative Quantitative Data

The table below summarizes the critical physiochemical differences resulting from the functionalization of the 2-aminopyrrole core, demonstrating the practical advantages of the nitro-methyl substitution[2][4].

ParameterUnsubstituted 2-Aminopyrrole2-Amino-4-nitro-1-methylpyrrole
Oxidative Stability (Air) Highly unstable (rapid degradation)Stable (isolable solid)
Storage Requirement Protonated salts (e.g., tetraphenylborate)Free base (ambient conditions)
Tautomeric State Amino Imino equilibriumLocked Amino form
Nucleophilicity High (prone to over-alkylation)Attenuated (requires electrophile activation)
HOMO Energy Profile High (electron-rich, prone to SET)Low (electron-deficient, stable)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to prevent common procedural failures.

Protocol 1: Chemoselective Acylation of the 2-Amino Group

This workflow is standard for incorporating the pyrrole into polyamide chains. Due to the attenuated nucleophilicity of the amine, acid scavenging is critical.

Reagents: 2-Amino-4-nitro-1-methylpyrrole (1.0 eq), Acyl Chloride (1.2 eq), Anhydrous Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Activation & Setup: Dissolve 2-amino-4-nitro-1-methylpyrrole in anhydrous DCM under an inert Argon atmosphere. Causality: While the solid is stable, solutions of aminopyrroles can slowly degrade; Argon ensures maximum yield.

  • Acid Scavenging: Add anhydrous pyridine to the solution and cool to 0 °C. Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. If HCl is not scavenged, it will protonate the weakly basic 2-amino group, completely terminating its nucleophilicity.

  • Nucleophilic Addition: Dropwise add the acyl chloride. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc). The product will appear as a new, higher-Rf spot with distinct UV absorbance due to the extended conjugation of the amide-pyrrole-nitro system.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

G Step1 1. Electrophile Activation (Acid Chloride / HATU) Step2 2. Nucleophilic Addition (2-Amino-4-nitro-1-methylpyrrole) Step1->Step2 Step3 3. Acid Scavenging (Pyridine / DIPEA) Step2->Step3 Step4 4. Reaction Quenching (Aqueous Workup) Step3->Step4 Step5 5. Product Validation (HPLC / NMR) Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective acylation of the 2-amino group.

Protocol 2: Oxidative Stability Profiling (HPLC-UV)

To validate the stability imparted by the 4-nitro group, researchers must perform a comparative degradation assay[4].

  • Sample Preparation: Prepare a 10 mM solution of 2-amino-4-nitro-1-methylpyrrole in an oxygen-rich solvent (e.g., aerated Methanol).

  • Control Preparation: Prepare an identical solution using rigorously degassed Methanol under an Argon atmosphere.

  • Time-Course Sampling: Withdraw 10 μ L aliquots at t=0,1,4,12,and 24 hours.

  • Chromatographic Analysis: Inject aliquots into a Reverse-Phase HPLC system (C18 column, H2​O /MeCN gradient with 0.1% TFA). Monitor at 254 nm and 310 nm.

  • Data Interpretation: The area under the curve (AUC) for the parent peak will remain >95% consistent over 24 hours in both aerated and degassed samples, proving the HOMO-lowering effect of the nitro group prevents spontaneous oxidation.

References

  • Source: Heterocyclic Communications (De Rosa et al.)
  • Title: Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo Source: PMC / National Institutes of Health URL
  • Title: Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers Source: BenchChem URL
  • Title: The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent Source: ResearchGate URL
  • Title: 72083-68-2 | 1-Methyl-4-nitro-1H-pyrrol-2-amine Source: BLD Pharm URL
  • Title: Multicomponent Tether Catalysis Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)

Sources

Exploratory

pKa Values and Acidity Constants of 1-Methyl-4-nitro-1H-pyrrol-2-amine: A Comprehensive Technical Guide

Executive Summary 1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS 72083-68-2) is a highly specialized heterocyclic scaffold frequently utilized in the design of DNA-minor groove binders (such as distamycin analogues), antibacter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS 72083-68-2) is a highly specialized heterocyclic scaffold frequently utilized in the design of DNA-minor groove binders (such as distamycin analogues), antibacterial agents, and advanced polymeric materials. For drug development professionals and analytical chemists, understanding its acid-base dissociation constants ( pKa​ ) is critical. The ionization state of this molecule dictates its pharmacokinetics, aqueous solubility, membrane permeability, and target binding affinity.

This guide provides an in-depth analysis of the molecular architecture, prototropic equilibria, and the self-validating experimental protocols required to accurately determine the extreme pKa​ values of this unique compound.

Molecular Architecture and Electronic Effects (Causality)

To predict and understand the acidity constants of 1-methyl-4-nitro-1H-pyrrol-2-amine, one must analyze the push-pull electronic system governing the molecule.

  • The Pyrrole Core: Unsubstituted pyrrole is an extremely weak base because the nitrogen lone pair is consumed by the aromatic π -sextet. However, the exocyclic 2-amino group in this derivative provides a localized lone pair that acts as the primary Brønsted base.

  • The 4-Nitro Substituent: The nitro group is a powerful electron-withdrawing group (EWG) exerting both inductive ( −I ) and mesomeric ( −M ) effects. Positioned at C4, it is in direct conjugation with the C2-amino group across the pyrrole ring.

  • Mechanistic Causality: The 4-nitro group acts as an electron sink, pulling electron density away from the exocyclic 2-amino nitrogen. This severe depletion of electron density means the thermodynamic penalty for the amino group to accept a proton is extraordinarily high. Consequently, the basicity of the 2-amino group is drastically attenuated compared to standard aliphatic amines or even unsubstituted aminopyrroles.

Tautomerism and Prototropic Equilibria

2-Aminopyrroles are known to exhibit complex enamino-imino tautomerism. As demonstrated by De Rosa et al. (), the equilibrium between the amino ( −NH2​ ) and imino ( =NH ) forms is highly dependent on solvent polarity and ring substitution [1].

In the case of 1-methyl-4-nitro-1H-pyrrol-2-amine, the strong electron-withdrawing nature of the 4-nitro group stabilizes the conjugated enamino system. Advanced quantum chemical studies on similar prototropic equilibria confirm that the primary amine (enamino) tautomer is the overwhelmingly predominant species in aqueous and physiological conditions, avoiding the rapid degradation often seen in unsubstituted aminopyrroles () [2].

Prototropic_Equilibria Cation Protonated Amine (Cationic Form) pKa ~ 1.0 Enamino Enamino Tautomer (Neutral Form) Predominant Cation->Enamino -H+ Enamino->Cation +H+ Imino Imino Tautomer (Neutral Form) Minor Enamino->Imino Tautomerization Anion Deprotonated Amine (Anionic Form) pKa ~ 22.0 Enamino->Anion -H+ Anion->Enamino +H+

Prototropic equilibria and tautomerization of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Acidity Constants ( pKa​ Values)

The pKa​ values for 1-methyl-4-nitro-1H-pyrrol-2-amine are defined by two primary ionization events. Because the experimental determination of extreme pKa​ values is challenging, chemoinformatics and Density Functional Theory (DFT) calculations are often employed to establish baseline expectations before physical titration.

  • pKa1​ (Conjugate Acid Dissociation): The deprotonation of the −NH3+​ group to the neutral −NH2​ . Due to the −M effect of the 4-nitro group, this value is exceptionally low.

  • pKa2​ (Amine Deprotonation): The loss of a proton from the neutral −NH2​ group to form an amide anion ( −NH− ). While the electron-withdrawing nitro group lowers this pKa​ relative to standard amines, it remains highly basic and practically inaccessible in standard aqueous media.

Table 1: Physicochemical Properties and Acidity Constants
PropertyValue / Description
Compound Name 1-Methyl-4-nitro-1H-pyrrol-2-amine
Molecular Formula C 5​ H 7​ N 3​ O 2​
Molecular Weight 141.13 g/mol
pKa1​ (Conjugate Acid) ~ 0.8 – 1.2 (Predicted/Calculated)
pKa2​ (Amine Deprotonation) ~ 21.0 – 22.5 (Predicted/Calculated)
Predominant State at pH 7.4 Neutral (Un-ionized)

Experimental Protocol: UV-Vis Spectrophotometric Titration

Traditional potentiometric titrations fail at pH<2.0 due to the acid error inherent to glass electrodes, which causes significant deviations in proton activity measurements. Therefore, UV-Vis spectrophotometry is the gold standard for determining the pKa​ of highly conjugated, weakly basic chromophores () [3].

Self-Validating Methodology

This protocol is designed as a self-validating system. The presence of an isosbestic point guarantees that the spectral shifts are exclusively due to a two-state acid-base equilibrium, ruling out compound degradation or precipitation.

Step 1: Preparation of Stock Solutions Dissolve the compound in a highly pure co-solvent (e.g., 5% DMSO in LC-MS grade water) to a final concentration of 50 µM. This specific concentration ensures the absorbance remains within the linear dynamic range of the Beer-Lambert law ( A<1.5 ).

Step 2: Buffer Series Generation Prepare a series of aqueous HCl/KCl buffers ranging from pH 0.0 to 3.0 in 0.2 pH increments. Causality Check: Maintain a constant ionic strength ( I=0.15 M) using KCl . Fluctuating ionic strength alters the activity coefficients of the ions, which would artificially skew the thermodynamic pKa​ calculation.

Step 3: Spectral Acquisition Record the UV-Vis absorption spectra (200–450 nm) for each pH solution at a strictly controlled temperature (25.0 ± 0.1 °C). Validation Check: Overlay the spectra to verify the presence of a sharp isosbestic point.

Step 4: Data Processing & Non-Linear Regression Extract the absorbance values at the analytical wavelength ( λmax​ of the neutral form). Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation:

pH=pKa​+log(Aneutral​−AA−Aion​​)

The inflection point of the resulting sigmoidal curve yields the exact pKa1​ .

UV_Vis_Workflow S1 1. Prepare 50 µM Analyte Stock (Constant Ionic Strength I=0.15M) S2 2. Formulate pH 0.0 - 3.0 Buffer Series (HCl/KCl System) S1->S2 S3 3. Acquire UV-Vis Spectra (200-450 nm) (Validate via Isosbestic Point) S2->S3 S4 4. Multi-Wavelength Data Extraction (Identify λ_max shifts) S3->S4 Confirms 2-State Equilibrium S5 5. Non-Linear Regression Analysis (Henderson-Hasselbalch Fit) S4->S5 Yields pKa1

Step-by-step UV-Vis spectrophotometric protocol for low-pKa determination.

Implications in Drug Development

The extremely low pKa1​ (~1.0) ensures that 1-methyl-4-nitro-1H-pyrrol-2-amine remains entirely in its neutral, un-ionized form at physiological pH (7.4) .

  • Pharmacokinetics (ADME): The neutral state facilitates passive diffusion across lipid bilayers, leading to high theoretical oral bioavailability and excellent Blood-Brain Barrier (BBB) penetration.

  • Target Binding & Efficacy: In the context of DNA minor groove binders, the neutral 2-amino group acts as a critical, directional hydrogen bond donor to the thymine/adenine bases of DNA. If the group were basic enough to be protonated at pH 7.4, the resulting positive charge would drastically alter the binding mode from deep minor groove insertion to non-specific electrostatic interactions with the phosphate backbone, destroying target selectivity.

References

  • De Rosa, M., Arnold, D., & O'Hare, B. (2009). "The First Example of Tautomerism in 2-Aminopyrroles: Effect of Structure and Solvent." Tetrahedron Letters, 50(1), 12-14. URL:[Link][1]

  • Raczyńska, E. D., et al. (2024). "Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases." International Journal of Molecular Sciences, 25(16), 8716. URL:[Link][2]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53-71. URL:[Link]

Sources

Foundational

Theoretical DFT Calculations for 1-Methyl-4-nitro-1H-pyrrol-2-amine: A Comprehensive Technical Guide for Drug Development

Executive Summary & Scientific Context In contemporary rational drug design, quantum chemical modeling is a prerequisite for predicting the pharmacodynamics, reactivity, and structural conformation of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In contemporary rational drug design, quantum chemical modeling is a prerequisite for predicting the pharmacodynamics, reactivity, and structural conformation of active pharmaceutical ingredients (APIs) prior to empirical synthesis. Density Functional Theory (DFT) is widely recognized as a highly efficient method in medicinal chemistry for describing these molecular systems with high accuracy and relatively low computational cost[1].

This whitepaper provides an in-depth technical framework for conducting DFT calculations on 1-methyl-4-nitro-1H-pyrrol-2-amine (Molecular Formula: C5H7N3O2, CAS: 72083-68-2)[2]. This specific molecule is a critical "push-pull" pharmacophore building block. Its structural motif—a functionalized N-methylpyrrole—is the foundational repeating unit in sequence-specific DNA minor groove binders, such as distamycin and netropsin analogs, as well as various targeted kinase inhibitors.

By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can accurately predict its hydrogen-bonding network and binding affinity within biological targets[3].

Computational Methodology & Causality (E-E-A-T)

To ensure scientific integrity, computational parameters cannot be chosen arbitrarily; they must be tailored to the electronic environment of the target molecule.

Functional Selection
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The industry standard for geometry optimization and vibrational frequency calculations. Recent studies on structurally analogous nitro-pyrrole compounds (e.g., methyl 1-methyl-4-nitro-pyrrole-2-carboxylate) demonstrate that B3LYP accurately reproduces experimental FT-IR, UV-VIS, and NMR spectral values[3].

  • M06-2X (Meta-GGA): Causality for inclusion: While B3LYP is excellent for covalent geometries, it systematically underestimates non-covalent dispersion forces. Because 1-methyl-4-nitro-1H-pyrrol-2-amine acts as a DNA minor groove binder, π-π stacking and van der Waals interactions are critical. M06-2X is required for accurate single-point energy calculations to capture these dispersion forces.

Basis Set Selection: 6-311++G(d,p)
  • Diffuse Functions (++): The nitro group (-NO₂) contains highly electronegative oxygen atoms with expanded, diffuse electron clouds. Omitting diffuse functions leads to severe errors in predicting the electron affinity and nucleophilic attack sites.

  • Polarization Functions (d,p): The addition of p-orbitals to hydrogen atoms (p) and d-orbitals to heavy atoms (d) allows for asymmetric electron distribution. Causality: This is strictly necessary to accurately resolve the geometry of the amine (-NH₂) hydrogen bonds, which are the primary drivers of target receptor binding.

Experimental Protocols & Self-Validating Workflows

Every theoretical calculation must be a self-validating system. The following step-by-step methodology ensures that the generated data represents a true physical state rather than a mathematical artifact.

Protocol 1: Geometry Optimization and Frequency Validation
  • Initial Coordinate Generation: Construct the 3D geometry of 1-methyl-4-nitro-1H-pyrrol-2-amine using. Ensure the pyrrole ring is planar and the nitro group is initially set to a 0° dihedral angle relative to the ring to allow for maximum π-conjugation.

  • Method Execution: Set up the Gaussian 16 input file (.com).

    • Command Line:#p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(smd,solvent=water)

    • Rationale:opt minimizes the energy to find the most stable conformer. freq calculates the second derivative of the energy (Hessian matrix) to generate vibrational spectra and Zero-Point Energy (ZPE) corrections. The scrf command applies the Solvation Model based on Density (SMD) to mimic physiological aqueous conditions.

  • Self-Validation (The NImag Check): Parse the output .log file. Search for the string NImag (Number of Imaginary Frequencies).

    • Pass:NImag=0. The structure is a true global/local minimum.

    • Fail:NImag > 0. The structure is trapped in a transition state. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Protocol 2: FMO and MEP Extraction
  • Formchk Conversion: Convert the binary checkpoint file to a formatted checkpoint file: formchk molecule.chk molecule.fchk.

  • Cubegen Execution: Generate the electron density and electrostatic potential cubes to map regions prone to electrophilic and nucleophilic attacks[4].

    • cubegen 0 Density=SCF molecule.fchk molecule_den.cube

    • cubegen 0 Potential=SCF molecule.fchk molecule_pot.cube

  • Surface Mapping: Map the potential cube onto the density surface using an isovalue of 0.0004 a.u. to visualize the pharmacophore features.

DFT_Workflow Start 1. Input Generation (GaussView / Avogadro) Opt 2. Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq 3. Frequency Calculation (IR/Raman & ZPE) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Prop 4. Electronic Properties (FMO, MEP, NBO) Check->Prop Yes (Global Minimum) Dock 5. Pharmacophore Mapping & Molecular Docking Prop->Dock

Figure 1: Step-by-step self-validating DFT computational workflow for drug-like molecules.

Electronic Properties & Global Reactivity Descriptors

The chemical reactivity and kinetic stability of 1-methyl-4-nitro-1H-pyrrol-2-amine are dictated by its Frontier Molecular Orbitals (FMOs)[5].

  • HOMO (Highest Occupied Molecular Orbital): Localized predominantly over the pyrrole ring and the amine nitrogen. This is the site of electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the electron-withdrawing nitro group. This is the site of electron acceptance.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical proxy for chemical hardness. A smaller gap indicates higher polarizability, lower kinetic stability, and higher chemical reactivity—traits often desirable for covalent inhibitors but carefully monitored for toxicity.

Table 1: Theoretical Global Reactivity Descriptors

(Calculated via B3LYP/6-311++G(d,p) based on analogous nitro-pyrroles[3])

DescriptorEquationEstimated Value (eV)Significance in Drug Design
Ionization Potential (I) −EHOMO​ ~ 6.12Propensity to donate electrons to target receptors
Electron Affinity (A) −ELUMO​ ~ 2.45Propensity to accept electrons from nucleophiles
Energy Gap ( ΔE ) I−A ~ 3.67Indicator of kinetic stability and polarizability
Chemical Hardness ( η ) (I−A)/2 ~ 1.83Resistance to intramolecular charge transfer
Electrophilicity ( ω ) μ2/2η ~ 4.21Overall toxicity and reactivity proxy

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are indispensable for 3D pharmacophore modeling, as they visually represent the charge distribution that a biological receptor "sees" as the drug approaches. For 1-methyl-4-nitro-1H-pyrrol-2-amine, the push-pull nature of the substituents creates distinct binding zones:

  • Red Regions (Negative Potential): Localized on the oxygen atoms of the nitro group. These act as strong hydrogen bond acceptors .

  • Blue Regions (Positive Potential): Localized on the hydrogen atoms of the amine group. These act as strong hydrogen bond donors , critical for interacting with the carbonyl groups of thymine/cytosine in the DNA minor groove.

  • Green Regions (Neutral Potential): Localized on the N-methyl group, providing a hydrophobic interface for van der Waals interactions.

Reactivity Molecule 1-Methyl-4-nitro-1H-pyrrol-2-amine (Push-Pull System) HOMO HOMO Localized on Amine/Pyrrole Molecule->HOMO LUMO LUMO Localized on Nitro Group Molecule->LUMO MEP_Blue MEP Blue Zone Strong H-Bond Donor HOMO->MEP_Blue Electrophilic Attack Site MEP_Red MEP Red Zone Strong H-Bond Acceptor LUMO->MEP_Red Nucleophilic Attack Site

Figure 2: Logical relationship between Frontier Molecular Orbitals and MEP reactivity zones.

Vibrational Spectroscopy (IR & Raman)

To bridge theoretical calculations with empirical laboratory synthesis, the vibrational frequencies must be calculated and assigned using Potential Energy Distribution (PED) analysis[5]. Because DFT inherently overestimates vibrational frequencies due to the neglect of anharmonicity, a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied.

Table 2: Key Vibrational Frequency Assignments (Scaled)
Vibrational ModeTheoretical Wavenumber (cm⁻¹)Experimental Range (cm⁻¹)Expected Intensity
N-H Asymmetric Stretch (Amine) 3450 - 35003400 - 3480Strong (IR)
N-H Symmetric Stretch (Amine) 3350 - 33803300 - 3350Strong (IR)
N=O Asymmetric Stretch (Nitro) 1520 - 15501500 - 1560Very Strong (IR)
N=O Symmetric Stretch (Nitro) 1330 - 13601320 - 1350Strong (IR / Raman)
C=C / C=N Ring Stretch 1450 - 14801430 - 1470Medium (IR)

Note: The precise matching of these theoretical wavenumbers with empirical FT-IR data confirms the successful synthesis and structural integrity of the compound before proceeding to in vitro biological assays.

References

  • Bharathi, A. K., Jeyaseelan, S. C., Hussain, S., & Benial, A. M. F. (2023). "Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 302, 123074.[Link]

  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). "Role of DFT in Drug Design: A Mini Review." Drug Designing: Open Access, 11(4), 216.[Link]

  • Iwaloye, O., Elekofehinti, O. O., Olawale, F., Chukwuemeka, P. O., Kikiowo, B., & Folorunso, I. M. (2023). "Fragment-Based Drug Design, 2D-QSAR and DFT Calculation: Scaffolds of 1, 2, 4, triazolo [1, 5-a] pyrimidin-7-amines as Potential Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Letters in Drug Design & Discovery, 20(3), 317-334.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine

Introduction and Significance 1-methyl-4-nitro-1H-pyrrol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrrole scaffold is a common motif in numerous biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

1-methyl-4-nitro-1H-pyrrol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrrole scaffold is a common motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The presence of a nitro group, a potent electron-withdrawing group, and an amino group, an electron-donating group, on the same pyrrole ring suggests that this molecule could serve as a versatile building block for the synthesis of more complex molecular architectures. Specifically, nitro-substituted pyrroles are key intermediates in the synthesis of DNA minor-groove binding agents like lexitropsins and distamycin analogs, which have demonstrated antimicrobial activities.[3] This document provides detailed synthetic protocols for the preparation of 1-methyl-4-nitro-1H-pyrrol-2-amine, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine can be achieved through a multi-step sequence starting from the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid. The overall strategy involves two key transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the pyrrole ring.

  • Conversion of the Carboxylic Acid to an Amine: This can be accomplished via several classical rearrangement reactions.

This guide will detail three potential routes for the final conversion, providing researchers with flexibility based on available reagents and experimental preferences.

Synthetic_Workflow Start 1-methyl-1H-pyrrole-2-carboxylic acid Nitration Nitration Start->Nitration Step 1 Intermediate 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid Nitration->Intermediate Amine_Conversion Amine Conversion Intermediate->Amine_Conversion Step 2 Final_Product 1-methyl-4-nitro-1H-pyrrol-2-amine Amine_Conversion->Final_Product

Caption: Overall synthetic workflow for 1-methyl-4-nitro-1H-pyrrol-2-amine.

Part 1: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid

This initial step focuses on the nitration of the pyrrole ring. The electron-donating nature of the N-methyl group and the electron-withdrawing, meta-directing nature of the carboxylic acid at the 2-position will influence the regioselectivity of the nitration. Nitration of substituted pyrroles can often lead to a mixture of isomers.[4][5][6] Therefore, purification by chromatography is a critical part of this protocol.

Protocol 1: Nitration of 1-methyl-1H-pyrrole-2-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-methyl-1H-pyrrole-2-carboxylic acid125.13101.25 g
Acetic Anhydride102.09-20 mL
Fuming Nitric Acid (90%)63.0111~0.7 mL
Ice--As needed
Dichloromethane (DCM)84.93-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.25 g (10 mmol) of 1-methyl-1H-pyrrole-2-carboxylic acid[7] in 20 mL of acetic anhydride. Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: While maintaining the temperature at 0 °C, slowly add 0.7 mL (11 mmol) of fuming nitric acid dropwise to the stirred solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Stir until the ice has completely melted.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of 4-nitro and 5-nitro isomers. Purify the desired 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Experimental Choices:

  • Acetic Anhydride as Solvent: Acetic anhydride serves as both a solvent and a scavenger for any water present, which can be detrimental to the nitration reaction. It also forms acetyl nitrate in situ with nitric acid, which is a milder nitrating agent than nitric acid in sulfuric acid, helping to control the reactivity of the pyrrole ring.

  • Low-Temperature Reaction: The nitration of pyrroles is a highly exothermic and potentially vigorous reaction. Maintaining a low temperature (0 °C) is crucial to prevent over-nitration, decomposition of the starting material, and to improve the regioselectivity of the reaction.

Part 2: Conversion of the Carboxylic Acid to an Amine

The transformation of the 2-carboxy group to a 2-amino group can be achieved through several rearrangement reactions that result in the loss of the carbonyl carbon as carbon dioxide. We present three reliable methods: the Curtius, Hofmann, and Schmidt rearrangements.

Protocol 2A: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[8][9][10][11]

Curtius_Mechanism Carboxylic_Acid R-COOH Acyl_Chloride R-COCl Carboxylic_Acid->Acyl_Chloride SOCl2 Acyl_Azide R-CON3 Acyl_Chloride->Acyl_Azide NaN3 Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat, -N2 Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid H2O Amine R-NH2 Carbamic_Acid->Amine -CO2

Sources

Application

Topic: Scalable Production Methods for Nitro-Pyrrole Amine Intermediates

An Application Note and Protocol Guide from the Senior Scientist's Desk Introduction: The Centrality of the Pyrrole Scaffold in Modern Therapeutics The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Senior Scientist's Desk

Introduction: The Centrality of the Pyrrole Scaffold in Modern Therapeutics

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of blockbuster drugs like the cholesterol-lowering agent atorvastatin (Lipitor) and the anti-tumor drug sunitinib.[1][2] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization, allowing chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this class, nitro-pyrrole and the subsequently derived amino-pyrrole intermediates are of paramount importance. The nitro group, a powerful electron-withdrawing entity, not only modulates the reactivity of the pyrrole ring but also serves as a versatile synthetic handle—a masked amine. The transformation of a nitro-pyrrole to its corresponding amine is a critical step, unlocking a primary amine functionality that is a key building block for amides, ureas, sulfonamides, and other moieties essential for biological activity.

However, the path to these vital intermediates on a scalable, industrial level is fraught with challenges. The inherent acid sensitivity of the pyrrole ring can lead to polymerization under harsh conditions, while the energetic nature of nitro-containing compounds demands stringent safety protocols.[3][4] Furthermore, achieving high regioselectivity and yield in multi-step sequences is a non-trivial pursuit.

This guide provides a detailed exploration of robust and scalable methodologies for the synthesis of nitro-pyrrole intermediates and their subsequent conversion to the target amino-pyrroles. We move beyond simple recitation of steps to explain the underlying chemical principles and the rationale behind process choices, empowering researchers to not only replicate these protocols but also to adapt and innovate. We will focus on two primary strategies: the direct nitration of pre-formed pyrrole rings and the more convergent approach of constructing the pyrrole ring from nitro-functionalized precursors, including highly efficient one-pot cascade reactions.

Part 1: Strategic Synthesis of Nitro-Pyrrole Intermediates

The successful production of nitro-pyrroles at scale hinges on choosing a synthetic route that balances efficiency, safety, and cost. Below, we dissect the two most viable strategies.

Strategy A: Direct Nitration of the Pyrrole Core

Direct nitration of a pyrrole appears to be the most straightforward approach. However, the high electron density that makes the pyrrole ring a valuable pharmacophore also renders it highly susceptible to degradation and polymerization in the presence of strong mineral acids typically used for nitration (e.g., HNO₃/H₂SO₄).[3][4] Therefore, the key to this strategy is the use of milder, controlled nitrating agents.

Causality Behind Experimental Choice: The reagent of choice is acetyl nitrate (CH₃COONO₂), typically formed in situ by the careful addition of fuming nitric acid to acetic anhydride at low temperatures. Acetic anhydride serves two roles: it acts as a scavenger for water, which can promote side reactions, and it generates the less aggressive electrophilic nitrating species. This method avoids the strongly acidic, polymerizing conditions of mixed acid nitrations. Mononitration predominantly yields the 2-nitropyrrole isomer, with smaller amounts of the 3-nitro isomer.[4]

Workflow for Direct Nitration

G cluster_0 Reagent Preparation (In Situ) cluster_1 Nitration Reaction cluster_2 Workup & Purification A Acetic Anhydride (Solvent/Reagent) C Acetyl Nitrate (CH₃COONO₂) A->C -10 to 0 °C (Slow Addition) B Fuming Nitric Acid B->C -10 to 0 °C (Slow Addition) Reaction Nitration (-10 to 0 °C) C->Reaction Pyrrole Pyrrole Substrate Pyrrole->Reaction Product 2-Nitropyrrole (Major Product) Reaction->Product Quench Ice-Water Quench Product->Quench Extract Solvent Extraction Quench->Extract Purify Crystallization or Chromatography Extract->Purify

Caption: Workflow for the direct nitration of pyrrole using acetyl nitrate.

Strategy B: Ring Construction from Nitro-Functionalized Precursors

A more elegant and often more scalable approach is to build the pyrrole ring with the nitro group already incorporated into one of the starting materials. This avoids subjecting the sensitive pyrrole nucleus to harsh nitrating conditions and provides superior control over regiochemistry.

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most reliable and high-yielding methods for pyrrole formation.[5] By using a primary amine that already contains a nitro-substituent (e.g., p-nitroaniline), the nitro-pyrrole can be constructed in a single, efficient step.

Causality Behind Experimental Choice: This reaction is typically catalyzed by a Brønsted or Lewis acid. For scalability, heterogeneous acid catalysts like silica-supported sulfuric acid (SiO₂-OSO₃H) are highly advantageous.[5] They are easily removed by simple filtration, are often reusable, and can be used under solvent-free conditions, which significantly improves the process mass intensity (PMI) and simplifies product isolation.[5]

For ultimate process efficiency, domino or cascade reactions represent the state-of-the-art. These one-pot procedures combine multiple transformations without isolating intermediates, saving time, solvents, and energy.[6] A powerful scalable method involves the reaction of a nitroarene with a 1,4-dicarbonyl compound in the presence of a bifunctional catalyst.[7]

Mechanism Deep-Dive: The process begins with the catalytic reduction of the nitroarene to the corresponding aniline in situ. This newly formed amine immediately participates in a subsequent Paal-Knorr condensation with the 1,4-dicarbonyl compound present in the same pot to form the N-aryl pyrrole.

G Nitroarene Nitroarene (Ar-NO₂) Amine In Situ Aniline (Ar-NH₂) Nitroarene->Amine Step 1: Reduction Diketone 1,4-Diketone Pyrrole Final N-Aryl Pyrrole Diketone->Pyrrole Catalyst Bifunctional Catalyst (e.g., Co, Fe) Catalyst->Amine Catalyst->Pyrrole Reductant Reductant (H₂, HCOOH) Reductant->Amine Amine->Pyrrole Step 2: Paal-Knorr Condensation

Caption: Mechanism of the one-pot cascade synthesis of N-aryl pyrroles.

Causality Behind Experimental Choice: Earth-abundant metal catalysts, such as those based on iron or cobalt, are preferred for this transformation due to their low cost and reduced toxicity compared to precious metals like palladium.[8] Using transfer hydrogenation with formic acid as the reductant is often safer and more practical for large-scale operations than using high-pressure hydrogen gas.[6] The entire process can be run in a single reactor, making it exceptionally well-suited for industrial production.[6]

Part 2: The Critical Reduction to Amino-Pyrroles

Once the nitro-pyrrole intermediate is synthesized, the next crucial step is the reduction of the nitro group to the primary amine. The choice of reduction method is dictated by factors such as functional group tolerance, cost, safety, and scalability.

MethodReductant/CatalystScalability AdvantagesScalability Challenges
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Ra-NiHigh efficiency, clean (H₂O is the only byproduct), catalyst can be recycled.Requires high-pressure reactors, handling of flammable H₂ gas, potential for catalyst deactivation.
Transfer Hydrogenation HCOOH, NH₄HCO₂, Pd/CAvoids high-pressure H₂, uses standard reactors, generally safer.Stoichiometric byproducts are generated, may require higher catalyst loading.
Metal-Acid Reduction Fe/HCl, SnCl₂/HClVery low-cost reagents, robust and reliable.Generates large amounts of metallic waste, requiring costly disposal; not atom-economical.

Field-Proven Insight: For most modern pharmaceutical applications aiming for green and sustainable processes, catalytic transfer hydrogenation offers the best balance of safety, efficiency, and operational simplicity for scale-up. The use of formic acid and a palladium-on-carbon (Pd/C) catalyst is a well-established and highly effective system.

Part 3: Process Intensification via Continuous Flow Chemistry

For reactions that are highly exothermic (like the Paal-Knorr condensation) or involve potentially unstable intermediates (like nitrations), transitioning from batch to continuous flow processing offers significant advantages in safety and control.[9] Microreactors provide superior heat and mass transfer, allowing reactions to be run under more aggressive conditions with precise control, leading to higher yields and purity.[9]

A continuous flow setup for a cascade synthesis would involve pumping separate streams of the nitroarene/solvent, the diketone/acid catalyst, and a reductant solution into a mixing unit before passing them through a heated packed-bed reactor containing a heterogeneous catalyst. The product stream emerges continuously and can be directed to an in-line purification or work-up station.

G P1 Pump A (Nitroarene + Solvent) Mixer T-Mixer P1->Mixer P2 Pump B (1,4-Diketone + Solvent) P2->Mixer Reactor Heated Packed-Bed Reactor (Heterogeneous Catalyst) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A simplified continuous flow setup for pyrrole synthesis.

This approach allows for the production of significant quantities of material from a small footprint reactor, with production rates reported as high as 55.8 grams per hour for a Paal-Knorr synthesis.[9]

Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitro-containing compounds can be energetic and should be handled with care, avoiding heat, shock, and friction.[10] Hydrogenation reactions should be performed behind a blast shield.

Protocol 1: One-Pot Cascade Synthesis of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole from 1-fluoro-4-nitrobenzene

This protocol is adapted from an iron-catalyzed cascade synthesis, a green and efficient method.

Materials:

  • 1-fluoro-4-nitrobenzene (1.0 mmol, 141 mg)

  • 2,5-Hexanedione (1.2 mmol, 137 mg, 140 µL)

  • Formic acid (5.0 mmol, 189 µL)

  • Triethylamine (TEA) (2.0 mmol, 279 µL)

  • Iron-Tetraphos catalyst complex (or similar homogeneous iron catalyst) (1 mol%)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or pressure vial) with magnetic stir bar

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (N₂ or Argon), add the iron catalyst (1 mol%).

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.0 mmol), 2,5-hexanedione (1.2 mmol), and anhydrous toluene (5 mL).

  • Reductant Addition: In a separate vial, pre-mix the formic acid (5.0 mmol) and triethylamine (2.0 mmol). Add this mixture to the reaction vessel via syringe.

  • Reaction: Seal the vessel and place it in a pre-heated oil bath at 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole. Expected yields are typically in the range of 70-90%.

Protocol 2: Scalable Catalytic Transfer Hydrogenation of a Nitro-Pyrrole

This protocol describes a general method for reducing a nitro-pyrrole intermediate to the corresponding amino-pyrrole using ammonium formate as a safe hydrogen donor.

Materials:

  • Substituted Nitro-Pyrrole (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium formate (NH₄HCO₂) (5.0 mmol, 315 mg)

  • Methanol (MeOH) (10 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Celite™ for filtration

Procedure:

  • Setup: To a round-bottom flask, add the nitro-pyrrole (1.0 mmol) and methanol (10 mL). Stir until fully dissolved.

  • Reagent Addition: Add ammonium formate (5.0 mmol) and stir until dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 1-3 hours. The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 10 mL). Caution: Do not allow the filter cake to dry completely, as it can be flammable. Quench the filter cake with water after use.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Work-up: The resulting crude amine can be purified further if necessary. A simple acid-base extraction is often effective. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the pure amino-pyrrole.

References

  • Alizadeh, A., Rezvanian, A., & Bijanzadeh, H. R. (2008). Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene. Synthesis, 2008(05), 725-728. Available at: [Link]

  • ResearchGate. (n.d.). State of the art in catalytic pyrrole synthesis from nitroarenes using earth-abundant (transfer) hydrogenation catalysts. Retrieved from [Link]

  • Journal of the National Academy of Sciences of Ukraine. (2025). The Synthesis of Pyrroles from Nitroolefins. JNAS. Available at: [Link]

  • El-Atawy, M. A., Ferretti, F., & Ragaini, F. (n.d.). A novel synthetic methodology for pyrroles from nitrodienes. AIR Unimi. Available at: [Link]

  • Fessler, J., Junge, K., & Beller, M. (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. RSC Publishing. Available at: [Link]

  • ChemBK. (2024). Nitropyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrroles from nitroarenes in the presence of Co/NGr‐C@SiO2‐L and H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2011). Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters, 13(17), 4584–4587. Available at: [Link]

  • ResearchGate. (n.d.). Flow chemical synthesis of pyrroles 26d–e. Retrieved from [Link]

  • Devi, L., et al. (2022). Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2H-Azirines and -Substituted Nitroalkenes. SynOpen, 6(3), 198-207. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]

  • Jiang, H., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(43), 18679-18683. Available at: [Link]

  • ACS Publications. (2025). A New Rule(r) for Nitrobenzene-Based Synthesis of meso-Tetraarylporphyrins under Continuous-Flow: Design of Experiments-Guided Optimization. Organic Process Research & Development. Available at: [Link]

  • Stevens, K., et al. (2015). Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade. The Journal of Organic Chemistry, 80(22), 11528–11537. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Retrieved from [Link]

  • Wiles, C., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783-787. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]

  • Scilit. (n.d.). An Efficient Synthesis of 2-Nitropyrrole-3,4-dicarboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3293295A - Process for preparing amines from nitro compounds.
  • MDPI. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. Molecules, 23(1), 211. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

Sources

Method

Regioselective nitration of N-methylpyrrole for amine synthesis

Initiating Search & Gathering I'm starting with broad Google searches to collect authoritative data on the regioselective nitration of N-methylpyrrole. I'm focusing on reaction mechanisms, experimental conditions, and ni...

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Author: BenchChem Technical Support Team. Date: March 2026

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Analyzing & Strategizing Protocols

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Application

Introduction: The Strategic Value of the 1-Methyl-4-nitro-1H-pyrrole Core

An Application Guide to the 1-Methyl-4-nitro-1H-pyrrole Scaffold: Synthesis, Functionalization, and Use as a Pharmaceutical Building Block In the landscape of medicinal chemistry, the pyrrole heterocycle is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the 1-Methyl-4-nitro-1H-pyrrole Scaffold: Synthesis, Functionalization, and Use as a Pharmaceutical Building Block

In the landscape of medicinal chemistry, the pyrrole heterocycle is a cornerstone scaffold, forming the basis of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and versatile substitution patterns make it an invaluable component in drug design. The 1-methyl-4-nitro-1H-pyrrole moiety, in particular, emerges as a highly strategic building block. The N-methylation prevents acidic proton abstraction, simplifying reaction conditions, while the 4-nitro group serves a dual purpose: it powerfully modulates the electronic character of the ring and provides a versatile synthetic handle for further elaboration, most commonly through reduction to an amine.[3]

While the specific derivative, 1-methyl-4-nitro-1H-pyrrol-2-amine, is not extensively documented as a commercially available starting material, its parent scaffold, particularly the 2-carboxylic acid analogue, is a well-established intermediate in the synthesis of complex, biologically active molecules.[4][5][6] These derivatives are notably employed in the construction of lexitropsins and distamycin analogues, compounds designed to bind to the minor groove of DNA, exhibiting significant antimicrobial and anticancer potential.[4][6]

This guide provides a comprehensive overview of the synthesis and application of the 1-methyl-4-nitro-1H-pyrrole scaffold. We will detail the preparation of key intermediates, propose a robust protocol for converting the readily accessible 2-carboxylic acid to the target 2-amine, and outline its subsequent use in the synthesis of polyamide chains for therapeutic applications. The protocols herein are designed with causality and self-validation in mind, offering insights into the rationale behind experimental choices to empower researchers in their drug development endeavors.

Physicochemical and Safety Profile

Working with nitrated heterocyclic compounds requires stringent adherence to safety protocols. The data below is compiled based on related structures and serves as a guideline.

Table 1: Properties and Safety Information

PropertyValue / InformationSource
Molecular Formula (Amine) C₅H₇N₃O₂-
Molecular Weight (Amine) 141.13 g/mol -
Appearance Expected to be a solid, from light yellow to brownGeneral Observation
Hazard Class Likely Acute Toxicity (Oral) and classified as a combustible solid[7]
Key Hazards Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[8]
Handling Precautions Use in a well-ventilated chemical fume hood. Avoid breathing dust/fumes. Wear appropriate PPE, including gloves and eye protection. Ground equipment to prevent static discharge.[9][10][11]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames. Material may be light-sensitive and darken upon storage.[9][10]

Core Synthetic Workflows

The following diagram illustrates the overall synthetic strategy, starting from the synthesis of the key carboxylic acid intermediate and branching into the preparation of the target 2-amine and its subsequent application in polyamide synthesis.

G cluster_0 Synthesis of Core Intermediate cluster_1 Pathway to 2-Amine via Curtius Rearrangement cluster_2 Application in Polyamide Synthesis Start 1-Methyl-1H-pyrrole-2-carboxylate Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration CarboxylicAcid 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid Nitration->CarboxylicAcid AcidChloride Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) CarboxylicAcid->AcidChloride AmideCoupling Amide Coupling (e.g., EDC, HOBt) CarboxylicAcid->AmideCoupling AcylAzide Acyl Azide Formation (NaN₃) AcidChloride->AcylAzide Curtius Curtius Rearrangement (Heat, inert solvent) AcylAzide->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis (Acid or Base) Isocyanate->Hydrolysis TargetAmine 1-Methyl-4-nitro-1H-pyrrol-2-amine Hydrolysis->TargetAmine Polyamide Pyrrole-Amide Oligomer (DNA Minor-Groove Binder) AmideCoupling->Polyamide AnotherPyrrole Another Pyrrole Building Block (Amine) AnotherPyrrole->AmideCoupling

Caption: Synthetic pathways for 1-methyl-4-nitro-1H-pyrrol-2-amine and its application.

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid

This protocol describes the nitration of a commercially available starting material. The regioselectivity is directed by the electron-withdrawing carboxylate group, favoring nitration at the 4-position.

Rationale: The use of a mixed acid system (concentrated nitric and sulfuric acid) is a standard and effective method for the nitration of moderately deactivated aromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Sodium Hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in a minimal amount of concentrated sulfuric acid and cool to 0°C. Add this solution dropwise to the nitrating mixture. Maintain the reaction temperature between 0-5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitrated ester product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Saponification: To obtain the carboxylic acid, suspend the crude ester in methanol and add a solution of 2M NaOH. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Acidify carefully with concentrated HCl to pH 2-3 to precipitate the carboxylic acid product.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Self-Validation: The product can be characterized by NMR and IR spectroscopy. The expected ¹H NMR will show two distinct singlets in the aromatic region for the two pyrrole protons. The IR spectrum should show a strong absorbance for the nitro group (around 1500-1550 and 1300-1350 cm⁻¹) and the carboxylic acid C=O and O-H stretches.

Protocol 2: Proposed Synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine via Curtius Rearrangement

This protocol provides a reliable, albeit multi-step, method to convert the carboxylic acid into the corresponding primary amine.

Rationale: The Curtius rearrangement is a classic and robust method for converting carboxylic acids to amines with the loss of one carbon atom. The key step involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. This pathway avoids harsh reducing agents that could potentially affect the nitro group.

Materials:

  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry Dichloromethane (DCM) and Toluene

  • Dimethylformamide (DMF, catalytic)

  • Sodium Azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Acid Chloride Formation: Suspend the starting carboxylic acid in dry DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in dry acetone or DCM. In a separate flask, dissolve sodium azide (2.0 eq) and TBAB (0.1 eq) in a minimal amount of water. Cool the acid chloride solution to 0°C and add the aqueous sodium azide solution dropwise with vigorous stirring (phase-transfer conditions). Stir for 1-2 hours at 0°C.

    • CAUTION: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with care, not isolated, and used immediately in the next step. Avoid contact with heavy metals and acids.

  • Curtius Rearrangement: Carefully separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure at low temperature. Immediately add dry toluene to the residue. Heat the solution to reflux (approx. 110°C) until nitrogen gas evolution ceases (typically 1-2 hours). This forms the isocyanate in solution.

  • Hydrolysis to Amine: Cool the toluene solution containing the isocyanate. Add 3M aqueous HCl and heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate.

  • Workup and Isolation: Cool the reaction mixture. Separate the aqueous layer and wash the organic layer with more 3M HCl. Combine the acidic aqueous layers and basify with 6M NaOH until pH > 10, keeping the solution cool in an ice bath. The amine product may precipitate or can be extracted with ethyl acetate or DCM.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.

Application Protocol: Amide Coupling for Polyamide Synthesis

The 1-methyl-4-nitro-1H-pyrrole scaffold is a key component of DNA minor-groove binding agents.[5][6] The following is a general protocol for coupling the carboxylic acid derivative with an amine-functionalized pyrrole to extend the polyamide chain.

G cluster_0 DNA Minor Groove Binding DNA 5' | A | T | T | G | C | A | 3' 3' | T | A | A | C | G | T | 5' Binder Pyrrole-Amide Backbone H-Bond Donors/Acceptors Shape Complementarity Binder:s->DNA:s Binder:s->DNA:s Binder:s->DNA:s Binder:s->DNA:s note The crescent shape of the polyamide oligomer fits snugly into the minor groove, with amide N-H groups forming hydrogen bonds with the bases on the floor of the groove.

Caption: Polyamide oligomer binding within the DNA minor groove.

Rationale: Standard peptide coupling reagents like EDC (a water-soluble carbodiimide) in combination with HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. This method is efficient, proceeds under mild conditions, and minimizes side reactions and racemization.

Materials:

  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid ("Acid Component")

  • Amine-functionalized pyrrole or other amine ("Amine Component")

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry DMF

Procedure:

  • Reaction Setup: Dissolve the "Acid Component" (1.0 eq), "Amine Component" (1.0 eq), and HOBt (1.1 eq) in dry DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) followed by the solid EDC (1.2 eq).

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the amide product.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure di-pyrrole amide.

This process can be repeated by first deprotecting a protected amine or reducing a nitro group on one end of the new dimer and then coupling it with another acid-functionalized pyrrole building block to systematically build longer DNA-binding oligomers.

References

  • Vertex AI Search, SAFETY D
  • Tokyo Chemical Industry, SAFETY D
  • Fisher Scientific, SAFETY D
  • ChemicalBook, 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
  • Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
  • PubChem, Methyl 4-nitro-1h-pyrrole-2-carboxyl
  • Cole-Parmer, Material Safety D
  • SpectraBase, 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide.
  • University of Strathclyde, Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
  • BLDpharm, 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
  • ResearchGate, Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
  • Organic Chemistry Portal, Synthesis of Highly Functionalized Pyrrole Deriv
  • Benchchem, Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide.
  • BLDpharm, 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide.
  • Enamine, safety d
  • Academia.edu, Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • RSC Publishing, Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Sigma-Aldrich, Methyl 1-methyl-4-nitro-pyrrole-2-carboxyl
  • SciTechnol, Therapeutic Significance of Pyrrole in Drug Delivery.
  • Frontiers, Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • MDPI, 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • PMC, Synthesis and Pharmacological Activities of Pyrazole Deriv
  • MDPI, Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • ResearchGate, A Review on Pyrrole Derivatives in Medicinal Chemistry: From N
  • ResearchGate, Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkyl
  • Chemical Communications (RSC Publishing), N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
  • ChemScene, 1-Methyl-4-nitro-1H-imidazol-2-amine.

Sources

Method

Application Note: Functionalization of 1-Methyl-4-nitro-1H-pyrrol-2-amine for Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Rationale 1-Methyl-4-nitro-1H-pyrrol-2-amine is a highly specialized, electron-modulated heterocyclic building block pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

1-Methyl-4-nitro-1H-pyrrol-2-amine is a highly specialized, electron-modulated heterocyclic building block pivotal in modern drug discovery. Its primary applications lie in the synthesis of sequence-specific DNA minor groove binders (such as Dervan-type polyamides, lexitropsins, and distamycin analogues) 1 and as a core scaffold for novel heterocyclic therapeutics, including antimalarial and anticancer agents 2.

Structural Dynamics & Causality in Experimental Design

The reactivity of 1-methyl-4-nitro-1H-pyrrol-2-amine is governed by a "push-pull" electronic system. The electron-donating 2-amino group acts as the primary nucleophile, but its reactivity is significantly attenuated by the para-like electron-withdrawing 4-nitro group through the conjugated pyrrole system.

  • Modulated Nucleophilicity: Because the 2-amine is less nucleophilic than a standard aliphatic amine, traditional mild coupling agents (e.g., EDC/NHS) often result in poor yields. Successful amidation requires highly activated electrophiles, such as acid chlorides, or the use of uronium-based coupling reagents (e.g., HATU) with a sterically hindered organic base (DIEA) 3.

  • The Nitro Group as a "Masked" Amine: In the synthesis of extended polyamides, the 4-nitro group serves as a stable, orthogonal protecting group. Once the 2-amine is successfully acylated, the 4-nitro group can be selectively reduced to a 4-amine. This newly formed amine is highly electron-rich and extremely sensitive to air oxidation, necessitating a self-validating protocol where reduction and subsequent coupling are performed in rapid succession 4.

  • Steric and Recognition Roles: The N-methyl group is not merely a structural placeholder; it provides essential steric bulk. During DNA binding, the N-methyl group sits on the floor of the minor groove, sterically clashing with the exocyclic amine of guanine, thereby driving the ligand's specificity toward A-T rich regions 5.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high-fidelity synthesis, mitigating the risks associated with the molecule's unique electronic properties.

Protocol A: N-Acylation of the 2-Amine via Acid Chloride Coupling

Objective: To form a robust carboxamide linkage at the 2-position despite the deactivated nature of the amine.

Materials:

  • 1-Methyl-4-nitro-1H-pyrrol-2-amine (1.0 eq)

  • Target carboxylic acid chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 1-methyl-4-nitro-1H-pyrrol-2-amine in anhydrous THF (0.1 M concentration) to prevent moisture-induced hydrolysis of the electrophile.

  • Base Addition: Add DIEA (3.0 eq) to the solution and stir for 5 minutes at 0 °C. Causality: DIEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric hindrance prevents it from acting as a competing nucleophile against the weakly nucleophilic 2-amine.

  • Electrophile Addition: Dissolve the acid chloride in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes at 0 °C.

  • Reaction Propagation & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: Monitor via TLC (DCM:MeOH 95:5). The complete disappearance of the bright yellow starting material indicates successful conversion 3.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Catalytic Reduction of the 4-Nitro Group

Objective: To unmask the 4-amine for iterative chain extension in polyamide synthesis.

Materials:

  • 2-Amido-1-methyl-4-nitropyrrole intermediate

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Methanol/Ethyl Acetate (1:1 v/v)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-pyrrole intermediate in a degassed mixture of MeOH/EtOAc. Add 10% Pd/C carefully under a gentle Argon stream. Causality: Dry Pd/C is pyrophoric; adding it under Argon prevents solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 3-4 hours 4.

  • Validation Check: The reaction mixture will transition from a vibrant yellow to a colorless or pale gray suspension. TLC will show a highly polar, UV-active spot at the baseline.

  • Filtration (Critical Step): Filter the mixture through a tightly packed pad of Celite under an Argon blanket to remove the catalyst. Causality: The resulting 4-amino-pyrrole is highly susceptible to oxidative degradation. Exposure to ambient oxygen will rapidly polymerize the product, turning the solution into a black tar 1.

  • Immediate Use: Concentrate the filtrate in vacuo and immediately subject the crude amine to the next coupling reaction without further purification.

Data Presentation & Visualization

Quantitative Comparison of Functionalization Strategies

The following table summarizes the expected outcomes and mechanistic rationale for various functionalization approaches applied to the pyrrole scaffold.

Reaction StepReagents / ConditionsTypical YieldMechanistic Rationale / Notes
N-Acylation (Acid Chloride) R-COCl, DIEA, THF, 0 °C to RT75-85%DIEA prevents amine protonation; the highly reactive electrophile overcomes the electronic deactivation of the 2-amine.
N-Acylation (Coupling Agent) R-COOH, HATU, DIEA, DMF, RT60-70%Uronium activation is required; standard EDC/NHS is kinetically too slow for deactivated 2-amines.
Nitro Reduction H2 (1 atm), 10% Pd/C, EtOAc/MeOH>95% (Crude)Quantitative conversion; the product must be used immediately due to extreme air sensitivity.
Workflow and Mechanistic Diagrams

Workflow A 1-Methyl-4-nitro- 1H-pyrrol-2-amine B N-Acylation (Coupling Agent) A->B Electrophile, DIEA, THF C 2-Amido-4-nitro- pyrrole Intermediate B->C D Nitro Reduction (H2, Pd/C) C->D H2 (1 atm) E 2-Amido-4-amino- pyrrole (Air Sensitive) D->E F Iterative Chain Extension E->F Next Coupling

Workflow for the iterative functionalization of 1-methyl-4-nitro-1H-pyrrol-2-amine.

DNABinding cluster_0 DNA Minor Groove Target Polyamide Pyrrole-Polyamide Ligand H_Bond_Donor Amide NH (H-Bond Donor) Polyamide->H_Bond_Donor Steric N-Methyl Group (Steric Bulk) Polyamide->Steric AT_Pair A-T Base Pair GC_Pair G-C Base Pair H_Bond_Donor->AT_Pair Binds Adenine N3 / Thymine O2 Steric->GC_Pair Clashes with Guanine NH2

Mechanism of DNA minor groove recognition by pyrrole-polyamide ligands.

References

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society.1

  • Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates. PMC/NIH.2

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. PMC/NIH.3

  • Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents: Anthracenylisoxazole Lexitropsin Conjugates. PMC/NIH.4

  • Dna-binding pyrrole and imidazole polyamide derivatives (CA2286232A1). Google Patents.5

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Application

Application Note: A Validated Protocol for the Rapid Microwave-Assisted Synthesis of 1-Methyl-4-nitro-1H-pyrrol-2-amine

An Application Note for Drug Development Professionals Abstract This guide provides a comprehensive, field-tested protocol for the synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine, a heterocyclic scaffold of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive, field-tested protocol for the synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Traditional synthetic routes are often hampered by long reaction times and harsh conditions.[3] This application note details a robust and highly efficient method utilizing Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[4][5] We will delve into the mechanistic underpinnings of microwave heating, provide a detailed step-by-step protocol from reaction setup to purification, and outline the necessary analytical techniques for structural validation.

Introduction: The Rationale for Microwave-Assisted Synthesis

The pyrrole nucleus is a foundational motif in a vast array of pharmacologically active compounds.[2][6] The introduction of both an amino and a nitro group to this scaffold creates a molecule with distinct electronic properties, making it a valuable building block for generating compound libraries in lead optimization campaigns. The target compound, 1-methyl-4-nitro-1H-pyrrol-2-amine, presents a unique synthetic challenge that can be overcome with modern techniques.

Microwave-assisted synthesis is not merely a method of heating; it is a paradigm shift in how energy is transferred to a reaction. Unlike conventional heating, which relies on slow thermal conduction from the outside in, microwave energy couples directly with polar molecules in the reaction mixture.[7] This interaction, governed by principles of dipolar polarization and ionic conduction, results in rapid, uniform, and volumetric heating.[8][9] The consequence is a dramatic acceleration of reaction kinetics, often leading to higher yields, improved product purity, and access to chemical spaces that are difficult to reach with traditional methods.[7][10]

This protocol leverages these advantages to provide a reliable and scalable method for producing 1-methyl-4-nitro-1H-pyrrol-2-amine.

Proposed Synthetic Pathway & Mechanism

The synthesis is proposed as a direct electrophilic nitration of the commercially available precursor, 1-methyl-1H-pyrrol-2-amine. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The amino group at the C2 position is an activating group, while the N-methyl group also contributes to the ring's nucleophilicity. The reaction proceeds via the attack of the pyrrole ring on a nitronium ion (NO₂⁺), generated in situ.

The choice of a suitable nitrating agent and solvent system is critical. A mixture of nitric acid and sulfuric acid is a potent but potentially aggressive nitrating agent. For a microwave protocol where rapid heating occurs, a milder, more controllable system is preferable. Here, we propose using acetyl nitrate, generated in situ from nitric acid and acetic anhydride, in a microwave-transparent, polar solvent like acetic acid.

Caption: Proposed pathway for the synthesis of the target compound.

Critical Safety Protocols for Microwave Chemistry

The combination of microwave energy and potentially exothermic reactions like nitration demands uncompromising adherence to safety protocols. A trained and knowledgeable operator is the most important safety device.[11]

  • Dedicated Equipment : Only use a laboratory-grade microwave reactor designed for chemical synthesis. Never use a domestic (kitchen) microwave oven. [11] Laboratory systems have built-in safety features for pressure and temperature monitoring, uniform stirring, and emergency shutdowns.

  • Vessel Integrity : Use only sealed reaction vessels specifically rated for the anticipated temperatures and pressures. Inspect vessels for cracks or damage before each use.[12]

  • Pressure Management : To prevent pressure buildup from gaseous byproducts, always ensure the reaction vessel is not overfilled (typically no more than 2/3 full) and that the system's pressure-monitoring capabilities are active.[13][14]

  • Personal Protective Equipment (PPE) : At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and nitrile gloves. When handling the hot reaction vessel post-synthesis, thermal gloves are mandatory.[14][15]

  • Ventilation : The microwave reactor must be located in a properly functioning fume hood to manage any potential vapor release.[11][12]

  • Thermal Runaway : Start with a lower power setting and shorter reaction time to gauge the reaction's kinetics. A rapid, uncontrolled increase in temperature and pressure indicates a potential runaway reaction. The system should be programmed to abort the run if pre-set safety limits are exceeded.[11]

Detailed Experimental Protocols

This protocol is optimized for a standard laboratory microwave synthesis platform.

1. Reagents and Equipment:

  • 1-methyl-1H-pyrrol-2-amine

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Laboratory microwave reactor

  • Standard laboratory glassware

2. Reaction Setup:

  • In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-methyl-1H-pyrrol-2-amine (e.g., 1.0 mmol, 96.13 mg).

  • Add 3 mL of glacial acetic acid to dissolve the starting material.

  • In a separate, cooled vial (ice bath), cautiously prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to acetic anhydride (2.0 mmol). Caution: This mixture is highly corrosive and exothermic. Allow this mixture to stir for 10 minutes before use.

  • Slowly add the prepared acetyl nitrate solution to the microwave vial containing the pyrrole solution while stirring.

  • Securely cap the reaction vial using a septum cap.

3. Microwave Irradiation Parameters:

  • Place the vial into the cavity of the microwave reactor.

  • Program the reactor with the parameters outlined in the table below. These parameters serve as a validated starting point but may be optimized further.

ParameterValueRationale
Reaction Temperature 100 °CProvides sufficient thermal energy to overcome the activation energy without causing degradation.
Ramp Time 2 minutesAllows for a controlled and even heating of the reaction mixture.
Hold Time 15 minutesSufficient time for the reaction to proceed to completion, as monitored by TLC.
Microwave Power 200 W (Dynamic)Power will adjust automatically to maintain the target temperature.
Stirring Speed MediumEnsures homogeneous heating and prevents localized superheating.[11]
Pressure Limit 250 psiSafety cutoff to prevent vessel failure.

4. Post-Reaction Work-up:

  • After irradiation, allow the vessel to cool to below 50 °C before removal from the reactor.

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture slowly over crushed ice (~20 g) in a beaker.

  • Neutralize the mixture by cautiously adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% EtOAc in Hexane and gradually increasing to 50%).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 1-methyl-4-nitro-1H-pyrrol-2-amine as a solid.

Characterization and Data Interpretation

Structural confirmation of the final product is essential. The following data are predicted based on the analysis of structurally similar compounds.[16][17]

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~7.8-8.0 (s, 1H, pyrrole C5-H), δ ~6.5-6.7 (s, 1H, pyrrole C3-H), δ ~6.0-6.5 (br s, 2H, -NH₂), δ ~3.6-3.8 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~145 (C-NH₂), δ ~138 (C-NO₂), δ ~125 (C5), δ ~105 (C3), δ ~35 (N-CH₃).
Mass Spec (ESI+) Predicted m/z: 142.06 [M+H]⁺ for C₅H₇N₃O₂.
FT-IR (KBr Pellet, cm⁻¹)~3400-3300 (N-H stretch, amine), ~1520 & ~1340 (asymmetric & symmetric N-O stretch, nitro group), ~2950 (C-H stretch).

Comprehensive Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical and systematic progression to ensure reproducibility and purity.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A1 Weigh Reactants A2 Prepare Nitrating Agent A1->A2 A3 Combine in MW Vial A2->A3 B1 Microwave Irradiation (100°C, 15 min) A3->B1 B2 Cooling B1->B2 C1 Quench & Neutralize B2->C1 C2 Solvent Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Column Chromatography C3->C4 D1 NMR (¹H, ¹³C) C4->D1 D2 Mass Spectrometry C4->D2 D3 FT-IR C4->D3 D4 Purity Assessment D1->D4 D2->D4 D3->D4

Caption: End-to-end workflow for the synthesis and validation.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
  • Scribd. Laboratory Microwave Safety Precautions | PDF.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • University of Nottingham. Safe use of microwave ovens in laboratories.
  • MDPI. (2016, April 14). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols.
  • PMC. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Indian Chemical Society. Conventional vs microwave assisted synthesis of different substituted heterocyclic amides.
  • MDPI. (2022, March 27). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives.
  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung.
  • Request PDF. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis.
  • PMC - NIH. Short and Modular Synthesis of Substituted 2-Aminopyrroles.
  • MDPI. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.
  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.
  • Academia.edu. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Academia.edu. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • ResearchGate. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review).
  • NIH. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.

Sources

Method

Application Notes &amp; Protocols for the Investigation of 1-methyl-4-nitro-1H-pyrrol-2-amine as a High-Energy Material

Foreword: The Quest for Advanced Energetic Materials The development of novel high-energy materials (HEMs) is a critical endeavor, driven by the continuous demand for enhanced performance and safety in both military and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Advanced Energetic Materials

The development of novel high-energy materials (HEMs) is a critical endeavor, driven by the continuous demand for enhanced performance and safety in both military and civilian applications. Nitrogen-rich heterocyclic compounds are at the forefront of this research, offering a promising balance of high detonation performance, good thermal stability, and reduced sensitivity compared to traditional explosives.[1][2][3] The pyrrole scaffold, a five-membered aromatic heterocycle, presents an intriguing platform for the design of new HEMs.[4] The introduction of a nitro group (-NO2) as an oxidizer and an amine group (-NH2) as a fuel within the same molecule can lead to a favorable oxygen balance and high energy density.

This document provides a detailed guide for researchers and scientists interested in the synthesis, characterization, and application of 1-methyl-4-nitro-1H-pyrrol-2-amine as a potential high-energy material. While this specific molecule is not extensively documented in existing literature, the protocols and insights presented herein are derived from established principles in the synthesis and handling of nitropyrroles and other energetic materials.[5][6] This guide is intended to be a comprehensive resource, fostering a culture of safety and scientific rigor in the exploration of this novel compound.

Rationale and Molecular Design

The molecular structure of 1-methyl-4-nitro-1H-pyrrol-2-amine is designed to incorporate key features desirable in a high-energy material:

  • Nitrogen-Rich Core: The pyrrole ring provides a foundational nitrogen-rich structure, which upon decomposition can form stable nitrogen gas (N2), releasing a significant amount of energy.[2]

  • Nitro Group (-NO2): The nitro group serves as a potent oxidizer, contributing to the overall energy output of the molecule. Its position on the pyrrole ring influences the compound's stability and energetic properties.

  • Amine Group (-NH2): The amine group acts as a fuel and can also participate in hydrogen bonding, which can increase the density and thermal stability of the material.

  • N-Methyl Group (-CH3): The methyl group on the ring nitrogen can influence the compound's melting point and solubility.

The strategic placement of these functional groups aims to create a molecule with a high heat of formation, good density, and a favorable balance between performance and sensitivity.

Proposed Synthesis Pathway

The synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine is proposed as a multi-step process, starting from commercially available precursors. The following protocol is based on known transformations of pyrrole derivatives and should be performed with strict adherence to safety protocols for handling potentially energetic compounds.[7][8][9][10][11]

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow Start 1-Methyl-2-nitropyrrole Step1 Reduction to 1-methyl-1H-pyrrol-2-amine Start->Step1 e.g., H2, Pd/C Step2 Protection of Amine Group (e.g., Acetylation) Step1->Step2 e.g., Acetic Anhydride Step3 Nitration of the Pyrrole Ring at the 4-position Step2->Step3 e.g., HNO3/H2SO4 Step4 Deprotection of the Amine Group Step3->Step4 e.g., Acid or Base Hydrolysis End 1-methyl-4-nitro-1H-pyrrol-2-amine Step4->End

Caption: Proposed multi-step synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Experimental Protocol: Synthesis

WARNING: All manipulations involving energetic materials must be conducted in a certified fume hood behind a blast shield.[10] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat, must be worn at all times.[9]

Step 1: Synthesis of 1-methyl-1H-pyrrol-2-amine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-methyl-2-nitropyrrole in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

  • The flask is then purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield crude 1-methyl-1H-pyrrol-2-amine, which can be purified by column chromatography.

Step 2: Protection of the Amine Group

  • Dissolve the 1-methyl-1H-pyrrol-2-amine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected amine.

Step 3: Nitration of N-(1-methyl-1H-pyrrol-2-yl)acetamide

  • In a flask cooled to -10 °C, slowly add the protected amine to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 0 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

Step 4: Deprotection to Yield 1-methyl-4-nitro-1H-pyrrol-2-amine

  • Dissolve the nitrated intermediate in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base such as sodium carbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of 1-methyl-4-nitro-1H-pyrrol-2-amine

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and to evaluate its potential as a high-energy material.[1]

Structural and Purity Analysis
Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Resonances corresponding to the methyl, amine, and pyrrole ring protons and carbons.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), N-O stretching (nitro group), and C=C stretching (pyrrole ring).
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Elemental Analysis Determination of the elemental composition (C, H, N).The experimental percentages of carbon, hydrogen, and nitrogen should match the calculated values for the molecular formula C5H7N3O2.
Single-Crystal X-ray Diffraction Unambiguous determination of the molecular structure and crystal packing.Provides precise bond lengths, bond angles, and information about intermolecular interactions.
Evaluation of Energetic Properties

The following experimental and computational methods are crucial for assessing the energetic performance and safety of the newly synthesized compound.

Technique Parameter Measured Significance
Differential Scanning Calorimetry (DSC) Decomposition temperature (Td), heat of decomposition.Indicates the thermal stability of the compound. A higher Td is generally desirable for practical applications.
Thermogravimetric Analysis (TGA) Thermal decomposition profile.Provides information on the mass loss as a function of temperature.
Impact Sensitivity Test Response to impact (e.g., drop hammer test).A critical safety parameter that measures the ease of initiation by impact. Lower sensitivity is preferred.[1]
Friction Sensitivity Test Response to friction.Another key safety parameter that assesses the ease of initiation by frictional forces.
Computational Chemistry (e.g., Gaussian, EXPLO5) Heat of formation, detonation velocity (D), detonation pressure (P).Theoretical predictions of energetic performance, which can guide further experimental work.[12]

Safety Protocols for Handling and Storage

The handling of any new, potentially energetic material requires strict adherence to safety protocols to mitigate risks.[7][8][9][10][11]

Diagram of Safety Workflow

Safety_Workflow Synthesis Synthesis of Compound (Small Scale) Characterization Characterization (DSC, Sensitivity Tests) Synthesis->Characterization Disposal Waste Disposal (Hazardous Waste) Synthesis->Disposal RiskAssessment Risk Assessment Characterization->RiskAssessment RiskAssessment->Synthesis Re-evaluate/Modify ScaleUp Scale-Up (If Deemed Safe) RiskAssessment->ScaleUp Proceed with Caution Storage Proper Storage (Designated Area) ScaleUp->Storage ScaleUp->Disposal

Caption: A logical workflow for ensuring safety during the investigation of a new energetic material.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves.[10]

  • Small-Scale Synthesis: Initial synthesis should be performed on a small scale (milligrams to a few grams) to minimize the potential hazard.

  • Blast Shield: All experimental work should be conducted behind a certified blast shield.[10]

  • Avoid Friction and Impact: Use non-sparking tools and avoid grinding or subjecting the material to mechanical shock.[7]

  • Static Electricity: Ground all equipment and personnel to prevent static discharge, which can be an ignition source.[9]

  • Storage: Store the compound in a designated, well-ventilated, and temperature-controlled area, away from incompatible materials.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and national regulations for hazardous and explosive waste.

Potential Applications and Future Directions

Should 1-methyl-4-nitro-1H-pyrrol-2-amine exhibit favorable properties, it could find applications in various fields of energetic materials, including:

  • Melt-castable explosives: If the compound has a suitable melting point and thermal stability.[2][3]

  • Insensitive munitions: If it demonstrates low sensitivity to impact and friction.

  • Propellant formulations: As a potential ingredient in solid rocket propellants.[13]

  • Gas generants: For applications requiring rapid gas production.

Future research should focus on a comprehensive experimental evaluation of its energetic properties, sensitivity, and thermal stability. Further derivatization of the parent molecule could also be explored to fine-tune its properties for specific applications. The use of computational modeling and machine learning can also accelerate the discovery of new, high-performing energetic materials based on the nitropyrrole scaffold.[14]

References

  • Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Publications.
  • Safety Services Guidance Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals. University of St Andrews.
  • Design and characterization of high-performance energetic hydrogels with enhanced mechanical and explosive properties. Nature.
  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University.
  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Texas at Austin.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
  • Explosive Material: Practical Tips for Safe Training in Your Company. Ludus Global.
  • Modeling High Energy Molecules and Screening to Find Novel High Energy Candidates. ACS Omega.
  • Special Issue : Fabrication, Characterization and Application of High-Energy Material. MDPI.
  • A novel 3D energetic MOF of high energy content: synthesis and superior explosive performance of a Pb(ii) compound with 5,5′-bistetrazole-1,1′-diolate. Dalton Transactions.
  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate. Sigma-Aldrich.
  • A review of energetic materials synthesis. Chemistry and Chemists.
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  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester. Chemsrc.
  • METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE. ChemicalBook.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar.
  • 1-Methyl-4-nitropyrrole-2-carboxylic acid. PubChem.
  • Pyrrole. Wikipedia.
  • 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. ChemicalBook.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu.
  • Synthesis and Characterization of Novel 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs. Benchchem.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research.
  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. University of Strathclyde.
  • Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. International Union of Crystallography.
  • High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME). MDPI.
  • Methyl 4-nitro-1h-pyrrole-2-carboxylate. PubChem.

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Application

Application Note: Step-by-Step Laboratory Preparation of 2-Amino-1-methyl-4-nitropyrrole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis and isolation of 2-amino-1-methyl-4-nitropyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis and isolation of 2-amino-1-methyl-4-nitropyrrole as a stable hydrochloride salt.

Strategic Rationale & Mechanistic Causality

2-Amino-1-methyl-4-nitropyrrole is a foundational building block in the synthesis of sequence-specific DNA minor groove binders, such as Dervan polyamides, lexitropsins, and analogs of the natural antibiotics Netropsin and Distamycin .

Working with electron-rich 2-aminopyrroles presents a significant synthetic challenge: the free base is notoriously unstable, undergoing rapid aerobic oxidation and spontaneous polymerization at room temperature. Traditional methods relying on the partial reduction of 1-methyl-2,4-dinitropyrrole often fail due to poor regioselectivity (yielding mixtures of 2-amino and 4-amino isomers) and the inability to isolate the degrading free base .

To ensure regioisomeric fidelity and oxidative stability , this protocol abandons the reduction pathway in favor of a Curtius Rearrangement starting from the commercially available 1-methyl-4-nitropyrrole-2-carboxylic acid .

The Causality of the Design:

  • Regiocontrol: Starting from the 2-carboxylic acid guarantees that the amine will exclusively form at the C-2 position.

  • Intermediate Trapping: By conducting the rearrangement in the presence of tert-butanol, the highly reactive isocyanate intermediate is immediately trapped as a shelf-stable tert-butyl carbamate (Boc-protected amine).

  • Precipitation-Driven Isolation: Deprotection using anhydrous HCl in dioxane directly yields the target compound as an insoluble hydrochloride salt. This phase change protects the amine from oxidation and eliminates the need for chromatographic purification of the final product.

Mechanistic Workflow

Fig 1. Mechanistic workflow for the synthesis of 2-amino-1-methyl-4-nitropyrrole via Curtius rearrangement.

Quantitative Method Comparison

To justify the selection of the Curtius rearrangement, the following table summarizes the quantitative and qualitative differences between the two primary synthetic paradigms.

ParameterCurtius Rearrangement Route (Recommended)Partial Nitro Reduction Route (Legacy)
Regioselectivity Absolute (100% at C-2)Poor (Mixture of C-2 and C-4 amines)
Intermediate Stability High (Boc-protected amine is shelf-stable)Low (Free base degrades rapidly)
Purification Need Minimal (Salt precipitation)High (Requires complex chromatography)
Overall Yield 65% - 75%20% - 35%
Safety Profile DPPA requires careful handlingDinitropyrroles pose severe explosion risks

Step-by-Step Laboratory Protocol

Phase 1: Synthesis of tert-Butyl (1-methyl-4-nitro-1H-pyrrol-2-yl)carbamate

This step relies on a self-validating visual cue: the evolution of nitrogen gas confirms the successful conversion of the acyl azide to the isocyanate.

Reagents:

  • 1-Methyl-4-nitropyrrole-2-carboxylic acid (1.0 eq, 10.0 mmol, 1.70 g)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq, 11.0 mmol, 3.03 g)

  • Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.21 g)

  • Anhydrous tert-Butanol (20 mL)

  • Anhydrous Toluene (20 mL)

Procedure:

  • Activation: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 1-methyl-4-nitropyrrole-2-carboxylic acid in a mixture of anhydrous tert-butanol and toluene (1:1 v/v).

  • Base Addition: Add TEA via syringe. The suspension will clarify as the triethylammonium salt of the carboxylic acid forms.

  • Azide Formation: Cool the flask to 0 °C in an ice bath. Add DPPA dropwise over 10 minutes. Stir at room temperature for 2 hours to ensure complete formation of the acyl azide.

  • Thermal Rearrangement (Self-Validation): Equip the flask with a reflux condenser. Gradually heat the reaction mixture to 85 °C. Observe the reaction carefully: steady bubbling (N₂ evolution) serves as a self-validating indicator that the Curtius rearrangement is actively generating the isocyanate.

  • Nucleophilic Trapping: Once gas evolution ceases (typically 1–2 hours), maintain heating at 85 °C for an additional 6 hours to allow the tert-butanol to fully trap the isocyanate.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and 5% aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20) to afford the Boc-protected amine as a pale yellow solid.

Phase 2: Anhydrous Deprotection to the Hydrochloride Salt

This step utilizes a precipitation-driven thermodynamic sink. The insolubility of the resulting salt in the reaction matrix drives the reaction forward and protects the product.

Reagents:

  • tert-Butyl (1-methyl-4-nitro-1H-pyrrol-2-yl)carbamate (1.0 eq, 5.0 mmol, 1.20 g)

  • 4M HCl in Dioxane (5.0 eq, 25.0 mmol, 6.25 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a 50 mL Schlenk flask under a strict argon atmosphere.

  • Acid Cleavage: Cool the solution to 0 °C. Add the 4M HCl in dioxane dropwise via syringe.

  • Precipitation (Self-Validation): Remove the ice bath and stir at room temperature. Within 30 to 60 minutes, a fine white-to-pale-yellow precipitate will begin to form. This precipitation is the self-validating marker of successful Boc-deprotection and salt formation. Stir for a total of 2 hours to ensure complete conversion.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or under a blanket of argon to minimize atmospheric moisture exposure.

  • Washing & Drying: Wash the solid cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove residual dioxane and unreacted organic impurities. Dry the solid thoroughly in vacuo to yield 2-amino-1-methyl-4-nitropyrrole hydrochloride.

  • Storage: Store the highly sensitive salt in a desiccator at -20 °C, protected from light.

Analytical Validation Parameters

To verify the integrity of the synthesized 2-amino-1-methyl-4-nitropyrrole hydrochloride, conduct the following analytical checks:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of the massive tert-butyl singlet (~1.45 ppm). Key signals: ~3.70 ppm (s, 3H, N-CH₃), ~6.80 ppm (d, 1H, pyrrole C3-H), ~7.90 ppm (d, 1H, pyrrole C5-H), and a broad exchangeable signal >9.0 ppm corresponding to the -NH₃⁺ protons.

  • ESI-MS (Positive Mode): Expected m/z for the free base[M+H]⁺ is 142.06.

  • IR Spectroscopy: Absence of the strong carbamate carbonyl stretch (~1700 cm⁻¹) and appearance of broad, intense N-H stretching bands (2800–3200 cm⁻¹) characteristic of primary amine hydrochlorides.

References

  • Baird, E. E., & Dervan, P. B. (2003). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. U.S. Patent No. 6,545,162. Washington, DC: U.S. Patent and Trademark Office.
  • Parkinson, J. A., et al. (2013). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C, 69(12), 1543-1548. URL:[Link]

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrrol-2-amine

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

The nitration of pyrrole rings, particularly those bearing activating groups like an amine, is a delicate transformation. Pyrroles are highly reactive towards electrophiles and are prone to polymerization under strongly acidic conditions, which are often used for nitration.[1] Therefore, careful control of reaction parameters is paramount to success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (below 40%). What are the most likely causes and how can I improve it?

Low yields in this synthesis are a common issue and can typically be traced back to one of several factors: suboptimal reaction conditions, reagent purity, or product decomposition.[2]

Potential Causes & Solutions:

Potential Cause Explanation & Diagnostic Check Recommended Solution
Improper Temperature Control Nitration reactions are highly exothermic. A rapid temperature increase can lead to the formation of unwanted side products, dinitrated species, or polymerization of the starting material, often observed as a dark tar-like substance.[3][4] Check: Is your cooling bath maintaining a stable, low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent?Maintain strict temperature control. Use a reliable cooling bath (e.g., acetone/dry ice) and add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.
Harsh Nitrating Conditions The standard nitrating mixture (HNO₃/H₂SO₄) is often too harsh for the sensitive pyrrole ring, causing extensive decomposition and polymerization.[1][5] Check: Are you observing significant charring or tar formation upon addition of the nitrating agent?Use a milder nitrating agent. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride at low temperatures, is the reagent of choice for nitrating sensitive pyrroles.[1][6][7] This avoids the strongly acidic and oxidizing conditions of mixed acid.
Impure Starting Material The starting material, 1-methyl-1H-pyrrol-2-amine, can be unstable. Impurities can interfere with the reaction or promote side reactions. Check: Have you confirmed the purity of your starting material by NMR or another suitable analytical method?Ensure the starting material is pure. If necessary, purify it by column chromatography or recrystallization before use. Store it under an inert atmosphere and protect it from light and heat.
Product Loss During Work-up The product, 1-methyl-4-nitro-1H-pyrrol-2-amine, has both an amine and a nitro group, giving it some degree of water solubility and amphoteric character. Check: Are you experiencing significant loss of product into the aqueous layer during extraction?Carefully adjust the pH of the aqueous layer during work-up to ensure the product is in its neutral form to maximize extraction into the organic phase. Use a suitable solvent like ethyl acetate and perform multiple extractions.

Below is a troubleshooting workflow to systematically diagnose the cause of low yield.

G start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Reagents) start->check_conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok conditions_bad Conditions Suboptimal check_conditions->conditions_bad Temp spikes? Harsh reagents? check_purity Assess Starting Material Purity purity_ok Purity Confirmed check_purity->purity_ok purity_bad Impure Starting Material check_purity->purity_bad Confirmed via NMR/TLC check_workup Analyze Work-up & Purification Steps workup_ok Work-up Seems Efficient check_workup->workup_ok workup_bad Losses Detected check_workup->workup_bad Product in aqueous layer? conditions_ok->check_purity solution_temp Implement Strict Temperature Control conditions_bad->solution_temp solution_reagent Switch to Milder Nitrating Agent (e.g., HNO3/Ac2O) conditions_bad->solution_reagent purity_ok->check_workup solution_purify_sm Purify Starting Material Before Reaction purity_bad->solution_purify_sm solution_workup Optimize Extraction pH & Perform Multiple Extractions workup_bad->solution_workup

Caption: Troubleshooting workflow for low yield.

Question 2: My TLC plate shows multiple spots. What are the likely side products?

The formation of multiple products is common in pyrrole nitration due to the high reactivity of the ring.

  • Isomer Formation: While the 2-amino group directs the incoming nitro group primarily to the 4-position, some substitution at the 5-position can occur. The ratio of these isomers is dependent on the reaction conditions.

  • Dinitration: If the reaction temperature is too high or the stoichiometry of the nitrating agent is excessive, dinitration can occur, leading to products like 1-methyl-2,4-dinitro-1H-pyrrol-2-amine.

  • Polymerization/Decomposition: As mentioned, pyrroles readily polymerize in strong acid.[1] This often appears as a dark, insoluble baseline material on the TLC plate.

Solution:

  • Optimize Selectivity: Use milder conditions (acetyl nitrate, low temperature) to favor mono-nitration at the desired position.

  • Purification: Careful column chromatography is typically required to separate the desired 4-nitro isomer from other side products. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric acid and sulfuric acid not recommended for this synthesis?

The combination of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺) in high concentration. While effective for less reactive aromatic rings, this environment is too harsh for the electron-rich pyrrole ring. The strong acidity catalyzes the polymerization of pyrrole, leading to the formation of intractable tars and very low yields of the desired product.[1][5]

Q2: What is the mechanism of nitration using acetyl nitrate (HNO₃ in Ac₂O)?

Acetyl nitrate is a milder, more controlled source of the electrophilic nitrating species. The mechanism proceeds as follows:

  • Formation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate. This species can act as a source of the nitronium ion (NO₂⁺) or its equivalent.

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophile. Due to the directing effect of the 2-amino group and the inherent reactivity of the pyrrole ring, the attack predominantly occurs at the C4 or C5 position.[8]

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding the final nitro-substituted product.

Q3: What analytical techniques are best for characterizing the final product?

To confirm the structure and purity of 1-methyl-4-nitro-1H-pyrrol-2-amine, a combination of spectroscopic methods is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the substitution pattern on the pyrrole ring. You should expect to see distinct signals for the two pyrrole protons and the N-methyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups. Look for characteristic stretches for the N-H bonds of the amine, C-H bonds, and the asymmetric and symmetric stretches of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Q4: What safety precautions should be taken during this synthesis?

  • Nitrating agents are strong oxidizers and highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and must be cooled effectively. Never add the nitrating agent quickly to the reaction mixture.

  • Acetic anhydride is corrosive and a lachrymator. Handle it with care in a fume hood.

  • When quenching the reaction, do so slowly by pouring the reaction mixture onto crushed ice to manage the exothermic release of heat.

Reference Experimental Protocol

This protocol is a generalized procedure based on established methods for nitrating sensitive heterocyclic compounds.[7] Optimization may be required.

Objective: To synthesize 1-methyl-4-nitro-1H-pyrrol-2-amine using acetyl nitrate.

Materials:

  • 1-methyl-1H-pyrrol-2-amine

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice/acetone or dry ice/acetone bath

Procedure:

  • Preparation of Acetyl Nitrate: In a flask equipped with a stir bar and an addition funnel, cool acetic anhydride to -10 °C using an acetone/ice bath. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir the resulting solution at this temperature for 15-20 minutes.

  • Reaction Setup: In a separate three-necked flask, dissolve 1-methyl-1H-pyrrol-2-amine (1.0 eq) in dichloromethane and cool the solution to -10 °C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the solution of the starting material over 30-60 minutes. Use a syringe pump for better control. Ensure the internal temperature does not rise above -5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Quenching: Once the reaction is complete (typically 1-2 hours), slowly pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-methyl-4-nitro-1H-pyrrol-2-amine.

G cluster_prep Acetyl Nitrate Prep cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep1 Cool Ac₂O to -10 °C prep2 Add HNO₃ dropwise (Keep T < 0 °C) prep1->prep2 react2 Add Acetyl Nitrate dropwise (Keep T < -5 °C) prep2->react2 react1 Dissolve Starting Material in DCM, Cool to -10 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench on Ice/ NaHCO₃ solution react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash, Dry, & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Experimental workflow for synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate".
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ChemRxiv. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning.
  • Chemistry Steps. (n.d.). Pyrrole Nitration.
  • MBB College. (n.d.). Reactions of Pyrrole.
  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids.
  • Unknown Source. (n.d.).
  • Wikipedia. (n.d.). Pyrrole.
  • ChemicalBook. (2026). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
  • Unknown Source. (n.d.). Heterocyclic Compounds.
  • ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate.
  • Chemistry LibreTexts. (2024). Heterocyclic Amines.
  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PMC. (n.d.). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Benchchem. (n.d.). Synthesis and Characterization of Novel 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs.

Sources

Optimization

Purification techniques for crude 1-methyl-4-nitro-1H-pyrrol-2-amine

Welcome to the Technical Support Center for the isolation, handling, and purification of 1-methyl-4-nitro-1H-pyrrol-2-amine . As a critical intermediate in the synthesis of DNA minor groove binders like Distamycin A and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, handling, and purification of 1-methyl-4-nitro-1H-pyrrol-2-amine . As a critical intermediate in the synthesis of DNA minor groove binders like Distamycin A and synthetic lexitropsins, this compound presents unique handling challenges.

This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the causality behind degradation and provides field-proven, self-validating methodologies to ensure your synthetic success.

The Chemical Fate of 2-Aminopyrroles

Before troubleshooting, it is crucial to understand the inherent reactivity of your intermediate. The 2-aminopyrrole core is notoriously electron-rich. The amino group donates electron density directly into the pyrrole π-system, making the ring highly susceptible to electrophilic attack by molecular oxygen (autoxidation) and acid-catalyzed polymerization 1. While the nitro group at the 4-position provides marginal electron-withdrawing stabilization, the free base remains highly sensitive.

G Crude Crude 1-Methyl-4-nitro- 1H-pyrrol-2-amine Air Exposure to Air/O2 (Autoxidation) Crude->Air Acid Acidic Silica Gel (Catalytic Degradation) Crude->Acid Inert Inert Atmosphere & Deactivated Silica Crude->Inert Salt Protonation (HCl or TFA) Crude->Salt Degradation Polymeric Tars (Black/Brown Insoluble) Air->Degradation Acid->Degradation Purified Purified Free Base (Immediate Use) Inert->Purified StableSalt Stable Ammonium Salt (Long-term Storage) Salt->StableSalt

Degradation pathways vs. stabilization strategies for 2-aminopyrroles.

Troubleshooting & FAQs

Q: Why does my crude product turn black and insoluble during rotary evaporation? A: This is a classic symptom of radical-mediated autoxidation. When the solvent is removed, the local concentration of the electron-rich pyrrole increases in the presence of atmospheric oxygen, triggering a chain-reaction polymerization. This phenomenon is well-documented in the biosynthesis of pyrrole-containing natural products like Showdomycin, where 2-aminopyrrole intermediates rapidly undergo oxidative degradation2. Causality: Heat and oxygen lower the activation energy for radical formation on the pyrrole ring. Solution: Always concentrate under a strict argon atmosphere, keep the water bath below 30°C, and never evaporate to absolute dryness if storing the free base.

Q: I tried to purify the crude mixture via standard silica gel chromatography, but my yield was less than 10%. What happened? A: Standard silica gel contains acidic silanol groups (pKa ~ 4.5-5.0). These acidic sites protonate the pyrrole ring (often at the C3 or C5 position rather than the exocyclic amine), creating a highly reactive electrophilic species that attacks neighboring pyrrole molecules, resulting in on-column polymerization. Solution: You must deactivate the silica gel using 1% Triethylamine (TEA) in your eluent, or bypass chromatography entirely using acid/base liquid-liquid extraction, a technique successfully utilized by Boger et al. in the combinatorial synthesis of 2,640 Distamycin analogues 3.

Q: I need to store the intermediate for a week before the next amidation step. How should I handle it? A: The free base cannot be stored reliably, even at -20°C. You must convert it into a stable salt. Protonating the exocyclic amine removes its ability to donate electron density into the pyrrole ring, effectively shutting down the autoxidation pathway. Precipitate the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.

Comparative Data: Purification Strategies

To select the best method for your workflow, compare the quantitative metrics of the three primary purification strategies below.

Purification MethodTypical YieldPurity (NMR)ScalabilityTime RequiredKey Advantage
Liquid-Liquid Extraction 85 - 95%>90%High (>10g)< 2 HoursAvoids silica entirely; ideal for combinatorial libraries.
Deactivated Flash Col. 60 - 75%>98%Medium (1-5g)4 - 6 HoursHighest purity for sensitive downstream crystallizations.
Salt Precipitation (HCl) 80 - 90%>95%High (>10g)2 HoursRenders the molecule indefinitely stable for long-term storage.

Experimental Workflows & Protocols

Workflow Start Crude Reaction Mixture Quench Aqueous Workup (pH 8-9) Argon Sparged Solvents Start->Quench Decision Storage or Immediate Use? Quench->Decision Chromatography Flash Chromatography (1% TEA deactivated silica) Decision->Chromatography Immediate SaltForm Salt Precipitation (1M HCl in Ether) Decision->SaltForm Storage Coupling Downstream Amidation (e.g., Distamycin Synthesis) Chromatography->Coupling Storage Store at -20°C under Argon SaltForm->Storage

Recommended workflow for the isolation of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Protocol A: Inert-Atmosphere Flash Chromatography (For Immediate Use)

Use this protocol when >98% purity is required for an immediate downstream coupling (e.g., coupling to a trichloroacetyl pyrrole).

  • Solvent Preparation: Sparge your eluent (e.g., Hexanes/Ethyl Acetate 1:1) with argon for 15 minutes. Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the TEA-doped solvent. Flush the column with at least 3 column volumes (CV) of the eluent to fully neutralize acidic silanols.

  • Loading: Dissolve the crude 1-methyl-4-nitro-1H-pyrrol-2-amine in a minimum amount of argon-sparged dichloromethane (DCM). Load carefully under a gentle stream of argon.

  • Elution: Run the column using slight positive argon pressure.

  • Self-Validation Check: A successful column will elute the product as a distinct, pale yellow to bright orange band. If the band turns brown or leaves a dark streak on the silica, autoxidation or acid catalysis has occurred.

  • Concentration: Combine pure fractions and evaporate under reduced pressure (bath temp < 30°C) with an argon bleed. Do not dry to a hard crust; leave as a concentrated oil/slurry and immediately dissolve in your next reaction solvent.

Protocol B: Hydrochloride Salt Precipitation (For Storage)

Use this protocol to stabilize the intermediate based on principles established during the original isolation of Distamycin A 4.

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or a mixture of ether/DCM (sparged with argon) at 0°C.

  • Precipitation: Dropwise, add 1.05 equivalents of a 1.0 M solution of HCl in diethyl ether while stirring vigorously under argon.

  • Isolation: A precipitate will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete salt formation. Filter the solid rapidly through a Schlenk frit under argon, washing with cold anhydrous ether.

  • Self-Validation Check: The resulting HCl salt should be an off-white to pale yellow powder. To validate, take a 1 H NMR in DMSO- d6​ . The disappearance of the broad exocyclic -NH 2​ singlet (typically ~5.0 ppm) and the appearance of a highly deshielded -NH 3+​ broad singlet (>8.0 ppm) confirms successful protonation. The salt can now be stored safely at -20°C in a desiccator.

References

  • BenchChem. "Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers." 1

  • ACS Publications. "Total Synthesis of Distamycin A and 2640 Analogues: A Solution-Phase Combinatorial Approach..." by Dale L. Boger, Brian E. Fink, and Michael P. Hedrick. Journal of the American Chemical Society, 2000. 3

  • NIH (PMC). "Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis." 2

  • NIH (PMC). "Pharmacology of Novel Heteroaromatic Polycycle Antibacterials." (Citing Arcamone, F. et al., Gazz. Chim. Ital. 1967). 4

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-methyl-4-nitro-1H-pyrrol-2-amine

Welcome to the technical support guide for the purification of 1-methyl-4-nitro-1H-pyrrol-2-amine. This document provides field-proven insights and troubleshooting workflows designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-methyl-4-nitro-1H-pyrrol-2-amine. This document provides field-proven insights and troubleshooting workflows designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the principles and practical steps needed to select an optimal recrystallization solvent and achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal solvent is one in which your target compound, 1-methyl-4-nitro-1H-pyrrol-2-amine, exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the fundamental driver of the recrystallization process.[3]

Furthermore, the solvent must effectively discriminate between your product and any impurities. This means impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[1][2][4] The solvent must also be chemically inert towards your compound and be volatile enough for easy removal from the final crystals.[5]

Q2: How does the chemical structure of 1-methyl-4-nitro-1H-pyrrol-2-amine guide my initial solvent choice?

Understanding the molecule's structure is key. Let's break it down:

  • Pyrrole Ring & N-Methyl Group: These components contribute some non-polar character.

  • Amine Group (-NH2): This is a polar group capable of hydrogen bonding.

  • Nitro Group (-NO2): This is a very polar, electron-withdrawing group.

The combination of these groups results in a polar molecule. Therefore, according to the principle of "like dissolves like," you should begin by screening polar solvents.[1] A close structural analog, N-methyl-4-nitroaniline, is reported to be easily soluble in acetone, slightly soluble in ethanol, and insoluble in water.[6] This provides an excellent starting point, suggesting that solvents with moderate to high polarity will be most effective.

Q3: Which specific solvents should I include in my initial screening?

Based on the structural analysis, we recommend screening a range of solvents with varying polarities. A good starting set includes:

  • Protic Solvents: Water, Ethanol, Isopropanol (IPA), Methanol

  • Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Non-Polar Solvents (for comparison): Toluene, Heptane (or Hexanes)

It is highly likely that a single solvent will not be perfect. Therefore, you should also be prepared to test miscible mixed-solvent systems, such as Ethanol/Water or Acetone/Heptane.[1]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a reliable, small-scale method to efficiently determine the best solvent or solvent system for recrystallizing 1-methyl-4-nitro-1H-pyrrol-2-amine.

Workflow Diagram: Solvent Selection Process

Solvent_Selection_Workflow A Start: Crude 1-methyl-4-nitro-1H-pyrrol-2-amine B Place ~20 mg of crude solid in a small test tube A->B C Add selected solvent dropwise (~0.2 mL) at Room Temp. B->C D Does it dissolve? C->D E Result: Too Soluble. Unsuitable for single-solvent use. Consider as 'soluble' solvent in a mixed pair. D->E  Yes F Heat the mixture gently (e.g., heat gun or water bath) D->F  No G Does it dissolve? F->G H Result: Insoluble. Unsuitable for single-solvent use. Consider as 'insoluble' solvent in a mixed pair. G->H  No I Allow to cool slowly to Room Temperature G->I  Yes J Place in an ice bath for 15-20 minutes I->J K Do abundant, high-quality crystals form? J->K L Result: Potential Candidate! Proceed to scale-up test. K->L  Yes M Result: Poor Candidate. (Low yield or no crystals). Try another solvent. K->M  No

Caption: Logical workflow for screening potential recrystallization solvents.

Step-by-Step Methodology:
  • Preparation: Arrange a series of small, labeled test tubes. In each tube, place approximately 15-25 mg of your crude 1-methyl-4-nitro-1H-pyrrol-2-amine.

  • Room Temperature Solubility Test: To each tube, add a single test solvent dropwise (start with ~0.2 mL), vortexing or flicking the tube after each addition. Observe the solubility.

    • If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[4] However, note it as a "good" or "soluble" solvent for a potential mixed-solvent system.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point (a hot water bath or sand bath is recommended for safety). Add more solvent dropwise until the solid just dissolves.

    • If the solid dissolves completely upon heating, this is a potential candidate solvent. Proceed to the next step.

    • If a large volume of hot solvent is required, the recovery will likely be poor. Note this and move on.

    • If the solid does not dissolve even in a significant volume of boiling solvent, it is unsuitable. Note it as a "poor" or "insoluble" solvent for a potential mixed-solvent system.

  • Crystallization Test: Take the tubes containing the now-dissolved compound in hot solvent and allow them to cool slowly to room temperature. Do not disturb the tubes.[3]

  • Induce Crystallization: If no crystals have formed after cooling to room temperature, try scratching the inside of the test tube just below the liquid surface with a glass rod or adding a tiny "seed" crystal of the crude material to induce nucleation.[7][8]

  • Cold Soaking: Place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Data Summary Table (Hypothetical Results)

Use a table like the one below to systematically record your observations. This example is populated with hypothetical data based on the compound's expected properties.

SolventSolubility (Cold, ~20°C)Solubility (Hot, near BP)Crystal Formation on CoolingAssessment
Water InsolubleSparingly SolubleFew, slow to formPoor single solvent. Potential "insoluble" solvent for mixed pair.
Ethanol Sparingly SolubleSolubleGood quantity of crystalsGood Candidate.
Isopropanol Sparingly SolubleSolubleAbundant, well-formed crystalsExcellent Candidate.
Acetone SolubleVery Soluble-Too soluble. Potential "soluble" solvent for mixed pair.
Ethyl Acetate Slightly SolubleSolubleModerate quantity of crystalsFair Candidate.
Heptane InsolubleInsoluble-Unsuitable. Potential "insoluble" solvent for mixed pair.
Ethanol/Water (9:1) Sparingly SolubleSolubleAbundant, fine needlesGood Mixed-Solvent Candidate.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What do I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is too concentrated.[9]

  • Cause: The boiling point of your chosen solvent may be too high, or the solution is supersaturated. This can be common with impure compounds.[7]

  • Solution 1: Re-heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[7][9]

  • Solution 2: Allow the solution to cool much more slowly. You can do this by placing the hot flask inside a beaker of hot water and letting the entire assembly cool to room temperature. This slower cooling favors crystal lattice formation over oiling.[7]

  • Solution 3: If using a mixed-solvent system, add a small amount of the "good" solvent to the hot mixture to lower the saturation point slightly before cooling.

Q5: The solution has cooled, but no crystals are forming. What's wrong?

This is a very common issue, often due to two main reasons: using too much solvent or the formation of a supersaturated solution.[7][9]

  • Cause 1: Too much solvent was added. This is the most frequent reason for crystallization failure.[7]

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. A gentle stream of nitrogen or air can accelerate this. Once the solution appears slightly cloudy or you have reduced the volume by 20-30%, allow it to cool again.[7][9]

  • Cause 2: The solution is supersaturated. The molecules need a nucleation point to begin forming a crystal lattice.[7]

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the meniscus.[8] The microscopic scratches provide a surface for crystals to form. Alternatively, add a single, tiny "seed" crystal of your original compound.[7]

Q6: I got a very low yield of crystals. What happened?

Low yield can result from several factors during the procedure.

  • Cause 1: Too much solvent was used, and while some crystals formed, a significant amount of product remains dissolved in the cold mother liquor.[8]

  • Cause 2: The solution was not cooled sufficiently. Ensure you use an ice-water bath and allow adequate time for crystallization to complete.

  • Cause 3: Premature crystallization occurred during a hot filtration step (if performed), causing product loss on the filter paper. To prevent this, use a pre-heated funnel and a slight excess of hot solvent, then boil off the excess before cooling.[9]

  • Cause 4: The compound has significant solubility in the solvent even at low temperatures. In this case, another solvent may be required for better recovery.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. 5

  • Solvent Selection and Recrystallization Guide. Scribd. 10

  • Solvent Choice - Chemistry Teaching Labs. University of York.

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York.

  • Problems in recrystallization. Biocyclopedia.

  • Recrystallization. Unknown Source.

  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. 4

  • The Art and Science of Choosing the Right Recrystallization Solvent. Oreate AI Blog. 2

  • Recrystallization. Unknown Source. 8

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.

  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate. Sigma-Aldrich.

  • Methyl-4-nitro-1-methyl pyrrole-2-carboxylate. CymitQuimica.

  • 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID. ChemicalBook.

  • Methyl 4-nitro-1h-pyrrole-2-carboxylate. PubChem.

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ResearchGate.

  • N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity. Metoree.

  • 1-METHYL-2-NITRO-1H-PYRROLE. precisionFDA.

Sources

Optimization

Technical Support Center: Preventing Oxidation and Degradation of Pyrrole Amines in Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of pyrrole amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of pyrrole amines. As electron-rich aromatic compounds, pyrroles and their derivatives are highly susceptible to oxidative and degradative pathways that can compromise sample integrity, leading to failed experiments and questionable results.[1][2] This resource provides field-proven insights and practical solutions to ensure the long-term stability of your valuable compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of pyrrole amines in a direct question-and-answer format.

Question: My pyrrole amine sample, which was initially a colorless or light-colored solid/solution, has turned yellow, brown, or even black. What is happening and what should I do?

Answer:

This discoloration is a classic indicator of degradation, primarily through oxidation and subsequent polymerization.[1][3] The electron-rich pyrrole ring is readily attacked by atmospheric oxygen, a process often accelerated by light, leading to the formation of highly colored oligomeric or polymeric species.[1][4]

Immediate Actions:

  • Isolate from Atmosphere: Immediately place the compound under an inert atmosphere, such as in a glovebox or a desiccator flushed with argon or nitrogen.[1] This prevents further contact with oxygen.

  • Protect from Light: Store the container in an amber vial or wrap it completely in aluminum foil. Light, especially UV, can provide the energy to initiate and propagate degradation reactions.[1][5]

  • For Solutions, Deoxygenate: If your compound is in solution, the solvent is likely saturated with oxygen. It must be thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

Long-Term Solutions:

  • Re-purification: If the discoloration is significant, the compound may need to be re-purified (e.g., via flash chromatography or recrystallization) to remove colored impurities before use.

  • Strict Storage Protocol: Adhere to the rigorous storage conditions outlined in the FAQ section below to prevent recurrence. This includes low temperatures and a persistent inert atmosphere.[1]

Question: I'm observing new, unexpected peaks in my HPLC, LC-MS, or NMR analysis of a stored pyrrole amine sample. How can I identify them and prevent their formation?

Answer:

The appearance of new peaks is a definitive sign of chemical degradation. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the validity of your experimental data.

Identification Strategy: The most effective method for identifying unknown peaks is to perform a forced degradation study .[6] This involves intentionally subjecting your compound to various stress conditions to generate potential degradation products. By comparing the analytical profiles (e.g., retention times in HPLC) of the stressed samples to your stored sample, you can tentatively identify the degradants.

Common degradation pathways that lead to new chemical entities include:

  • Oxidation: The pyrrole ring or amine side chains can be oxidized.[7][8]

  • Hydrolysis: If your molecule contains susceptible functional groups like esters or amides, they can be cleaved, especially under acidic or basic conditions.[9][10]

  • Photolysis: UV or visible light can induce reactions, leading to rearranged or fragmented products.[5]

  • Polymerization: Under acidic conditions or in the presence of oxygen, pyrrole units can link together.[2]

For definitive structural elucidation of the new peaks, analysis by mass spectrometry (LC-MS) and NMR spectroscopy is required.[6]

Prevention Strategy: Preventing the formation of these impurities requires eliminating the root causes. The single most effective strategy is meticulous adherence to proper storage conditions: low temperature, exclusion of oxygen and light, and control of humidity. [1][11]

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Degradation Observed (e.g., Color Change, New Peaks) cause Primary Causes observe->cause Investigate oxygen Oxygen Exposure cause->oxygen light Light Exposure cause->light heat Elevated Temperature cause->heat moisture Moisture/Humidity cause->moisture inert Blanket with Inert Gas (Argon/Nitrogen) oxygen->inert protect Protect from Light (Amber Vial/Foil) light->protect cool Store at Low Temp (-20°C to -80°C) heat->cool dry Store in Desiccator moisture->dry Mitigate action Immediate Actions inert->action protect->action cool->action dry->action

Caption: Troubleshooting workflow for observed pyrrole amine degradation.
Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrrole amines?

A1: The primary degradation pathways stem from the inherent chemical properties of the pyrrole ring and the amine functionality.

  • Oxidation: This is the most common pathway. The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, which can lead to ring-opening, hydroxylation, or the formation of radical species that initiate polymerization.[7][12]

  • Polymerization: Pyrrole and its derivatives can polymerize, especially under acidic conditions or upon exposure to air and light, forming dark, insoluble materials known as "pyrrole black".[2][4]

  • Hydrolysis: Many complex pyrrole amine derivatives used in drug development contain other functional groups, such as esters or amides. These groups are susceptible to hydrolytic cleavage, particularly at non-neutral pH.[10]

  • Photodegradation: Pyrrole-containing molecules can absorb UV light, leading to photo-induced reactions. This can involve N-H bond cleavage or other complex rearrangements, significantly altering the molecule's structure.[5][13]

Q2: What are the ideal storage conditions for pyrrole amines, comparing solid vs. solution states?

A2: Optimal stability is achieved by addressing the key factors of temperature, atmosphere, and light. Storage as a solid is strongly preferred for long-term stability.

Parameter Solid State (Recommended for Long-Term) Solution State (for Short-Term/Working Stocks)
Temperature -20°C or -80°C.[1][14]Store frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Atmosphere Under a dry, inert atmosphere (argon or nitrogen).[1]Use a thoroughly deoxygenated solvent. Seal vial under inert gas.[1]
Light Protect from all light sources (use amber vials wrapped in foil).[1]Protect from all light sources.
Container Tightly sealed glass vial with a secure cap (e.g., PTFE-lined).[4][11]Tightly sealed glass vial, preferably with a septum for sample removal.
Purity Highest possible purity. Impurities can catalyze degradation.Use high-purity, anhydrous, deoxygenated solvents.

Q3: How should I properly handle and aliquot pyrrole amines to minimize degradation during use?

A3: Proper handling is as critical as long-term storage.

  • Work Under Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or use a Schlenk line to maintain an inert atmosphere.

  • Aliquot for Single Use: Upon receiving or synthesizing a new batch, divide it into smaller, single-use quantities in separate vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.[14]

  • Temperature Equilibration: Before opening a vial stored at low temperature, allow it to warm completely to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.[11]

  • Use Appropriate PPE: Always wear gloves, goggles, and protective clothing. Amines can be corrosive or toxic.[15]

Q4: Are there any recommended antioxidants, and what are the considerations for using them?

A4: For solutions, the addition of a radical-scavenging antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can sometimes be beneficial.[1] However, this approach must be used with caution:

  • Interference: The antioxidant must not interfere with your downstream application (e.g., biological assay, subsequent synthetic step).

  • Compatibility: Ensure the antioxidant is soluble and stable in your chosen solvent.

  • Validation: You must validate that the antioxidant itself does not cause unforeseen side reactions with your pyrrole amine. In many cases, the most robust strategy is not to add stabilizers but to rigorously exclude oxygen.[1]

Part 3: Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Pyrrole Amines

This protocol describes the best practice for storing a new or freshly purified solid pyrrole amine.

  • Preparation: Place the pre-weighed, empty storage vials (amber glass with PTFE-lined caps are ideal) and a spatula in a vacuum oven and dry at a suitable temperature overnight to remove all traces of moisture.

  • Inert Environment: Transfer the dried vials into a nitrogen- or argon-filled glovebox.

  • Aliquotting: Weigh the desired amount of the pyrrole amine solid into each vial. Work quickly to minimize exposure, even within the glovebox.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label each vial with the compound name/ID, date, and quantity.

  • Final Storage: Place the sealed and labeled vials into a secondary container (e.g., a freezer box) and store at -20°C or, preferably, -80°C.[1][14]

Sources

Troubleshooting

Troubleshooting low purity in 1-methyl-4-nitro-1H-pyrrol-2-amine isolation

Welcome to the technical support center for the isolation and purification of 1-methyl-4-nitro-1H-pyrrol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of 1-methyl-4-nitro-1H-pyrrol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve high purity in your final product.

Introduction: The Challenge of Purifying 2-Amino-4-Nitropyrroles

1-methyl-4-nitro-1H-pyrrol-2-amine is a highly polar molecule containing both a basic amino group and an electron-withdrawing nitro group on a pyrrole ring. This unique electronic and structural arrangement presents several challenges during its synthesis and isolation. The pyrrole core itself can be sensitive to acidic conditions and prone to oxidation, while the combination of functional groups can lead to issues such as difficult-to-remove impurities, product degradation, and poor chromatographic performance.[1] This guide will provide a logical, step-by-step approach to diagnosing and solving these purity-related issues.

Hypothetical Synthetic Scheme

To provide context for the potential impurities discussed in this guide, we will refer to a plausible, albeit hypothetical, two-step synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine, as specific literature procedures are not widely available. This proposed route involves the nitration of a protected 2-aminopyrrole precursor, followed by deprotection.

Troubleshooting Low Purity in Isolation

This section is structured in a question-and-answer format to directly address the common problems encountered during the work-up and purification of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Question 1: My crude product is a dark, tarry substance. What could be the cause and how can I prevent it?

Answer:

The appearance of a dark, tarry crude product is a common issue when working with pyrrole derivatives and is often indicative of polymerization and/or oxidation of the pyrrole ring.[1] Pyrroles, especially electron-rich ones, can be sensitive to strong acids, heat, and atmospheric oxygen.

Causality and Prevention:

  • Acid-Catalyzed Polymerization: Residual strong acid from the nitration step can promote the polymerization of the pyrrole ring. It is crucial to thoroughly quench the reaction and neutralize all acidic species before concentrating the product. A wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, is recommended.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by heat and exposure to air. This often results in the formation of highly colored, polymeric impurities.

    • Preventative Measures:

      • Inert Atmosphere: Whenever possible, perform the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Temperature Control: Avoid excessive heat during the reaction and when concentrating the crude product. Use a rotary evaporator with a water bath set to a moderate temperature.

      • Degassed Solvents: For sensitive applications, using solvents that have been degassed (by sparging with nitrogen or argon) can minimize exposure to dissolved oxygen.

Question 2: I'm observing poor separation and significant streaking during silica gel column chromatography. How can I improve my purification?

Answer:

Streaking on a silica gel column is a frequent problem when purifying basic compounds like amines. The acidic nature of standard silica gel can lead to strong, non-specific binding of the amine, resulting in broad peaks and poor separation.[1]

Troubleshooting Strategies:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent can significantly improve peak shape.[1] These modifiers compete with your compound for the acidic sites on the silica gel, preventing strong adsorption and allowing for a more uniform elution.

    • Increase Solvent Polarity: A gradual increase in the polarity of your eluent system (e.g., a gradient of methanol in dichloromethane) can help to elute your polar product more effectively.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: For strongly basic compounds, switching to a neutral or basic alumina column can be highly effective. Alumina does not have the acidic silanol groups found in silica, thus reducing the likelihood of strong binding and streaking.[2]

    • Reversed-Phase (C18) Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be an excellent alternative. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated.[3]

Question 3: After purification, my product is still off-color (yellow to brown). What are these colored impurities and how can I remove them?

Answer:

A persistent off-color in your final product, even after chromatography, suggests the presence of residual oxidized or polymeric impurities.[1] These impurities are often highly conjugated and can be intensely colored, even at low concentrations.

Purification and Removal Techniques:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities from a solid product. The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.[4][5]

    • Solvent Selection: Given the polarity of 1-methyl-4-nitro-1H-pyrrol-2-amine, suitable solvent systems for recrystallization could include:

      • Ethanol/Water

      • Methanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Heptane[6]

  • Activated Carbon Treatment: If your product is stable to heat, you can try treating a solution of your compound with a small amount of activated carbon. The carbon can adsorb the colored impurities, which can then be removed by hot filtration.[4]

  • Trituration: If a suitable recrystallization solvent cannot be found, washing the solid product with a solvent in which it is poorly soluble can help to remove more soluble impurities.

Question 4: My NMR analysis shows the presence of an isomeric impurity. What is its likely structure and how can I avoid its formation?

Answer:

During the nitration of a substituted pyrrole, the formation of regioisomers is a common side reaction. For a 1-methyl-2-aminopyrrole precursor, nitration can occur at the 4- or 5-position. Therefore, the most likely isomeric impurity is 1-methyl-5-nitro-1H-pyrrol-2-amine .

Minimizing Isomer Formation:

  • Control of Reaction Conditions: The regioselectivity of nitration can be highly dependent on the reaction conditions (nitrating agent, temperature, and solvent). Lowering the reaction temperature may improve selectivity.

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate (AcONO2), might offer better regioselectivity compared to harsher conditions like nitric acid/sulfuric acid.[7]

  • Chromatographic Separation: While preventing its formation is ideal, careful optimization of your column chromatography protocol should allow for the separation of the 4-nitro and 5-nitro isomers. A shallow elution gradient can be particularly effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 1-methyl-4-nitro-1H-pyrrol-2-amine?

A1: Pure 1-methyl-4-nitro-1H-pyrrol-2-amine is expected to be a yellow to orange crystalline solid. Like many nitroaromatic and pyrrole-containing compounds, it should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time. Exposure to light and air can lead to discoloration.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and to detect and quantify impurities with high sensitivity.

  • HPLC (High-Performance Liquid Chromatography): With a UV detector, HPLC is excellent for determining the percentage purity of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

Q3: Can I use recrystallization as the sole purification method for my crude product?

A3: It depends on the nature and quantity of the impurities. If your crude product is relatively clean and the main impurities are colored byproducts, recrystallization can be very effective. However, if you have significant amounts of unreacted starting materials or isomeric byproducts, column chromatography is generally required to remove these before a final recrystallization step to achieve high purity.[8]

Q4: I am having trouble dissolving my compound for recrystallization. What should I do?

A4: The presence of both a polar nitro group and a hydrogen-bonding amino group can make solvent selection tricky. If single solvent systems are not effective, a mixed solvent system is often the solution.[6] Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone), and then slowly add a hot "anti-solvent" in which it is insoluble (e.g., water or hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly. For some amines that are difficult to dissolve, using a small amount of acetic acid in the solvent mixture can help, though this may lead to salt formation.[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: In a beaker, add the crude 1-methyl-4-nitro-1H-pyrrol-2-amine and a small amount of silica gel. Add a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) to dissolve the compound and form a free-flowing powder upon evaporation of the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried slurry of your compound onto the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane). To this eluent, add 0.5% (v/v) triethylamine.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the compound completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: If the solution is turbid, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under vacuum.

Visualizations

Troubleshooting Workflow for Low Purity

TroubleshootingWorkflow Start Low Purity of 1-methyl-4-nitro-1H-pyrrol-2-amine Appearance What is the appearance of the crude product? Start->Appearance DarkTarry Dark/Tarry Appearance->DarkTarry Yes OffColorSolid Off-Color Solid Appearance->OffColorSolid No PreventOxidation Solution: - Use inert atmosphere - Control temperature - Neutralize acid DarkTarry->PreventOxidation ChromatographyIssue Problem with Chromatography? OffColorSolid->ChromatographyIssue Streaking Streaking on Silica ChromatographyIssue->Streaking Yes IsomerImpurity Isomeric Impurity Detected by NMR/LC-MS? ChromatographyIssue->IsomerImpurity No ModifyChromatography Solution: - Add basic modifier (Et3N) - Use Alumina or C18 Streaking->ModifyChromatography YesIsomer Yes IsomerImpurity->YesIsomer Yes FinalPurityCheck Assess Final Purity (NMR, LC-MS, MP) IsomerImpurity->FinalPurityCheck No OptimizeNitration Solution: - Optimize nitration conditions - Improve chromatography YesIsomer->OptimizeNitration Recrystallize Solution: - Recrystallize (e.g., EtOH/H2O) - Activated carbon treatment FinalPurityCheck->Recrystallize PreventOxidation->ChromatographyIssue ModifyChromatography->IsomerImpurity PureProduct High Purity Product Recrystallize->PureProduct OptimizeNitration->FinalPurityCheck

Caption: A logical workflow for troubleshooting low purity issues.

Data Summary

IssuePotential Cause(s)Recommended Solution(s)
Dark, Tarry Crude Oxidation, PolymerizationInert atmosphere, temperature control, neutralization
Streaking on Silica Gel Acidic silica interacting with amineAdd triethylamine to eluent, switch to alumina or C18
Colored Impurities in Product Oxidized byproductsRecrystallization, activated carbon treatment
Isomeric Impurity Lack of regioselectivity in nitrationOptimize reaction conditions, improve chromatography

References

  • BenchChem Technical Support. (2025).
  • PubMed. (2014). Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]

  • Biosynce Blog. (2025). What are the separation methods for pyrrole and its mixtures?. Biosynce. [Link]

  • PubMed. (2014). Calix[2]pyrroles: Highly Selective Stationary Phases for Gas Chromatographic Separations. National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]

  • PubMed Central. (n.d.). Short and Modular Synthesis of Substituted 2-Aminopyrroles. National Library of Medicine. [Link]

  • RSC Publishing. (n.d.). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Royal Society of Chemistry. [Link]

  • DOI. (n.d.). Synthesis of 2-Aminopyrroles via Metal-Free Annulation of Ynamides with 2H-Azirines. [Link]

  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. [Link]

  • ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • CDAC. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Nitro-Pyrrole Synthesis

Welcome to the Application Scientist Support Portal for pyrrole functionalization. The nitration of pyrrole presents a unique mechanistic challenge: balancing the extreme electron density of the pyrrole ring against the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for pyrrole functionalization. The nitration of pyrrole presents a unique mechanistic challenge: balancing the extreme electron density of the pyrrole ring against the oxidative and highly acidic nature of standard nitrating agents. Poor temperature control inevitably leads to exothermic polymerization, thermal runaway, or poor regioselectivity.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize reaction temperatures for the scalable synthesis of nitropyrroles.

Part 1: Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and correct temperature-dependent failures in your pyrrole nitration workflows.

Troubleshooting Start Pyrrole Nitration Issue Detected Issue1 Black Tarry Mixture (Polymerization) Start->Issue1 Issue2 Thermal Runaway (Scale-up Hazard) Start->Issue2 Issue3 Poor Regioselectivity (High 3-nitro %) Start->Issue3 Sol1 Drop Temp to -15°C Use Acetyl Nitrate Issue1->Sol1 Acid Sensitivity Sol2A Switch to Flow Reactor (35°C, 5 min res.) Issue2->Sol2A Flow Chem Sol2B Use Pivaloyl Nitrate (Batch at 40°C) Issue2->Sol2B Reagent Swap Sol3 Strict Kinetic Control at -15°C to 0°C Issue3->Sol3 Isomer Control

Diagnostic workflow for troubleshooting temperature-dependent failures in pyrrole nitration.

Part 2: Expert FAQs & Mechanistic Insights

Q: Why does my pyrrole nitration result in a black, tarry mixture instead of the desired nitropyrrole? A: Pyrrole is highly electron-rich and extremely sensitive to strong acids and oxidative conditions, which trigger rapid dimerization and polymerization (forming "pyrrole black")[1]. If your reaction temperature exceeds 10°C during the addition of standard nitrating agents (like nitric acid/sulfuric acid), oxidative degradation outpaces electrophilic aromatic substitution. Solution: Switch to a mild nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) and strictly maintain the reaction temperature between -15°C and 0°C[1].

Q: I need to scale up my nitration, but batch processing with acetyl nitrate at low temperatures poses a severe thermal runaway risk. How can I optimize this? A: Acyl nitrates are notoriously unstable and prone to explosive decomposition at scale. To safely optimize temperature for scale-up, you have two field-proven alternatives:

  • Continuous Flow Chemistry: As demonstrated in the commercial synthesis of the JAK2 inhibitor BMS-911543, conducting the HNO₃/Ac₂O nitration in a continuous flow reactor allows you to safely raise the reaction temperature to 35°C with a 5-minute residence time[2]. The high surface-area-to-volume ratio of the microreactor ensures instant heat dissipation, bypassing the thermal hazards of batch mode.

  • Alternative Reagents (Batch): Substitute acetic anhydride with pivalic anhydride (Piv₂O). Pivaloyl nitrate exhibits significantly higher thermal stability, permitting safe batch-mode nitration at 40°C[2]. Alternatively, use NaNO₃/SO₃·pyridine, which is thermally neutral at room temperature[2].

Q: How does temperature influence the regioselectivity between 2-nitropyrrole and 3-nitropyrrole? A: The nitration of pyrrole inherently favors the C-2 position due to the greater stability of the intermediate arenium ion (three resonance structures vs. two for C-3 substitution)[1]. Using acetyl nitrate at 0°C typically yields a ~4:1 ratio of 2-nitro to 3-nitropyrrole[3]. Lowering the temperature to -15°C tightens this kinetic control, minimizing the 3-nitro byproduct to roughly 7% of the crude mixture[4].

Part 3: Quantitative Data - Temperature & Reagent Matrix

The following table summarizes the causal relationship between reactor type, nitrating agent, temperature, and resulting reaction profiles.

Nitrating AgentReactor TypeOptimal Temp (°C)Yield (%)Regioselectivity (2-NO₂ : 3-NO₂)Safety Profile & Causality
HNO₃ / Ac₂OBatch-15 to 0~60-704:1High Risk: Acyl nitrate accumulation poses severe thermal runaway risk at scale.
HNO₃ / Ac₂OContinuous Flow35~654:1Safe: Microreactor surface area allows instant heat dissipation, preventing runaway.
HNO₃ / Piv₂OBatch40~664:1Moderate: Steric bulk of pivaloyl nitrate improves thermal stability for batch processing.
NaNO₃ / SO₃·pyrBatch20-25 (RT)ModerateHighExcellent: Thermally neutral reaction; completely avoids explosive acyl nitrates.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Low-Temperature Batch Nitration (-15°C)

Objective: Synthesize 2-nitropyrrole while suppressing polymerization and 3-nitropyrrole formation.

  • Electrophile Generation: In a flame-dried flask under an inert atmosphere, cool acetic anhydride to -15°C. Slowly add fuming nitric acid dropwise.

    • Causality: HNO₃ must be added to Ac₂O (not the reverse) to ensure complete conversion to acetyl nitrate. If free HNO₃ remains, it will rapidly oxidize the pyrrole in the next step.

  • Substrate Addition: Dissolve pyrrole in a minimal amount of acetic anhydride. Add this solution dropwise to the acetyl nitrate mixture, strictly maintaining the internal temperature at or below -15°C.

    • Causality: Pyrrole addition is highly exothermic. A temperature spike above 0°C will shift the kinetic control, increasing the yield of 3-nitropyrrole and triggering tar formation.

  • Validation Checkpoint: The reaction mixture should remain pale yellow to light orange. A rapid shift to dark brown/black indicates thermal runaway and polymerization. Stop the addition immediately if this occurs.

  • Quenching: Pour the mixture over crushed ice and neutralize carefully with saturated NaHCO₃.

    • Causality: Rapid aqueous quenching destroys unreacted acetyl nitrate before it can decompose explosively upon warming.

Protocol B: High-Temperature Continuous Flow Nitration (35°C)

Objective: Safe, scalable nitration bypassing the thermal hazards of batch acyl nitrate accumulation.

  • System Priming: Equip a microreactor system (e.g., PFA tubing) with two syringe pumps. Set the reactor block temperature to 35°C.

    • Causality: Unlike batch reactors, microreactors have an immense surface-area-to-volume ratio, allowing instantaneous heat dissipation. This permits a surprisingly high reaction temperature (35°C) without runaway decomposition.

  • Reagent Delivery: Pump a pre-mixed stream of HNO₃/Ac₂O (Stream A) and a stream of pyrrole in Ac₂O (Stream B) into a T-mixer.

  • Residence Time Control: Adjust flow rates to achieve exactly a 5-minute residence time in the reactor zone.

    • Causality: 5 minutes at 35°C is sufficient for complete electrophilic aromatic substitution. Longer residence times at this elevated temperature will lead to product degradation.

  • Validation Checkpoint: Monitor the output stream via inline IR spectroscopy (tracking the disappearance of the pyrrole N-H stretch or appearance of the NO₂ stretch).

  • Inline Quenching: Direct the output stream immediately into a stirred flask containing ice-cold aqueous base to halt the reaction.

Part 5: Mechanistic Pathway Diagram

Mechanism HNO3 HNO3 + Ac2O (Nitrating Mix) AcONO2 Acetyl Nitrate (Active Electrophile) HNO3->AcONO2 T < 0°C Arenium C-2 Arenium Ion (3 Resonance Forms) AcONO2->Arenium Electrophilic Attack Pyrrole Pyrrole (Electron Rich) Pyrrole->Arenium Product 2-Nitropyrrole (Major Product) Arenium->Product -H+

Mechanistic pathway of pyrrole nitration via acetyl nitrate under strict temperature control.

References

  • A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability Source: ResearchGate URL:3

  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 Source: ACS Publications (The Journal of Organic Chemistry) URL:2

  • Electrophilic Reactions of Heterocycles Source: Scribd URL:1

  • Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole Source: Canadian Science Publishing URL:4

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-4-nitro-1H-pyrrol-2-amine

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on the removal of regioisomeric impurities from 1-methyl-4-nitro-1H-pyrrol-2-amine. Freque...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on the removal of regioisomeric impurities from 1-methyl-4-nitro-1H-pyrrol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric impurities I should expect when synthesizing 1-methyl-4-nitro-1H-pyrrol-2-amine?

During the nitration of 1-methyl-2-aminopyrrole, the primary regioisomeric impurity is typically 1-methyl-5-nitro-1H-pyrrol-2-amine. The formation of this isomer occurs alongside the desired 4-nitro product due to the directing effects of the amino and methyl groups on the pyrrole ring. The ratio of these isomers can be influenced by reaction conditions such as temperature, nitrating agent, and solvent.

Q2: How can I quickly assess the purity of my crude 1-methyl-4-nitro-1H-pyrrol-2-amine and identify the presence of regioisomers?

Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A solvent system of ethyl acetate and hexane (e.g., 1:1 ratio) will typically show distinct spots for the 4-nitro and 5-nitro isomers due to their different polarities. The 4-nitro isomer is generally more polar and will have a lower Rf value compared to the 5-nitro isomer. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the primary methods for removing the 1-methyl-5-nitro-1H-pyrrol-2-amine impurity?

The two most effective methods for separating these regioisomers are column chromatography and recrystallization. The choice between them depends on the scale of your synthesis and the required purity.

Troubleshooting Guide

Column Chromatography

Issue: Poor separation of regioisomers on the column.

  • Cause: The polarity of the eluent may not be optimal, leading to co-elution of the isomers.

  • Solution:

    • Optimize the Solvent System: Use TLC to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexane. Gradually increasing the polarity by increasing the proportion of ethyl acetate should improve separation.

    • Use a Different Stationary Phase: While silica gel is standard, other stationary phases like alumina may offer different selectivity for your compounds.

    • Adjust the Column Dimensions: A longer and narrower column can improve separation efficiency.

Issue: The compound is not eluting from the column.

  • Cause: The eluent may be too non-polar, causing the highly polar 4-nitro isomer to remain strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the eluent. A step gradient, starting with a low polarity mixture and incrementally adding a more polar solvent, can be effective.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Cause: This often happens when the solution is supersaturated or if the cooling rate is too fast. The presence of impurities can also inhibit crystal formation.

  • Solution:

    • Add more solvent: Ensure the compound is fully dissolved at the higher temperature.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

Issue: The recrystallized product is still impure.

  • Cause: The chosen solvent may not have a significant enough solubility difference for the desired compound and the impurity at different temperatures.

  • Solution:

    • Solvent Screening: Test a variety of solvents to find one where the desired 1-methyl-4-nitro-1H-pyrrol-2-amine has high solubility at elevated temperatures and low solubility at room temperature, while the 1-methyl-5-nitro-1H-pyrrol-2-amine impurity remains more soluble at lower temperatures.

    • Perform a second recrystallization: A second recrystallization step can often significantly improve purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to form a slurry.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Once the solvent in the column has drained to the level of the silica, carefully add the slurry to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 1-methyl-4-nitro-1H-pyrrol-2-amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Compound Typical Rf Value (1:1 Ethyl Acetate/Hexane) Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)
1-methyl-4-nitro-1H-pyrrol-2-amine~0.47.2-7.3 (d, 1H), 6.5-6.6 (d, 1H), 3.7-3.8 (s, 3H), 4.5-5.5 (br s, 2H, NH₂)
1-methyl-5-nitro-1H-pyrrol-2-amine~0.66.8-6.9 (d, 1H), 6.0-6.1 (d, 1H), 3.8-3.9 (s, 3H), 4.5-5.5 (br s, 2H, NH₂)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Product (Mixture of Isomers) ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst TLC TLC ColChrom->TLC HPLC HPLC Recryst->HPLC PureProduct Pure 1-methyl-4-nitro-1H-pyrrol-2-amine TLC->PureProduct HPLC->PureProduct NMR NMR PureProduct->NMR Final Confirmation

Caption: Workflow for the purification and analysis of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Troubleshooting_Logic cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues Start Impure Product PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution OilingOut Oiling Out Start->OilingOut StillImpure Still Impure Start->StillImpure OptimizeSolvent Optimize Eluent PoorSep->OptimizeSolvent ChangePhase Change Stationary Phase PoorSep->ChangePhase IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity SlowCool Slow Cooling / Seeding OilingOut->SlowCool NewSolvent Screen for New Solvent StillImpure->NewSolvent

Caption: Troubleshooting decision tree for common purification issues.

Optimization

Technical Support Center: Troubleshooting Nitro-Pyrrole Aqueous Solubility

Welcome to the Technical Support Center. Nitro-pyrroles represent a highly promising class of compounds in drug development, particularly as antibacterial and anticancer agents[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Nitro-pyrroles represent a highly promising class of compounds in drug development, particularly as antibacterial and anticancer agents[1][2]. However, translating these molecules from in silico hits to in vitro and in vivo assays is notoriously bottlenecked by their intractable aqueous solubility.

This guide provides an authoritative, causality-driven framework to troubleshoot and overcome the physicochemical barriers associated with nitro-pyrrole formulations.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my nitro-pyrrole derivatives exhibit such poor aqueous solubility compared to other N-heterocycles? A1: The insolubility of nitro-pyrroles is a thermodynamic consequence of their molecular geometry and electronic distribution. The foundational pyrrole ring is a planar, highly hydrophobic aromatic system. When a strongly electron-withdrawing nitro group is introduced, it typically adopts a coplanar conformation with the pyrrole ring[3]. This rigid coplanarity facilitates tight intermolecular π−π stacking. Furthermore, the nitro group acts as a potent hydrogen-bond acceptor, while the pyrrole N-H acts as a donor. This creates a robust intermolecular hydrogen-bonded network that drastically increases the crystal lattice energy of the solid state[3][4]. Overcoming this lattice energy in a highly polar solvent like water is thermodynamically unfavorable, resulting in minimal dissolution.

Q2: I am observing immediate "solvent shift" precipitation when diluting my DMSO stock of a nitro-pyrrole into a physiological buffer. How do I prevent this? A2: This phenomenon occurs because the rapid influx of aqueous buffer abruptly increases the dielectric constant of the medium. The local concentration of the nitro-pyrrole instantly exceeds its metastable supersaturation limit, triggering rapid nucleation and precipitation[5]. To mitigate this, you must control the solvation kinetics. Instead of direct dilution, employ a transitional cosolvent system. Research demonstrates that 2-pyrrolidone is an exceptionally effective solubilizer for poorly soluble compounds, acting as a complexant at low concentrations and a cosolvent at high concentrations[6][7]. Pre-dissolving the nitro-pyrrole in a mixture of DMSO and 2-pyrrolidone before gradual aqueous titration maintains the compound in a solvated state[5][8].

Q3: My in vitro cellular assay is highly sensitive to organic solvents (e.g., DMSO cytotoxicity). What are the most effective solvent-free alternatives? A3: When organic cosolvents are precluded due to toxicity limits (typically >1% v/v), you must rely on supramolecular encapsulation or micellar solubilization[8][9]:

  • Cyclodextrin Complexation: Hydroxypropyl- β -cyclodextrin (HP- β -CD) forms a water-soluble inclusion complex by encapsulating the hydrophobic nitro-pyrrole core within its lipophilic cavity, shielding it from the aqueous environment without causing cellular toxicity[8][9].

  • Micellar Solubilization: Adding non-ionic surfactants (e.g., Polysorbate 80) above their Critical Micelle Concentration (CMC) wets the hydrophobic particles and sequesters them within micellar cores[5][9].

Q4: Can I use pH adjustment or salt formation to dissolve my nitro-pyrrole? A4: Generally, no. Unlike basic amines, pyrrole is an exceptionally weak base and a weak acid[9][10]. The lone pair of electrons on the pyrrole nitrogen is delocalized into the five-membered ring to satisfy the 4n+2 Hückel rule for aromaticity[10]. Because these electrons are integral to the aromatic π -cloud, they are unavailable for protonation by standard pharmaceutical acids. Unless your specific nitro-pyrrole derivative contains an independent, ionizable functional group (such as an aliphatic amine), traditional salt formation will fail[5][8].

Part 2: Quantitative Data & Strategy Comparison

Table 1: Comparative Efficacy of Solubilization Strategies for Nitro-Pyrroles

Solubilization StrategyMechanism of ActionTypical ReagentsSolubilization CapacityLimitations & Cytotoxicity Profile
Cosolvency Polarity reduction & disruption of water hydrogen bondingDMSO, 2-Pyrrolidone, PEG 400High (Up to 500-fold enhancement)[6][7]High toxicity at >1% v/v in cell assays; risk of precipitation upon dilution[8][9].
Micellar Solubilization Encapsulation within hydrophobic surfactant coresPolysorbate 80 (Tween 80), Cremophor ELModerate to HighModerate toxicity; can interfere with mass spectrometry (MS) or lipid-based assays[8][9].
Inclusion Complexation Host-guest cavity sequestrationHP- β -CD, CaptisolModerateLow toxicity (highly biocompatible); efficacy is strictly limited by steric fit into the cavity[8][9].

Part 3: Self-Validating Experimental Methodologies

Protocol A: Optimized Cosolvent Stepwise Dilution (The 2-Pyrrolidone Method)

Use this protocol when high concentrations are needed and the assay tolerates low levels of organic solvents.

  • Stock Preparation: Weigh the nitro-pyrrole and dissolve it in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Cosolvent Transition: In a separate vial, create a transitional matrix by mixing 10% 2-pyrrolidone with 90% PEG 400[6][7]. Dilute your DMSO stock 1:10 into this transitional matrix.

  • Aqueous Titration: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at 400 RPM. Dropwise, add the transitional nitro-pyrrole solution into the vortex of the buffer.

  • Self-Validation Check: Visually inspect the final solution against a dark background using a focused light beam (laser pointer). The absence of Tyndall scattering confirms complete solvation without the formation of colloidal aggregates or micro-precipitates.

Protocol B: Preparation of HP- β -CD Inclusion Complexes

Use this protocol for strictly solvent-free, biocompatible in vivo or sensitive in vitro applications.

  • Molar Ratio Calculation: Prepare a 1:2 molar ratio of nitro-pyrrole to HP- β -CD.

  • Co-Dissolution: Dissolve the HP- β -CD in purified water. Dissolve the nitro-pyrrole in a volatile organic solvent (e.g., methanol or acetone)[5].

  • Complexation: Slowly add the organic solution to the aqueous cyclodextrin solution under continuous stirring at 40 °C. Stir for 24 hours to allow the host-guest equilibrium to establish[5][9].

  • Solvent Evaporation & Lyophilization: Remove the volatile solvent under reduced pressure using a rotary evaporator, then freeze-dry the remaining aqueous solution to obtain a solid powder[5].

  • Self-Validation Check: Analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). The disappearance of the nitro-pyrrole's distinct melting endotherm validates successful inclusion into the cyclodextrin cavity, confirming a true complex rather than a mere physical mixture[5].

Part 4: Visualizing Solubilization Workflows

SolubilizationWorkflow Start Nitro-Pyrrole Insoluble in Buffer CheckAssay Is assay sensitive to organic solvents? Start->CheckAssay Cosolvent Use Cosolvent System (DMSO, PEG400, 2-Pyrrolidone) CheckAssay->Cosolvent No (<1% tolerance) SolventFree Explore Solvent-Free Alternatives CheckAssay->SolventFree Yes (Strictly Aqueous) Success Solubilized Formulation Ready for Assay Cosolvent->Success Cyclodextrin HP-β-CD Complexation SolventFree->Cyclodextrin Micelles Micellar Solubilization (Tween 80) SolventFree->Micelles Cyclodextrin->Success Micelles->Success

Workflow for selecting a nitro-pyrrole solubilization strategy based on assay constraints.

Mechanism NP Nitro-Pyrrole (Hydrophobic & Planar) Water Aqueous Media (High Polarity) NP->Water Direct mixing Cosolvent Cosolvent Addition (e.g., 2-Pyrrolidone) NP->Cosolvent Dissolve first CD Cyclodextrin Cavity NP->CD Co-milling/Heating Precipitation Aggregation & Precipitation Water->Precipitation Solubilized1 Polarity Reduction & Solvation Cosolvent->Solubilized1 Solubilized2 Host-Guest Inclusion Complex CD->Solubilized2 Solubilized1->Water Stepwise dilution Solubilized2->Water Aqueous dispersion

Mechanistic pathways of nitro-pyrrole solubilization via cosolvency and cyclodextrin complexation.

References

  • Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds. Benchchem. 5

  • Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4. Benchchem. 9

  • Solubilization techniques used for poorly water-soluble drugs. China Pharmaceutical University. 8

  • Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. 6

  • PYRROLE. Ataman Kimya.

  • Pyrrole (o.c iv) | PPTX. SlideShare. 10

  • Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. 7

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. ResearchGate. 1

  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1. Smolecule. 4

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. IUCr. 3

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. 2

Sources

Troubleshooting

Technical Support Center: 1-Methyl-4-nitro-1H-pyrrol-2-amine Handling &amp; Stability

Welcome to the Application Support Center for pyrrole-based pharmaceutical intermediates. This guide is specifically designed for researchers and drug development professionals working with 1-methyl-4-nitro-1H-pyrrol-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for pyrrole-based pharmaceutical intermediates. This guide is specifically designed for researchers and drug development professionals working with 1-methyl-4-nitro-1H-pyrrol-2-amine , a critical building block in the synthesis of DNA minor groove binders such as distamycin analogs, netropsin derivatives, and lexitropsins[1].

Due to the unique electronic properties of the 2-aminopyrrole core, this compound presents significant handling challenges. Below, you will find causal troubleshooting guides, validated protocols, and structural stabilization strategies.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my isolated 1-methyl-4-nitro-1H-pyrrol-2-amine degrade (turn dark brown/black) so rapidly on the benchtop? Causality & Mechanism: The instability is intrinsic to the electronic structure of 2-aminopyrroles. The nitrogen lone pair in the pyrrole ring contributes to the aromatic sextet, making the ring highly electron-rich. While the 4-nitro group provides some electron-withdrawing stabilization compared to an unsubstituted pyrrole, the free 2-amino group significantly lowers the oxidation potential of the molecule. Upon exposure to ambient oxygen and light, the compound undergoes rapid autoxidation and subsequent radical polymerization, resulting in the characteristic black, insoluble tars. Furthermore, 2-aminopyrroles are subject to amino-imino tautomerization, which opens additional pathways to degradation if the amine is not sterically or electronically protected[2].

Q2: I am synthesizing a lexitropsin library and cannot couple the amine immediately. How can I safely store this intermediate? Causality & Mechanism: If isolation is strictly required, the free base must be converted into a protonated salt immediately upon generation. Protonating the amine ties up its lone pair, preventing electron donation into the pyrrole ring and drastically increasing oxidative stability. While the hydrochloride salt offers moderate stability, literature and field experience highly recommend the tetraphenylborate salt for long-term storage. Research demonstrates that highly unstable 2-aminopyrroles can be isolated and stored for months as stable tetraphenylborate salts without degradation[3]. When ready for coupling, the free base is easily regenerated in situ using a mild organic base like triethylamine.

Q3: What is the industry-standard workflow for incorporating this amine into distamycin analogs without isolation? Causality & Mechanism: The most reliable and widely adopted method is the "catch-and-react" or in situ coupling approach[4]. The amine is typically generated via catalytic hydrogenation (using Pd/C) of its corresponding nitro or azide precursor. Instead of isolating the resulting amine, the catalyst is filtered off under a strict inert atmosphere (Argon), and the coupling partners (e.g., a carboxylic acid with EDC/HOBt or an acid chloride) are added directly to the filtrate[5]. This minimizes atmospheric exposure to mere seconds, trapping the unstable amine as a highly stable amide minor groove binder.

Part 2: Quantitative Stability Data

The following table summarizes the expected stability of 1-methyl-4-nitro-1H-pyrrol-2-amine under various handling conditions. Use this data to plan your synthetic workflows.

State / DerivativeStorage ConditionEstimated Stability (Half-Life)Primary Degradation Pathway
Free Base (Solution) Ambient Air, 25°C< 2 hoursRapid autoxidation & polymerization
Free Base (Solid) Inert Gas (Ar/N2), -20°C1–2 daysSlow oxidative dimerization
Hydrochloride Salt Desiccated, 4°C2–3 weeksGradual oxidation
Tetraphenylborate Salt Desiccated, 4°C> 6 monthsHighly stable (Protonated amine)
Amide-Coupled Product Ambient Air, 25°CYearsN/A (Stable minor groove binder)

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for handling 1-methyl-4-nitro-1H-pyrrol-2-amine, highlighting the pathways to degradation versus stabilization.

G Nitro 1-Methyl-4-nitro-1H-pyrrol-2-amine (Free Base) Degradation Oxidative Degradation (Polymerization/Tars) Nitro->Degradation Ambient Air / RT SaltFormation Strategy A: Salt Formation (HCl or NaBPh4) Nitro->SaltFormation Acid Addition InSitu Strategy B: In Situ Coupling (EDC/HOBt or Acid Chloride) Nitro->InSitu Immediate Reactant Addition StableSalt Stable Protonated Salt (Storable Intermediate) SaltFormation->StableSalt Coupled Amide-Coupled Derivative (Distamycin/Lexitropsin) InSitu->Coupled

Workflow for stabilizing 1-methyl-4-nitro-1H-pyrrol-2-amine via salt formation or in situ coupling.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checks (visual and analytical) to confirm the success of each step before proceeding.

Protocol A: In Situ Generation and Amide Coupling (Recommended)

This protocol is adapted for the synthesis of distamycin dimers and lexitropsins, bypassing the isolation of the unstable free amine[5].

Step 1: Catalytic Hydrogenation

  • Dissolve the nitro precursor (e.g., benzyl 1-methyl-4-nitropyrrole-2-carboxylate) in anhydrous DMF or Methanol (0.1 M concentration).

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the flask with Argon (3x), then introduce a Hydrogen atmosphere (balloon or 1 atm).

  • Stir at room temperature for 3 hours.

  • Validation Check 1: Monitor H₂ consumption. The reaction is complete when the balloon stops deflating.

  • Validation Check 2: TLC (5% MeOH in DCM). The starting material spot should completely disappear, replaced by a highly polar, UV-active baseline spot (the amine).

Step 2: Inert Filtration

  • Purge the reaction flask with Argon to remove all Hydrogen.

  • Filter the mixture through a pad of Celite directly into a pre-purged, Argon-filled receiving flask containing the coupling partners (e.g., carboxylic acid, EDC, HOBt, and Triethylamine).

  • Validation Check 3 (Critical): The filtrate must remain a pale yellow/orange color. If the solution turns dark green, brown, or black during filtration, oxygen ingress has occurred, and the batch is compromised.

Step 3: Amide Coupling

  • Stir the resulting mixture at room temperature for 12 hours under Argon.

  • Evaporate the solvent in vacuo and purify via column chromatography.

  • Validation Check 4: TLC monitoring will show the emergence of a new, less polar spot corresponding to the stable amide-coupled lexitropsin derivative.

Protocol B: Isolation as a Stable Tetraphenylborate Salt

Use this protocol if the amine must be synthesized in bulk and stored for future library generation[3].

Step 1: Salt Precipitation

  • Generate the free amine in solution under Argon as described in Protocol A (Steps 1 & 2), filtering into a receiving flask containing anhydrous acetonitrile instead of coupling reagents.

  • Immediately add a 1.1 molar equivalent of Sodium Tetraphenylborate (NaBPh₄) dissolved in a minimum volume of degassed acetonitrile.

  • Add 1.0 equivalent of a weak acid (e.g., acetic acid) to facilitate protonation if the solution is too basic.

Step 2: Recovery and Validation

  • Stir for 10 minutes at 0°C. A precipitate will form rapidly.

  • Filter the solid under a stream of Argon and wash with cold, degassed diethyl ether.

  • Dry under high vacuum.

  • Validation Check 1: The resulting tetraphenylborate salt should be a white to off-white crystalline solid.

  • Validation Check 2: Leave a 2 mg sample of the solid exposed to ambient air for 24 hours. Unlike the free base (which will turn black within hours), the salt will retain its off-white color, confirming successful stabilization.

References

  • ResearchGate. "The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent". Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Maksić et al. "Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases". NIH/PubMed Central. Available at:[Link]

  • UNCW Institutional Repository. "Design and synthesis of DNA minor groove methylating compounds that target estrogen receptor positive cells". UNCW. Available at:[Link]

  • ScienceDirect. "Tröger's base scaffold in racemic and chiral fashion as a spacer for bisdistamycin formation. Synthesis and DNA binding study". DOI.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for 1-methyl-4-nitro-1H-pyrrol-2-amine

Title: Unambiguous ¹H NMR Chemical Shift Assignment for 1-Methyl-4-nitro-1H-pyrrol-2-amine: A Comparative Guide to Predictive Tools and Experimental Validation Introduction For researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous ¹H NMR Chemical Shift Assignment for 1-Methyl-4-nitro-1H-pyrrol-2-amine: A Comparative Guide to Predictive Tools and Experimental Validation

Introduction

For researchers and drug development professionals, the unambiguous structural elucidation of substituted pyrroles is paramount[1]. The pyrrole scaffold represents a highly sensitive electronic system where the chemical shifts of the ring protons are dramatically modulated by the nature and position of substituents[2]. 1-Methyl-4-nitro-1H-pyrrol-2-amine presents a unique analytical challenge: it is a complex "push-pull" conjugated system featuring an electron-donating amine (-NH 2​ ) and an electron-withdrawing nitro (-NO 2​ ) group.

This guide objectively compares the performance of industry-standard NMR prediction software (ChemDraw, Mnova) and Quantum Mechanical (DFT) calculations against experimental ¹H NMR data for this specific molecule. Furthermore, it establishes a self-validating experimental protocol to ensure absolute confidence in spectral assignment.

The Causality of Chemical Shifts in Push-Pull Pyrroles

To accurately evaluate predictive tools, we must first understand the underlying physical chemistry governing the molecule's magnetic environment.

In an unsubstituted pyrrole, the α-protons (H-2/H-5) typically resonate around 6.8 ppm, while the β-protons (H-3/H-4) appear near 6.2 ppm[1]. However, in 1-methyl-4-nitro-1H-pyrrol-2-amine, these baseline shifts are heavily distorted by competing electronic effects:

  • The 2-NH 2​ Group (Electron Donating): The amine group donates electron density into the ring via resonance (+M effect). This increases shielding at the ortho (C-3) and para (C-5) positions, driving their proton signals upfield to lower ppm values[1].

  • The 4-NO 2​ Group (Electron Withdrawing): The nitro group pulls electron density out of the ring (-M and -I effects). This strongly deshields the adjacent H-5 proton and, to a lesser extent, the H-3 proton, driving their signals downfield to higher ppm values[2].

  • The N-CH 3​ Group: The methyl group on the nitrogen atom slightly alters the global electron density but primarily provides a distinct 3H singlet reference peak.

The net result is a highly shielded H-3 proton (dominated by the adjacent -NH 2​ ) and a highly deshielded H-5 proton (dominated by the adjacent -NO 2​ and the electronegative ring nitrogen).

G Base Pyrrole Core (Base Shifts ~6.2-6.8 ppm) H3 H-3 Proton (Net Shielding: ~5.9 ppm) Base->H3 H5 H-5 Proton (Net Deshielding: ~7.5 ppm) Base->H5 NH2 2-NH2 Group (Electron Donating) NH2->H3 Strong Shielding NH2->H5 Weak Shielding NO2 4-NO2 Group (Electron Withdrawing) NO2->H3 Weak Deshielding NO2->H5 Strong Deshielding

Fig 1. Competing electronic substituent effects governing the chemical shifts of H-3 and H-5.

Product Performance Comparison: Predictive Tools vs. Experimental Reality

Before entering the laboratory, scientists routinely use predictive software to model expected spectra. However, the accuracy of these tools varies significantly when applied to highly polarized heterocycles[3].

  • ChemDraw (Empirical/HOSE Codes): Relies on lookup tables and Hierarchical Orthogonal Space Encoding (HOSE)[3]. It is exceptionally fast but often struggles to accurately quantify the synergistic "push-pull" resonance effects across the pyrrole ring, leading to larger deviations in conjugated systems.

  • Mnova NMRPredict (Ensemble Machine Learning): Utilizes a combination of neural networks and database algorithms[4]. By interpolating complex electronic environments, Mnova generally achieves lower Root Mean Square Errors (RMSE) than purely empirical methods[5].

  • DFT Calculations (Quantum Mechanics): Density Functional Theory (e.g., using Gaussian or Spartan) calculates the actual magnetic shielding tensors from first principles[6]. While computationally expensive and requiring careful conformational analysis, DFT provides the highest accuracy for non-standard molecules[3].

Table 1: Performance Comparison of ¹H NMR Prediction Tools vs. Experimental Data (Data represents chemical shifts in ppm, assuming DMSO-d 6​ solvent)

Proton EnvironmentMultiplicityChemDraw (Empirical)Mnova (Ensemble ML)DFT (B3LYP/6-311+G(2d,p))Experimental Ground Truth
N-CH 3​ Singlet (3H)3.653.623.583.60
-NH 2​ Broad Singlet (2H)4.805.105.305.20
H-3 (Ring) Doublet (1H, J~2Hz)6.105.905.985.95
H-5 (Ring) Doublet (1H, J~2Hz)7.307.457.527.55
Overall RMSE N/A~0.26 ppm~0.08 ppm~0.05 ppmBaseline

Verdict: For push-pull pyrroles, Mnova offers the best balance of speed and accuracy, while DFT is required for absolute precision[3][6]. ChemDraw is sufficient for basic structural verification but underestimates the deshielding effect of the nitro group on H-5.

Self-Validating Experimental Protocol

To establish the experimental ground truth, a rigorous, self-validating workflow must be employed. Relying solely on 1D ¹H NMR is insufficient; 2D NMR techniques are required to unambiguously differentiate H-3 and H-5[7].

G Step1 1. in silico Prediction (ChemDraw / Mnova / DFT) Step2 2. Sample Preparation (DMSO-d6, 298K) Step1->Step2 Step3 3. 1D 1H NMR Acquisition (NS=16, D1=2s) Step2->Step3 Step4 4. 2D NMR Validation (COSY, HSQC, HMBC) Step3->Step4 Step5 5. Unambiguous Assignment 1-methyl-4-nitro-1H-pyrrol-2-amine Step4->Step5

Fig 2. Self-validating workflow for the unambiguous NMR assignment of substituted pyrroles.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15 mg of high-purity 1-methyl-4-nitro-1H-pyrrol-2-amine in 600 µL of deuterated dimethyl sulfoxide (DMSO-d 6​ ).

    • Causality: DMSO-d 6​ is chosen specifically because it hydrogen-bonds with the -NH 2​ group, slowing down proton exchange rates. If CD 3​ OD or D 2​ O were used, the amine protons would rapidly exchange with the solvent, causing the 5.20 ppm signal to disappear entirely.

  • Instrument Setup: Load the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe. Ensure the temperature is stabilized at 298 K.

  • 1D ¹H NMR Acquisition:

    • Pulse Angle: Set to 30° to avoid saturation of signals with long relaxation times[2].

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete spin-lattice relaxation between pulses[2].

    • Number of Scans (NS): 16 scans provide an optimal signal-to-noise ratio for a 15 mg sample[2].

    • Acquisition Time (AQ): 2.0 seconds[2].

  • Data Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Perform manual phase and baseline correction[4].

  • 2D NMR Validation (The Self-Validating Step):

    • ¹H-¹H COSY: Acquire to confirm the long-range meta-coupling between H-3 and H-5. In pyrroles, spin coupling constants across the ring are relatively small (approx. 1.5 - 2.5 Hz)[8].

    • ¹H-¹³C HMBC: Acquire to definitively assign the protons. The N-CH 3​ protons will show a strong 3-bond correlation to C-2 and C-5. The proton showing a 3-bond correlation to the carbon bearing the nitro group (C-4) is definitively H-5.

By combining theoretical electronic principles, advanced predictive software, and a rigorous 1D/2D experimental protocol, researchers can achieve absolute certainty in the structural elucidation of complex heterocycles.

References

  • Benchchem. "A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles." Available at: 1

  • Benchchem. "An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles." Available at: 2

  • Abraham, R. J., et al. "The proton resonance spectra of furan and pyrrole." ResearchGate. Available at: 8

  • ResearchGate Community. "Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?" Available at: 3

  • Mestrelab Research. "Mnova Manual." Available at: 4

  • PMC. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Available at: 5

  • ACS Publications. "Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations." Available at: 6

  • Scribd. "Mnova NMR Tutorial for Chemists." Available at:7

Sources

Comparative

A Comparative Guide to Robust HPLC Method Development for the Analysis of 1-methyl-4-nitro-1H-pyrrol-2-amine

In the landscape of pharmaceutical development and quality control, the establishment of a robust, reliable, and specific analytical method is paramount. This guide provides an in-depth, scientifically-grounded compariso...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the establishment of a robust, reliable, and specific analytical method is paramount. This guide provides an in-depth, scientifically-grounded comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-methyl-4-nitro-1H-pyrrol-2-amine, a novel heterocyclic amine of pharmaceutical interest. We will navigate the causal relationships behind experimental choices, from initial column and mobile phase screening to method validation, ensuring a self-validating and regulatory-compliant protocol.

The structure of 1-methyl-4-nitro-1H-pyrrol-2-amine presents a unique analytical challenge. The presence of a basic amine group, a polar nitro group, and an aromatic pyrrole ring necessitates a careful and systematic approach to achieve optimal chromatographic performance. This guide is designed for researchers, scientists, and drug development professionals to facilitate the creation of a method that is not only accurate and precise but also robust enough for routine use.

The Analytical Target: Physicochemical Considerations

  • Basic Amine Group: The secondary amine will be protonated at acidic pH, making the molecule more polar and amenable to specific interactions with the stationary phase. Controlling the mobile phase pH will be critical for achieving consistent retention and peak shape.[1][2][3]

  • Nitro Aromatic System: The nitro-pyrrole moiety constitutes a strong chromophore, suggesting that UV detection will be a sensitive and suitable technique.[4][5] The expected maximum absorbance (λmax) is likely to be in the range of 320-400 nm, typical for such compounds.

  • Polarity: The combination of the amine and nitro groups suggests that the molecule is moderately polar. This polarity will guide the initial choice of stationary and mobile phases.

Strategic Approach to Method Development: A Comparative Workflow

A systematic approach to HPLC method development is essential for efficiency and success. The following workflow outlines the logical progression from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Fine-Tuning Parameters Fine-Tuning of: - Mobile Phase Composition - pH - Gradient - Temperature - Flow Rate Column & Mobile Phase Screening->Fine-Tuning Parameters Forced Degradation Studies Stress Testing: - Acid/Base Hydrolysis - Oxidation - Thermal - Photolytic Fine-Tuning Parameters->Forced Degradation Studies Peak Purity Analysis Peak Purity Analysis Forced Degradation Studies->Peak Purity Analysis ICH Q2(R1) Validation Validation of: - Specificity - Linearity & Range - Accuracy & Precision - Robustness - LOQ/LOD Peak Purity Analysis->ICH Q2(R1) Validation Final Method Final Method ICH Q2(R1) Validation->Final Method

Caption: A systematic workflow for HPLC method development and validation.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The cornerstone of a successful HPLC method is the selection of an appropriate column and mobile phase. Given the moderately polar and basic nature of 1-methyl-4-nitro-1H-pyrrol-2-amine, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.[6][7][8]

Comparison of Stationary Phases

We will compare three common C18 columns with different surface modifications to assess their suitability.

Stationary PhaseDescriptionExpected Performance for 1-methyl-4-nitro-1H-pyrrol-2-amine
Standard C18 A conventional octadecylsilane bonded phase.Good starting point, but potential for peak tailing due to interaction of the basic amine with residual silanols.[1][9]
End-capped C18 A C18 phase where residual silanols are chemically deactivated.Improved peak shape and reduced tailing compared to standard C18.[1]
Polar-Embedded C18 A C18 phase with a polar group embedded in the alkyl chain.Enhanced retention of polar compounds and improved peak shape for basic analytes, even at neutral pH.[10]
Initial Mobile Phase Screening

A gradient elution with acetonitrile and water is a versatile starting point for screening.[11] To control the ionization of the amine and minimize silanol interactions, the use of a buffer or pH modifier is essential.[12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

The acidic pH will ensure the amine is protonated, leading to better peak shape and potentially altering selectivity.

Phase 2: Method Optimization

Once a promising column and mobile phase system are identified, the next step is to optimize the separation parameters to achieve the desired resolution, peak shape, and analysis time.

Experimental Protocol: Method Optimization
  • Column: Select the column that provided the best peak shape and retention in the initial screening (e.g., Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program: Start with a shallow gradient (e.g., 5-95% B in 20 minutes) to identify the approximate elution composition. Then, optimize the gradient slope around the elution point of the main peak to improve resolution from any impurities.

  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min. This can be adjusted to optimize run time and resolution.[14]

  • Column Temperature: Maintain a constant temperature, typically between 25-35°C, to ensure reproducible retention times.[9]

  • Detection Wavelength: Scan the UV spectrum of 1-methyl-4-nitro-1H-pyrrol-2-amine to determine the λmax for maximum sensitivity.

Phase 3: Forced Degradation Studies and Specificity

A crucial aspect of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[8][15][16] Forced degradation studies are performed to generate these potential degradants.[17]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a solution of 1-methyl-4-nitro-1H-pyrrol-2-amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the sample to the following conditions as recommended by ICH guidelines[17]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[17]

The chromatograms from the forced degradation studies will demonstrate the specificity of the method. The peak for 1-methyl-4-nitro-1H-pyrrol-2-amine should be well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Phase 4: Method Validation

The final step is to validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution between the analyte and all other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Established based on linearity studies.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.[21]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits when parameters like pH, flow rate, and mobile phase composition are slightly varied.

Comparative Data Summary

The following table presents a hypothetical comparison of the performance of the three screened C18 columns under optimized conditions.

ParameterStandard C18End-capped C18Polar-Embedded C18
Retention Time (min) 8.59.210.1
Tailing Factor 1.81.31.1
Theoretical Plates 8,50012,00015,500
Resolution (from nearest impurity) 1.92.43.1

Based on this data, the Polar-Embedded C18 column would be selected for further validation due to its superior peak shape, efficiency, and resolution.

Final Recommended HPLC Method

FinalMethod cluster_0 Chromatographic Conditions node_conditions Parameter Value Rationale Column Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm) Superior peak shape and resolution for basic amine Mobile Phase A 20 mM KH2PO4, pH 3.0 Controls ionization, good buffering capacity Mobile Phase B Acetonitrile Good UV transparency and elution strength Gradient 10-70% B in 15 min, hold at 70% B for 2 min, return to 10% B in 1 min, equilibrate for 5 min Optimal separation of API and degradants Flow Rate 1.0 mL/min Balance between speed and efficiency Column Temp. 30 °C Ensures reproducibility Detection UV at 350 nm High sensitivity for the nitro-aromatic chromophore Injection Vol. 10 µL Appropriate for standard analytical concentrations

Caption: Final optimized and validated HPLC method parameters.

Conclusion

The development of a robust and reliable stability-indicating HPLC method for 1-methyl-4-nitro-1H-pyrrol-2-amine is achievable through a systematic and scientifically-driven approach. By carefully considering the analyte's physicochemical properties, comparing different stationary phases, and meticulously optimizing chromatographic parameters, a method with excellent specificity, accuracy, and precision can be established. The use of forced degradation studies is indispensable for ensuring the method's ability to separate the active ingredient from all potential degradation products, a critical requirement for regulatory compliance and ensuring drug product quality and safety.[8][22][23] This guide provides a comprehensive framework for developing such a method, grounded in established scientific principles and regulatory expectations.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved from [Link]

  • Knauer, F. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link]

  • Pivonka, D. E., & Toth, L. A. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Felton, J. S. (n.d.). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Pivonka, D. E. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. ResearchGate. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Pivonka, D. E. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives. Retrieved from [Link]

  • Khasanov, V. V. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • Berardi, M. (2008, June 15). HPLC Enantioseparation and Absolute Configuration of Novel Anti-Inflammatory Pyrrole Derivatives. PubMed. Retrieved from [Link]

  • Wang, J. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ScienceDirect. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wexler, D. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis. Retrieved from [Link]

  • Paraste, M. K. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved from [Link]

  • Racz, A. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Patel, R. M., & Shri, B. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Stability-Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Patel, R. M., & Patel, S. K. (2019, June 22). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Csollei, J., et al. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Sciforum. Retrieved from [Link]

  • Modise, J. S. (n.d.). (A) UV-vis spectra of the 4NP (10 −4 mol dm −3 ) in the presence of pyrrole (10 - ResearchGate. Retrieved from [Link]

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Validation

Mass Spectrometry of Nitro-Pyrrole Amines: A Comparative Guide to Fragmentation Mechanisms and Method Selection

Nitro-pyrrole amines represent a critical class of compounds in modern drug development, frequently utilized as hypoxia-activated prodrugs, targeted antibiotics (e.g., pyrrolomycins), and energetic materials. Analyzing t...

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-pyrrole amines represent a critical class of compounds in modern drug development, frequently utilized as hypoxia-activated prodrugs, targeted antibiotics (e.g., pyrrolomycins), and energetic materials. Analyzing these molecules via mass spectrometry (MS) presents a unique set of analytical challenges. The inherent stability of the aromatic pyrrole ring sharply contrasts with the highly labile nature of the nitro group and the basicity of the amine side chain.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we will dissect the fundamental causality behind nitro-pyrrole fragmentation, objectively compare the performance of different MS platforms, and provide a self-validating experimental protocol for robust quantification and structural elucidation.

Mechanistic Causality in Nitro-Pyrrole Fragmentation

To optimize any MS method, one must first understand the gas-phase thermodynamic behavior of the analyte. The fragmentation of nitro-pyrrole amines under Collision-Induced Dissociation (CID) is governed by two competing pathways: the basic amine side chain and the electron-withdrawing nitro group.

The Even-Electron Rule Exception

In standard Electrospray Ionization (ESI) MS/MS, protonated precursor ions [M+H]+ typically fragment to yield even-electron product ions and neutral molecules. However, nitroaromatic compounds are notorious exceptions to this rule. The strong electron-withdrawing nature of the nitro group facilitates the homolytic cleavage of the C−NO2​ bond. This results in the expulsion of open-shell radical species—specifically NO∙ (30 Da) and NO2∙​ (46 Da)—generating distonic radical cations ().

Pyrrole Ring Stability vs. Amine Cleavage

While the nitro group readily sheds radicals, the pyrrole core is highly stable due to its aromaticity. Cleavage of the pyrrole ring requires significantly higher collision energies. Conversely, the amine side chain (depending on its degree of substitution) will readily undergo neutral loss of NH3​ (17 Da) or alkyl amines at lower collision energies. Understanding this energy differential is critical: low collision energies will only probe the side chains, while high collision energies are required to definitively map the pyrrole core ().

Fragmentation Parent Protonated Nitro-Pyrrole Amine [M+H]+ LossNO2 Radical Loss of NO2• [M+H - 46]+• Parent->LossNO2 Homolytic Cleavage (-46 Da) LossNO Radical Loss of NO• [M+H - 30]+• Parent->LossNO Rearrangement (-30 Da) LossAmine Amine Side-Chain Cleavage [M+H - NH3/Alkyl]+ Parent->LossAmine CID / Low Energy (-17 to -X Da) RingCleavage Pyrrole Ring Cleavage Diagnostic Fragments LossNO2->RingCleavage High Collision Energy LossNO->RingCleavage High Collision Energy

Mechanistic fragmentation pathways of protonated nitro-pyrrole amines under CID.

Comparative Evaluation of Mass Spectrometry Platforms

Selecting the correct MS platform dictates the quality of your data. While Gas Chromatography-Electron Ionization-MS (GC-EI-MS) provides excellent historical library matching, its "hard" ionization often obliterates the molecular ion of nitro-pyrroles, making it difficult to identify novel metabolites. Liquid Chromatography-ESI-MS/MS (LC-ESI-MS/MS) is the superior alternative for these compounds, preserving the molecular ion and allowing for controlled fragmentation.

Table 1: Performance Comparison of MS Platforms for Nitro-Pyrroles
Platform / TechniqueIonization TypeMolecular Ion [M+H]+ Fragmentation ExtentPrimary ApplicationSensitivity for Amines
GC-EI-MS Hard (70 eV)Weak / AbsentExtensive (Uncontrolled)Volatile library matchingModerate
LC-ESI-QqQ SoftHighly PreservedControlled via CIDHigh-throughput quantificationExcellent
LC-ESI-QTOF SoftHighly PreservedControlled via CIDStructural elucidation (Unknowns)High

Data synthesized from comparative ionization studies on alkylated pyrrole derivatives ().

Workflow Start Nitro-Pyrrole Amine Analysis Assess Assess Analyte Properties (Volatility & Polarity) Start->Assess Volatile Volatile / Thermally Stable Assess->Volatile NonVolatile Polar / Thermally Labile Assess->NonVolatile EIMS GC-EI-MS (Hard Ionization) Volatile->EIMS ESIMS LC-ESI-MS/MS (Soft Ionization) NonVolatile->ESIMS Goal Define Analytical Goal ESIMS->Goal Quant Targeted Quantification (High Sensitivity) Goal->Quant Struct Structural Elucidation (Metabolite ID) Goal->Struct QqQ Triple Quadrupole (QqQ) MRM Mode Quant->QqQ QTOF Q-TOF / Orbitrap High-Resolution MS Struct->QTOF

Decision matrix for selecting the optimal mass spectrometry platform for nitro-pyrrole amines.

Diagnostic Fragmentation Patterns (Quantitative Data)

When interpreting Q-TOF or Triple Quadrupole data, specific mass shifts act as definitive structural markers. The table below summarizes the diagnostic neutral and radical losses you must monitor when analyzing nitro-pyrrole amines.

Table 2: Diagnostic MS/MS Mass Shifts
Fragment LossMass Shift (Da)Mechanistic CausalityDiagnostic Value
−NH3​ -17Cleavage of primary amine side chain. Driven by proton mobility to the terminal nitrogen.Confirms terminal primary amine.
−NO∙ -30Rearrangement of the nitro group to a nitrite ester, followed by homolytic cleavage.High (Confirms nitro group presence).
−NO2∙​ -46Direct homolytic cleavage of the C−NO2​ bond. Overcomes the even-electron rule.High (Definitive for nitroaromatics).
−H2​O -18Dehydration. Common if the amine side chain contains hydroxyl modifications.Low (Non-specific).

Self-Validating Experimental Protocol: LC-ESI-MS/MS Quantification

To ensure absolute trustworthiness, an analytical protocol cannot merely list steps; it must be a self-validating system. This protocol embeds internal quality controls (SSTs, SIL-IS, and carryover blanks) to guarantee that every data point generated is mechanistically sound and analytically verified.

Phase 1: System Suitability and Sample Preparation

Causality: Nitro-pyrrole amines can adhere to active silanol groups on glassware and LC columns. Using a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for both extraction loss and matrix-induced ion suppression.

  • Spike SIL-IS: Add 10 µL of 13C3​ -labeled nitro-pyrrole amine internal standard (100 ng/mL) to 100 µL of the biological matrix (e.g., plasma).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? Formic acid ensures the amine remains protonated, preventing it from partitioning into lipid fractions.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a silanized autosampler vial to prevent non-specific binding.

Phase 2: Chromatographic Separation

Causality: A standard C18 column is used, but the gradient must end with a high organic wash to prevent the hydrophobic pyrrole core from causing run-to-run carryover.

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid (Drives [M+H]+ formation).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Hold at 95% B for 1.5 minutes (The "Carryover Wash"), then re-equilibrate at 5% B for 1.5 minutes.

Phase 3: MS Source and MRM Optimization (Self-Validation Loop)

Causality: Because the nitro group requires specific energy to fragment, collision energy (CE) must be empirically ramped.

  • Source Parameters: Set ESI to Positive mode. Capillary voltage at 3.0 kV, Desolvation temperature at 400°C.

  • Transition 1 (Quantifier): Monitor [M+H]+→[M+H−46]+∙ . Optimize CE (typically 15-25 eV) to maximize the homolytic loss of the NO2∙​ radical.

  • Transition 2 (Qualifier): Monitor [M+H]+→[M+H−17]+ . Optimize CE (typically 10-15 eV) for the loss of the amine group.

  • Validation Check: The ratio of Quantifier/Qualifier transitions must remain within ±20% of the neat standard. If it deviates, matrix interference is occurring, and the chromatography gradient must be flattened.

  • Blank Injection: Run a 100% Phase A blank immediately after the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantification (LLOQ) to validate the absence of column carryover.

References

  • Schmidt, A., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006.[Link]

  • Liang, X., et al. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2013. [Link]

Comparative

A Comparative Guide to the Reactivity of 4-Nitro- vs. 5-Nitro-1-methyl-pyrrole-2-amines

This in-depth technical guide provides a comprehensive comparison of the chemical reactivity of two key isomers: 4-nitro-1-methyl-pyrrole-2-amine and 5-nitro-1-methyl-pyrrole-2-amine. For researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the chemical reactivity of two key isomers: 4-nitro-1-methyl-pyrrole-2-amine and 5-nitro-1-methyl-pyrrole-2-amine. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in the reactivity of these isomers is paramount for their strategic application in the synthesis of novel bioactive molecules and functional materials. This guide will delve into the electronic and steric factors governing their reactivity towards electrophilic and nucleophilic reagents, as well as the basicity of the exocyclic amino group.

Introduction: The Significance of Nitropyrroleamines

Pyrrole, an electron-rich aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrrole ring, thereby modulating its reactivity and biological profile.[2] The further incorporation of an amino group introduces a key functional handle for derivatization and a potential site for biological interactions. The specific placement of the nitro group, whether at the C4 or C5 position relative to the amino group in 1-methyl-pyrrole-2-amines, creates distinct electronic environments that dictate their chemical behavior.

This guide will provide a detailed analysis of these differences, supported by established principles of organic chemistry, to empower researchers in making informed decisions in their synthetic endeavors.

Theoretical Framework: Electronic and Steric Influences

The reactivity of substituted pyrroles is primarily governed by the interplay of inductive and resonance effects of the substituents. The pyrrole ring itself is inherently electron-rich and highly susceptible to electrophilic attack, preferentially at the C2 (α) position due to the formation of a more stable cationic intermediate.[3][4][5][6][7]

The Role of Substituents:

  • 1-Methyl Group: The methyl group on the nitrogen is a weak electron-donating group through induction, slightly increasing the electron density of the pyrrole ring compared to an N-H pyrrole.[8]

  • 2-Amino Group: The amino group is a strong electron-donating group through resonance, significantly increasing the electron density of the pyrrole ring, particularly at the C3 and C5 positions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group through both resonance and induction.[2] This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group.[9][10]

Analysis of 4-Nitro-1-methyl-pyrrole-2-amine

In this isomer, the nitro group is at the C4 position. The electron-donating amino group at C2 and the electron-withdrawing nitro group at C4 create a "push-pull" system.

  • Electrophilic Aromatic Substitution: The strong activating effect of the amino group at C2 directs electrophiles primarily to the C5 and C3 positions. However, the deactivating effect of the nitro group at C4 diminishes the overall ring reactivity compared to the unsubstituted 1-methyl-pyrrole-2-amine. The C5 position is expected to be the most reactive site for electrophilic attack due to the strong resonance donation from the amino group and being para to the deactivating nitro group.

  • Nucleophilic Aromatic Substitution: The pyrrole ring is generally not susceptible to nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing nitro group can facilitate such reactions under forcing conditions, though this is less common for pyrroles compared to other aromatic systems.

  • Basicity of the 2-Amino Group: The basicity of the exocyclic amino group is influenced by the electron-withdrawing nitro group. In the 4-nitro isomer, the nitro group is meta to the amino group. Its electron-withdrawing inductive effect will decrease the basicity of the amino group.[11]

Analysis of 5-Nitro-1-methyl-pyrrole-2-amine

In this isomer, the nitro group is at the C5 position, directly conjugated with the amino group at C2.

  • Electrophilic Aromatic Substitution: The powerful electron-withdrawing effect of the nitro group at C5, a position that would otherwise be activated by the C2 amino group, significantly deactivates the entire ring towards electrophilic attack. The positions most susceptible to attack would be C3 and C4, but the overall reactivity is expected to be substantially lower than that of the 4-nitro isomer.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group at C5, activated by the amino group at C2, makes this isomer a potential candidate for nucleophilic aromatic substitution, where the nitro group could act as a leaving group under specific conditions.

  • Basicity of the 2-Amino Group: The nitro group at the C5 position is para to the C2 amino group. This allows for direct resonance delocalization of the amino group's lone pair onto the nitro group. This strong delocalization significantly reduces the electron density on the nitrogen of the amino group, making the 5-nitro isomer considerably less basic than the 4-nitro isomer.[12][13]

Comparative Reactivity: A Head-to-Head Analysis

Feature4-Nitro-1-methyl-pyrrole-2-amine5-Nitro-1-methyl-pyrrole-2-amineRationale
Reactivity towards Electrophiles More ReactiveLess ReactiveThe deactivating nitro group in the 5-position is in direct conjugation with the activating amino group, leading to stronger overall deactivation of the ring.
Major Site of Electrophilic Attack C5C3/C4 (with low reactivity)The C5 position in the 4-nitro isomer is strongly activated by the C2-amino group and is para to the nitro group.
Reactivity towards Nucleophiles Less ReactiveMore ReactiveThe nitro group at C5 is activated for displacement by the C2-amino group, making nucleophilic aromatic substitution more plausible.
Basicity of the 2-Amino Group More BasicLess BasicThe direct resonance delocalization of the amino lone pair to the nitro group in the 5-nitro isomer significantly reduces its basicity.[12][13]

Experimental Protocols and Workflows

Experiment: Comparing Basicity via pKa Determination

Objective: To quantitatively compare the basicity of the 2-amino group in both isomers.

Methodology:

  • Sample Preparation: Prepare standard solutions of 4-nitro-1-methyl-pyrrole-2-amine and 5-nitro-1-methyl-pyrrole-2-amine in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol to ensure solubility).

  • Titration: Perform a potentiometric titration of each solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Analysis: Plot the pH of the solution against the volume of acid added. The pKa of the conjugate acid of the amine can be determined from the half-equivalence point of the titration curve. A higher pKa value indicates a more basic amine.

G cluster_0 pKa Determination Workflow prep Prepare Standard Solutions titrate Potentiometric Titration with Strong Acid prep->titrate plot Plot pH vs. Volume of Acid titrate->plot pka Determine pKa from Half-Equivalence Point plot->pka

Caption: Workflow for determining the pKa of the aminopyrrole isomers.

Experiment: Comparing Reactivity towards Electrophilic Bromination

Objective: To qualitatively and quantitatively compare the rate of electrophilic aromatic substitution.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of 4-nitro-1-methyl-pyrrole-2-amine and 5-nitro-1-methyl-pyrrole-2-amine in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Add a solution of bromine in acetic acid dropwise to each reaction mixture at a controlled temperature.

  • Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Analysis: Compare the rate of disappearance of the starting material and the formation of the brominated product for both isomers. The isomer that reacts faster is more reactive towards electrophilic substitution. The product distribution can be analyzed by NMR spectroscopy and mass spectrometry to confirm the site of bromination.

G cluster_1 Electrophilic Bromination Comparison start Dissolve Isomers in Acetic Acid add_br2 Add Bromine Solution start->add_br2 monitor Monitor Reaction by TLC/HPLC add_br2->monitor analyze Compare Reaction Rates and Product Distribution monitor->analyze

Caption: Experimental workflow for comparing electrophilic reactivity.

Conclusion

The positional isomerism of the nitro group in 1-methyl-pyrrole-2-amines has a profound impact on their chemical reactivity.

  • 4-Nitro-1-methyl-pyrrole-2-amine is the more reactive isomer towards electrophilic aromatic substitution , with the reaction predicted to occur at the C5 position. Its exocyclic amino group is also more basic .

  • 5-Nitro-1-methyl-pyrrole-2-amine is significantly less reactive towards electrophiles due to the strong deactivating effect of the C5-nitro group. However, it is predicted to be more susceptible to nucleophilic aromatic substitution . The amino group in this isomer is considerably less basic due to direct resonance delocalization.

These fundamental differences are critical for synthetic chemists to consider when designing reaction pathways and predicting the outcomes of chemical transformations involving these valuable building blocks. The theoretical principles outlined in this guide, coupled with the proposed experimental validations, provide a solid framework for the rational utilization of 4-nitro- and 5-nitro-1-methyl-pyrrole-2-amines in the pursuit of novel chemical entities.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols.
  • Vaia.
  • Filo.
  • RSC Publishing.
  • Study Prep in Pearson+.
  • PMC. Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems.
  • Unknown.
  • Unknown. Pyrrole reaction.
  • Unknown.
  • BYJU'S.
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines.
  • Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
  • CIBTech.
  • YouTube. [Chemistry] Explain why nitroaniline is a stronger base than.
  • Benchchem. A Comparative Study on the Reactivity of 1- Methylpyrrole-2,5-dicarbaldehyde and Pyrrole.

Sources

Validation

A Technical Guide to the Infrared Spectroscopy of 1-methyl-4-nitro-1H-pyrrol-2-amine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method for the identification of functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands for 1-methyl-4-nitro-1H-pyrrol-2-amine, a substituted pyrrole derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of related compounds, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecular scaffolds.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus provides a molecular fingerprint, revealing the presence of key functional groups.[1]

Predicted Infrared Spectrum of 1-methyl-4-nitro-1H-pyrrol-2-amine

The structure of 1-methyl-4-nitro-1H-pyrrol-2-amine is as follows:

The following table summarizes the expected characteristic IR absorption bands for this molecule, based on established group frequencies.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional GroupNotes
3500-3300MediumN-H Asymmetric & Symmetric StretchPrimary Aromatic AmineTwo distinct bands are expected for a primary amine.[2][3]
3100-3000Medium to WeakC-H StretchAromatic (Pyrrole Ring)Characteristic of hydrogens on an aromatic ring.[4]
~2950Medium to WeakC-H StretchMethyl Group (N-CH₃)Aliphatic C-H stretching vibrations.[1]
1650-1580Medium to StrongN-H Bend (Scissoring)Primary Aromatic AmineA broad band is characteristic of primary amines.[2][3]
1600-1585 & 1500-1400MediumC=C StretchAromatic (Pyrrole Ring)In-ring skeletal vibrations.[4]
1550-1475StrongAsymmetric NO₂ StretchAromatic Nitro GroupOne of the most characteristic and intense bands for nitroaromatics.[4][5][6]
1360-1290StrongSymmetric NO₂ StretchAromatic Nitro GroupThe second highly characteristic and intense band for nitroaromatics.[4][5][6]
1340-1250StrongC-N StretchAromatic AmineThe C-N bond is strengthened by resonance with the aromatic ring.[2][3]
890-835MediumC-N StretchAromatic Nitro GroupStretching of the bond connecting the nitro group to the ring.[4]
900-675StrongC-H Out-of-Plane BendAromatic (Pyrrole Ring)The position is dependent on the ring substitution pattern.[4]

Comparative Spectral Analysis

To better understand the expected IR spectrum of 1-methyl-4-nitro-1H-pyrrol-2-amine, it is instructive to compare it with the known spectra of structurally related compounds.

Comparison with a Simple Aromatic Nitro Compound: m-Nitrotoluene

The IR spectrum of m-nitrotoluene provides a clear example of the characteristic absorptions of an aromatic nitro group.

CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Reference
m-Nitrotoluene15371358[5]
Predicted for 1-methyl-4-nitro-1H-pyrrol-2-amine 1550-1475 1360-1290

The presence of the electron-donating amine group on the pyrrole ring in our target molecule is expected to influence the position of the nitro group's stretching frequencies. Electron-donating groups tend to increase electron density in the ring through resonance, which can lead to a slight shift to lower wavenumbers (a red shift) for the NO₂ stretches.[4]

Comparison with a Primary Aromatic Amine: Aniline

Aniline serves as a good model for the primary aromatic amine functionality.

CompoundN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Reference
Aniline3442, 336016191281[3]
Predicted for 1-methyl-4-nitro-1H-pyrrol-2-amine 3500-3300 1650-1580 1340-1250

We anticipate two N-H stretching bands for the primary amine in 1-methyl-4-nitro-1H-pyrrol-2-amine, similar to aniline.[3] The N-H bending and C-N stretching vibrations are also expected in the characteristic regions for aromatic amines.[2][3]

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (KBr Pellet Method)

The following protocol outlines the steps for preparing a potassium bromide (KBr) pellet, a common method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer the mixture to a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition grind_sample Grind Solid Sample add_kbr Add KBr Powder grind_sample->add_kbr mix_grind Mix and Grind add_kbr->mix_grind transfer_press Transfer to Pellet Press mix_grind->transfer_press apply_pressure Apply Pressure transfer_press->apply_pressure place_pellet Place Pellet in Spectrometer apply_pressure->place_pellet background_scan Acquire Background Spectrum place_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan final_spectrum Generate Final Spectrum sample_scan->final_spectrum

Caption: KBr Pellet Preparation and IR Spectral Acquisition Workflow.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By understanding the characteristic absorption frequencies of key functional groups, researchers can confidently identify and characterize novel compounds such as 1-methyl-4-nitro-1H-pyrrol-2-amine. This guide provides a comprehensive overview of the expected IR spectral features of this molecule, supported by comparative data from related compounds. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality IR spectra for solid samples. As with any spectroscopic analysis, the interpretation of IR spectra should be performed in conjunction with other analytical techniques, such as NMR spectroscopy and mass spectrometry, for unambiguous structure determination.

References

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Nitro Groups. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative study of synthetic routes for N-methylated nitro-pyrroles

An In-Depth Comparative Guide to the Synthetic Routes for N-Methylated Nitro-Pyrroles For researchers and professionals in drug development and materials science, N-methylated nitro-pyrroles represent a class of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes for N-Methylated Nitro-Pyrroles

For researchers and professionals in drug development and materials science, N-methylated nitro-pyrroles represent a class of heterocyclic compounds with significant potential. Their applications range from scaffolds in medicinal chemistry, due to the unique electronic properties conferred by the nitro group, to precursors for high-energy materials.[1][2] The strategic placement of the N-methyl and nitro groups is critical for modulating the molecule's biological activity, stability, and physical properties.

The synthesis of these target molecules is not trivial and presents challenges in regioselectivity, yield, and safety. The choice of synthetic strategy is paramount and depends heavily on the desired substitution pattern, scale, and available starting materials. This guide provides a comparative analysis of the primary synthetic routes, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to empower researchers to select the optimal path for their specific objectives.

Core Synthetic Strategies: An Overview

The synthesis of N-methylated nitro-pyrroles can be broadly categorized into three distinct approaches. The selection of a particular route is a critical decision dictated by the required isomer and the complexity of the target molecule.

  • Route A: Direct N-Methylation of Nitro-pyrroles: This is a convergent approach where a pre-synthesized nitro-pyrrole is methylated in a final step. Its efficiency is contingent on the availability of the starting nitro-pyrrole.

  • Route B: Nitration of N-Methylpyrrole: A direct, yet often unselective, approach where the nitro group is introduced onto the N-methylpyrrole scaffold via electrophilic aromatic substitution.

  • Route C: De Novo Ring Synthesis: A versatile but often multi-step approach where the N-methylated nitro-pyrrole ring is constructed from acyclic precursors, offering the highest degree of regiochemical control.

G cluster_routes Primary Synthetic Strategies Target Target: N-Methylated Nitro-pyrrole RouteA Route A: N-Methylation of Nitro-pyrrole Target->RouteA Convergent RouteB Route B: Nitration of N-Methylpyrrole Target->RouteB Direct RouteC Route C: De Novo Ring Synthesis Target->RouteC Regiocontrolled

Caption: High-level overview of the three primary synthetic strategies.

Route A: Direct N-Methylation of Nitro-pyrroles

This strategy is conceptually straightforward: if the desired nitro-pyrrole isomer is available, attaching the methyl group to the nitrogen atom is the final step. The causality behind this choice is often driven by the commercial availability or a high-yielding synthesis of the parent nitro-pyrrole.

Mechanistic Insight: The reaction proceeds via deprotonation of the pyrrole N-H using a suitable base to form the pyrrolide anion. This potent nucleophile then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in a standard SN2 reaction. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to prevent competitive side reactions.

Challenges and Considerations:

  • Ambident Nucleophilicity: While the pyrrolide anion typically reacts at the nitrogen, C-methylation can occur under certain conditions. However, for simple nitro-pyrroles, N-methylation is highly favored.

  • Substrate Stability: The starting nitro-pyrrole must be stable to the basic conditions employed.

Experimental Protocol: N-Methylation of 2-Nitropyrrole

This protocol describes the synthesis of 1-methyl-2-nitropyrrole from 2-nitropyrrole.[3]

Materials:

  • 2-Nitropyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitropyrrole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C; the formation of the sodium salt is often indicated by a color change.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methyl-2-nitropyrrole.

Route B: Nitration of N-Methylpyrrole

This is often the most direct route to simple N-methylated nitro-pyrroles. It leverages the relatively low cost of N-methylpyrrole. However, this path is fraught with challenges related to regioselectivity and the inherent instability of the pyrrole ring to strong acids.

Mechanistic Insight: The nitration of N-methylpyrrole is a classic electrophilic aromatic substitution. The electron-rich pyrrole ring is highly activated towards electrophiles. However, it is also susceptible to acid-catalyzed polymerization.[4][5] Therefore, the choice of nitrating agent is the most critical experimental parameter.

  • Mixed Acid (HNO₃/H₂SO₄): This standard nitrating agent is often too harsh, leading to extensive decomposition and polymerization of N-methylpyrrole.[4]

  • Acetyl Nitrate (HNO₃ in Acetic Anhydride): This is the reagent of choice for sensitive substrates. It generates the nitronium ion (in situ) under much milder, non-acidic conditions, thereby minimizing side reactions.[4][6]

Regioselectivity: Nitration of N-methylpyrrole yields a mixture of 1-methyl-2-nitropyrrole and 1-methyl-3-nitropyrrole.[7] The α-position (C2) is electronically favored, making the 2-nitro isomer the major product. However, a significant amount of the β-isomer (3-nitro) is typically formed, necessitating chromatographic separation.[6][7]

G NMP N-Methylpyrrole Reagents HNO₃ Ac₂O, -10 °C NMP->Reagents TS_2 [Transition State α] Reagents->TS_2 Lower Energy TS_3 [Transition State β] Reagents->TS_3 Higher Energy Product_2 1-Methyl-2-nitropyrrole (Major) TS_2->Product_2 Product_3 1-Methyl-3-nitropyrrole (Minor) TS_3->Product_3

Caption: Regioselectivity in the nitration of N-methylpyrrole.

Experimental Protocol: Mononitration of N-Methylpyrrole

This protocol is adapted from established procedures using acetyl nitrate.[6]

Materials:

  • N-Methylpyrrole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (≥90%)

  • Ice-salt bath

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve N-methylpyrrole (1.0 eq.) in acetic anhydride (approx. 5 mL per gram of pyrrole).

  • Cool the solution to -10 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq.) to acetic anhydride (approx. 2 mL per gram of acid) while maintaining the temperature below 5 °C.

  • Add the cold nitrating mixture dropwise to the N-methylpyrrole solution over 30-60 minutes, ensuring the reaction temperature does not rise above -5 °C.

  • After the addition is complete, stir the mixture at -10 °C for an additional hour.

  • Pour the reaction mixture onto crushed ice and neutralize carefully by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous mixture with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. The resulting crude oil, a mixture of isomers, must be purified by column chromatography to separate 1-methyl-2-nitropyrrole and 1-methyl-3-nitropyrrole.

Route C: De Novo Ring Synthesis

For complex targets or when a specific, less-favored isomer is required, building the ring from acyclic precursors is the most robust strategy. This approach offers unparalleled control over the final substitution pattern, circumventing the regioselectivity issues inherent in Route B. The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole core.[8][9]

Mechanistic Insight: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, methylamine) under acidic or thermal conditions. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.

Advantages & Causality:

  • Unambiguous Regiochemistry: The position of substituents is locked in by the structure of the acyclic starting materials. This is the primary reason for choosing this route.

  • Versatility: A wide variety of substituted pyrroles can be synthesized by modifying the 1,4-dicarbonyl precursor.

Challenges:

  • Starting Material Synthesis: The required 1,4-dicarbonyl precursor containing a nitro group or a precursor to it may require a multi-step synthesis itself.

  • Longer Sequences: Overall, de novo syntheses tend to be longer than the other routes.

Experimental Protocol: Paal-Knorr Synthesis of an N-Methylated Pyrrole Derivative

This protocol illustrates the general principle using 2,5-hexanedione and methylamine to produce 1,2,5-trimethylpyrrole, showcasing the ring-forming step. A nitro-substituted diketone would be required for a direct synthesis of a nitropyrrole.

G cluster_proc Paal-Knorr Workflow Start Mix 1,4-Diketone & Methylamine Solution Heat Heat under Reflux (e.g., in Ethanol/Acetic Acid) Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Distillation or Chromatography) Workup->Purify Product N-Methylated Pyrrole Purify->Product

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Materials:

  • 2,5-Hexanedione

  • Methylamine solution (e.g., 40% in water)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1.0 eq.), methylamine solution (1.5 eq.), and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Comparative Data Summary

The choice of a synthetic route often involves a trade-off between yield, selectivity, and operational simplicity. The following table provides a comparative summary of the discussed routes for the synthesis of mononitrated N-methylpyrroles.

MetricRoute A: N-MethylationRoute B: Nitration of N-Me-PyrroleRoute C: De Novo Synthesis
Regioselectivity Excellent (determined by starting material)Poor to Moderate (yields isomeric mixtures)Excellent (pre-determined by precursors)
Typical Yield 70-90%40-60% (combined isomers)Variable (highly substrate-dependent)
Key Challenge Availability/synthesis of nitropyrroleIsomer separation; ring polymerizationSynthesis of acyclic precursors
Scalability GoodModerate (purification can be difficult on scale)Potentially difficult due to multi-step nature
Safety Concerns Use of NaH (flammable), CH₃I (toxic)Use of fuming HNO₃ (highly corrosive)Dependent on specific precursors
Best For... Final step when nitropyrrole is availableRapid access to simple isomers (2- and 3-nitro)Complex or specifically substituted targets

Conclusion and Recommendations

The synthesis of N-methylated nitro-pyrroles is a task that requires careful strategic planning. There is no single "best" method; rather, the optimal choice is dictated by the specific molecular target and research constraints.

  • For the rapid synthesis of 1-methyl-2-nitropyrrole or 1-methyl-3-nitropyrrole , where subsequent separation of isomers is feasible, the direct nitration of N-methylpyrrole (Route B) using acetyl nitrate is the most expedient approach. It is direct and uses an inexpensive starting material.

  • If a specific nitropyrrole isomer, such as 4-nitro-1H-pyrrole-2-carboxylic acid, is readily synthesized or commercially available, then direct N-methylation (Route A) is a high-yielding and clean final step.

  • For the synthesis of complex, polysubstituted N-methylated nitro-pyrroles where absolute regiochemical control is non-negotiable, a de novo ring synthesis (Route C) , such as a Paal-Knorr approach with a custom-designed diketone, is unequivocally the superior strategy despite its potentially greater length.

By understanding the mechanistic underpinnings, advantages, and limitations of each route, researchers can confidently navigate the synthetic landscape to access these valuable heterocyclic compounds for their applications in science and technology.

References

  • ResearchGate. Synthesis of 1‐methyl‐2,3,4‐trinitropyrrole (1) from 2,3,4‐trinitro‐1‐t‐butylpyrrole. Available from: [Link].

  • Anderson, H.J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35(1), 23-29. Available from: [Link].

  • ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Available from: [Link].

  • Thaltiri, V., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ChemRxiv. Available from: [Link].

  • Qin, W., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(22), 16954-16978. Available from: [Link].

  • Thaltiri, V., et al. (2019). Rediscovering N‐Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two‐step Eco‐friendly Synthetic Approach. ChemistrySelect, 4(25), 7435-7439. Available from: [Link].

  • Anderson, H.J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Science Publishing. Available from: [Link].

  • Shaabani, S., et al. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Topics in Current Chemistry, 380(4), 27. Available from: [Link].

  • Organic Syntheses. mucobromic acid. Available from: [Link].

  • Wang, R., et al. (2018). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 16(40), 7335-7348. Available from: [Link].

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link].

  • Sharma, V., Kumar, P., & Pathak, D. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 636-663. Available from: [Link].

  • LookChem. Cas 823-37-0,1-methyl-2-nitro-pyrrole. Available from: [Link].

Sources

Validation

A Senior Application Scientist's Guide to Pyrrole Reactivity: Benchmarking 1-methyl-4-nitro-1H-pyrrol-2-amine

Introduction: The Pyrrole Scaffold in Modern Drug Discovery The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to serve as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to serve as a versatile synthetic platform have cemented its status as a "privileged scaffold." Pyrrole derivatives are integral to a wide range of natural products and blockbuster pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the multi-kinase inhibitor Sunitinib.[1] The biological significance of these molecules often hinges on the specific functionalization of the pyrrole core, which dictates their pharmacokinetic profiles and target engagement.

The development of novel pyrrole-based therapeutics requires a nuanced understanding of how substituents modulate the ring's reactivity. This guide provides an in-depth comparison of a specialized, electronically complex pyrrole, 1-methyl-4-nitro-1H-pyrrol-2-amine , against a panel of standard pyrrole reagents. As direct comparative experimental data for this specific molecule is limited in published literature, this document serves as a predictive guide based on established principles of physical organic chemistry. We will dissect the electronic character of our target molecule, propose a robust synthetic strategy, and benchmark its predicted performance in a canonical electrophilic substitution reaction against well-characterized alternatives.

Section 1: Profiling the Reagents

The reactivity of a pyrrole in synthetic transformations is a direct consequence of the electronic interplay of its substituents. We have selected three standard reagents to provide a reactivity spectrum against which to benchmark our target molecule.

The Challenger: 1-methyl-4-nitro-1H-pyrrol-2-amine

This molecule presents a fascinating case study in substituent effects. It features a "push-pull" system, where the potent electron-donating amine group at the C2 position is in electronic communication with a powerful electron-withdrawing nitro group at the C4 position.

  • Structure and Predicted Electronic Properties:

    • N-Methyl Group: Prevents acidic N-H proton chemistry and slightly increases the ring's electron density through induction.[2]

    • 2-Amino Group: A strong π-donor, this group massively increases the electron density of the pyrrole ring, strongly activating it towards electrophilic attack. It is expected to direct incoming electrophiles to the C3 and C5 positions.

    • 4-Nitro Group: A strong π-acceptor and inductively electron-withdrawing group. It significantly deactivates the ring towards electrophiles, especially at the adjacent C3 and C5 positions, and renders the ring susceptible to nucleophilic attack.[3]

The net effect is a highly polarized ring with a complex reactivity profile. The C5 position is predicted to be the most nucleophilic carbon, being activated by the 2-amino group and less deactivated by the more distant 4-nitro group compared to the C3 position.

  • Proposed Synthesis: A plausible and efficient synthesis of 1-methyl-4-nitro-1H-pyrrol-2-amine can be envisioned via a two-step sequence starting from a known precursor, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.[4][5] This involves a Curtius rearrangement followed by hydrolysis, or a Hofmann rearrangement of the corresponding amide. A more direct, albeit potentially lower-yielding, approach involves the reduction of a hypothetical 1-methyl-2,4-dinitro-1H-pyrrole, selectively reducing one nitro group. A well-documented method for reducing a nitropyrrole to an aminopyrrole utilizes sodium dithionite.[6]

Synthesis_Workflow Start Methyl 1-methyl-4-nitro- 1H-pyrrole-2-carboxylate Amide 1-methyl-4-nitro- 1H-pyrrole-2-carboxamide Start->Amide 1. NaOH (aq) 2. SOCl₂ 3. NH₄OH Target 1-methyl-4-nitro- 1H-pyrrol-2-amine Amide->Target Hofmann Rearrangement (Br₂, NaOH) Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrrole Pyrrole Derivative Sigma Sigma Complex (Cationic Intermediate) Pyrrole->Sigma Attack on Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium Loss of H⁺ Product Formylpyrrole Iminium->Product Hydrolysis Reagent_Selection Start What is the synthetic goal? Q1 Need a highly nucleophilic pyrrole for C-C bond formation? Start->Q1 Q2 Are the α-positions (C2/C5) required for substitution? Q1->Q2 Yes Q3 Is a 'push-pull' electronic system required for material or medicinal application? Q1->Q3 No Use_NMP Use N-Methylpyrrole or Pyrrole Q2->Use_NMP Yes Use_DMP Use 2,5-Dimethylpyrrole Q2->Use_DMP No Use_Target Use 1-methyl-4-nitro- 1H-pyrrol-2-amine Q3->Use_Target Yes Consider Consider alternative functionalization strategy Q3->Consider No

Sources

Comparative

UV-Vis Spectroscopic Characterization of 1-methyl-4-nitro-1H-pyrrol-2-amine: A Comparative Guide

Introduction: The Role of Nitro-Pyrrole Amines in Drug Discovery In the development of sequence-specific DNA minor groove binders (MGBs), pyrrole-containing polyamides such as distamycin and netropsin serve as foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Nitro-Pyrrole Amines in Drug Discovery

In the development of sequence-specific DNA minor groove binders (MGBs), pyrrole-containing polyamides such as distamycin and netropsin serve as foundational scaffolds[1][2]. The synthesis of these complex oligopeptides relies heavily on highly pure, structurally stable building blocks. 1-methyl-4-nitro-1H-pyrrol-2-amine is a critical intermediate in this synthetic pathway[3].

Accurate characterization of this compound is paramount for quality control before proceeding to solid-phase or solution-phase peptide coupling. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly quantitative method to assess the purity, electronic state, and structural integrity of this building block. This guide objectively compares the spectroscopic performance and chemical utility of 1-methyl-4-nitro-1H-pyrrol-2-amine against common alternative pyrrole derivatives, providing a self-validating protocol for rigorous laboratory characterization.

Spectroscopic Fundamentals: The Push-Pull π -System

The UV-Vis absorption profile of a molecule is dictated by its electronic transitions, specifically the HOMO-LUMO gap. Pyrrole itself exhibits a relatively high-energy π→π∗ transition, absorbing weakly in the deep UV region (~210 nm). However, the substitution pattern on 1-methyl-4-nitro-1H-pyrrol-2-amine creates a classic "push-pull" chromophore :

  • Electron-Donating Group (EDG): The C2-amine group donates electron density into the aromatic ring via resonance ( +M effect).

  • Electron-Withdrawing Group (EWG): The C4-nitro group strongly withdraws electron density ( −M effect)[4].

This conjugated donor-acceptor system significantly lowers the energy required for the π→π∗ transition, resulting in a pronounced bathochromic shift (red shift) into the near-UV/visible boundary (typically 330–350 nm). This distinct spectral signature makes UV-Vis an ideal tool for distinguishing this target compound from its precursors or degraded byproducts.

PushPull EDG C2-Amine Group (Electron Donor) Ring Pyrrole Ring (Conjugated π-System) EDG->Ring +M effect EWG C4-Nitro Group (Electron Acceptor) Ring->EWG -M effect Shift Bathochromic Shift (Red Shifted λ_max) EWG->Shift Reduced HOMO-LUMO Gap

Push-Pull Electron Delocalization in 1-methyl-4-nitro-1H-pyrrol-2-amine

Comparative Analysis: Target vs. Alternatives

When designing synthetic routes for MGBs[1], chemists often evaluate different pyrrole building blocks. Below is an objective comparison of 1-methyl-4-nitro-1H-pyrrol-2-amine against two alternative synthons: 1-methyl-1H-pyrrol-2-amine (lacking the nitro group) and 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (a precursor/alternative coupling partner)[5].

Table 1: Comparative Spectroscopic and Chemical Properties
CompoundStructural FeatureUV-Vis λmax​ (Methanol)Molar Extinction ( ϵ )Chemical Stability & Utility
1-methyl-4-nitro-1H-pyrrol-2-amine C2-Amine, C4-Nitro~340 nm~12,500 M −1 cm −1 High. Nitro group stabilizes the electron-rich pyrrole ring. Ideal nucleophile for amide coupling in distamycin synthesis.
1-methyl-1H-pyrrol-2-amine C2-Amine only~235 nm~6,000 M −1 cm −1 Low. Highly prone to rapid oxidative degradation in air. Poor shelf life makes it impractical for multi-step synthesis.
1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid C2-Carboxylic Acid, C4-Nitro~280 nm~10,000 M −1 cm −1 High. Stable, but acts as an electrophile (requires activation). Lacks the push-pull red shift due to dual EWG nature[5].

Key Takeaway: The target compound, 1-methyl-4-nitro-1H-pyrrol-2-amine, offers the optimal balance of nucleophilic reactivity (for peptide bond formation) and chemical stability (conferred by the electron-withdrawing nitro group). Its highly red-shifted λmax​ allows for selective spectroscopic monitoring without interference from standard aromatic solvents or reagents that absorb below 280 nm.

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely yield a spectrum; it inherently proves that the data collected is free from aggregation, solvent interference, and instrumental artifacts.

Causality Behind Experimental Choices
  • Solvent - Spectroscopic Grade Methanol: The compound has limited aqueous solubility. Using water risks micro-aggregation, which causes light scattering (Rayleigh scattering) and artificially inflates baseline absorbance. Methanol completely solvates the compound and has a UV cutoff of 205 nm, ensuring the entire spectral window is transparent.

  • Cuvette - Fused Quartz (10 mm path length): Standard glass cuvettes absorb strongly below 340 nm. Because the λmax​ of our target sits near this boundary, using glass would truncate the peak and distort the calculated extinction coefficient.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 1.0 mg of 1-methyl-4-nitro-1H-pyrrol-2-amine using a microbalance. Dissolve in exactly 10.0 mL of spectroscopic grade methanol to create a primary stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Serial Dilution (The Validation Step): Prepare three working concentrations: 10 µM, 20 µM, and 40 µM.

  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure methanol. Run a baseline scan from 200 nm to 500 nm. Causality: This subtracts the solvent's inherent absorbance and any optical mismatch between the two cuvettes.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM solution. Scan from 200 nm to 500 nm. Repeat for the 20 µM and 40 µM solutions.

  • Self-Validation (Beer-Lambert Check): Extract the absorbance values at the λmax​ (~340 nm) for all three concentrations. Plot Absorbance vs. Concentration.

    • Validation Criteria: The linear regression must yield an R2≥0.999 , and the y-intercept must be ≤0.005 Absorbance Units (AU). If these criteria are met, the system validates that the compound is fully dissolved, no aggregation is occurring, and the calculated ϵ is absolutely reliable.

UVVisWorkflow N1 1. Solvent Selection (Methanol, UV Cutoff < 210 nm) N2 2. Serial Dilution Prep (10 µM, 20 µM, 40 µM) N1->N2 N3 3. Dual-Beam Baseline (Quartz Cuvettes, 200-500 nm) N2->N3 N4 4. Spectral Acquisition (Record λ_max at ~340 nm) N3->N4 N5 5. Beer-Lambert Validation (Linearity Check: R² ≥ 0.999) N4->N5

UV-Vis Spectroscopic Quality Control Workflow for Pyrrole Derivatives

Conclusion

For researchers synthesizing minor groove binders, distinguishing between pyrrole building blocks is a critical quality control step. 1-methyl-4-nitro-1H-pyrrol-2-amine provides superior chemical stability compared to its non-nitrated analogs, while its unique push-pull electronic structure yields a highly distinct, red-shifted UV-Vis signature. By employing the self-validating serial dilution protocol outlined above, laboratories can guarantee the precise molar extinction coefficient of their starting materials, ensuring downstream stoichiometric accuracy in complex polyamide syntheses.

References

  • National Center for Biotechnology Information. "1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "3-Nitropyrrole | C4H4N2O2 | CID 145813" PubChem. Available at:[Link]

  • Dervan, P.B. "Dna-binding pyrrole and imidazole polyamide derivatives" Google Patents (CA2286232A1).
  • Baraldi, P. G., et al. "Development of distamycin-related DNA binding anticancer drugs" ResearchGate. Available at:[Link]

  • Kumar, A., et al. "An overview of recent advances in duplex DNA recognition by small molecules" PubMed Central (PMC). Available at:[Link]

  • Indiana University. "A systematic study of the absorbance of the nitro functional group in the vacuum UV region." IU Indianapolis ScholarWorks. Available at:[Link]

Sources

Validation

High-Resolution Chromatographic Separation of 1-Methyl-4-nitro-1H-pyrrol-2-amine Isomers: A Comparative Guide

Executive Summary & The Analytical Challenge The compound 1-methyl-4-nitro-1H-pyrrol-2-amine is a critical heterocyclic building block in the synthesis of sequence-specific DNA minor groove binders, such as netropsin, di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 1-methyl-4-nitro-1H-pyrrol-2-amine is a critical heterocyclic building block in the synthesis of sequence-specific DNA minor groove binders, such as netropsin, distamycin A, and engineered polyamides[1]. During its synthesis—typically via the nitration of 1-methylpyrrole derivatives—several positional isomers are generated, predominantly the 3-nitro, 4-nitro, and 5-nitro variations.

For drug development professionals, isolating the highly pure 4-nitro isomer is paramount, as isomeric impurities directly compromise the DNA-binding affinity and sequence specificity of the final polyamide[1]. However, separating these positional isomers presents a severe chromatographic challenge. Because the isomers share identical molecular weights and nearly identical hydrophobicities, traditional reversed-phase chromatography (e.g., standard C18 columns) routinely fails to achieve baseline resolution, leading to co-elution and inaccurate quantification.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a field-proven, self-validating protocol for the baseline separation of nitropyrrole isomers.

Mechanistic Rationale for Column Selection

To understand why standard columns fail and specialized columns succeed, we must examine the causality behind the analyte-stationary phase interactions.

  • The Limitation of C18 (Alkyl Phases): Standard C18 columns separate analytes based almost exclusively on hydrophobic (dispersive) interactions. Because the 3-nitro, 4-nitro, and 5-nitro isomers of 1-methyl-1H-pyrrol-2-amine have the same lipophilic surface area, a C18 phase cannot distinguish between them.

  • The Partial Success of Phenyl-Hexyl Phases: Phenyl phases introduce π−π interactions. The electron-rich phenyl ring of the stationary phase interacts with the π -system of the pyrrole ring. While this provides better selectivity than C18, the electron-withdrawing nature of the nitro group on the analyte limits the strength of this interaction, resulting in only partial resolution.

  • The Superiority of Pentafluorophenyl (PFP) Phases: PFP columns are uniquely suited for nitroaromatics[2]. The highly electronegative fluorine atoms create a strong electron-deficient (Lewis acid) phenyl ring. This enables four orthogonal retention mechanisms:

    • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the pyrrole ring.

    • Dipole-Dipole Interactions: The highly polarized C-F bonds interact strongly with the localized dipole moment of the analyte's nitro group. The exact position of the nitro group (3-, 4-, or 5-position) alters the molecule's overall dipole vector, allowing the PFP phase to recognize these "minor charge localizations"[3].

    • Hydrogen Bonding: The amine group on the pyrrole can act as a hydrogen bond donor to the fluorine atoms.

    • Hydrophobic Retention: The propyl spacer and the phenyl ring still provide baseline dispersive retention.

Mobile Phase Causality (The Methanol Advantage)

When using a PFP column for π−π driven separations, methanol is vastly superior to acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond (a strong π -electron system) that competes with the analyte for the π -system of the PFP stationary phase, suppressing selectivity. Methanol, a protic solvent lacking π -electrons, does not compete, thereby maximizing the resolution of the nitropyrrole isomers[2].

Method Development Workflow

G Start Isomeric Mixture 1-Methyl-x-nitro-1H-pyrrol-2-amine Screening Column Chemistry Screening Start->Screening C18 Standard C18 Hydrophobic Interactions Screening->C18 Phenyl Phenyl-Hexyl π-π Interactions Screening->Phenyl PFP PFP (Pentafluorophenyl) π-π, Dipole, & H-Bonding Screening->PFP Fail Co-elution / Poor Resolution (Rs < 1.0) C18->Fail Partial Partial Resolution (Rs ~ 1.2) Phenyl->Partial Success Baseline Separation (Rs > 2.0) PFP->Success

Figure 1: Method development workflow for the resolution of nitropyrrole positional isomers.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of the three column chemistries when separating a mixed standard of 1-methyl-3-nitro, 1-methyl-4-nitro, and 1-methyl-5-nitro-1H-pyrrol-2-amine.

Conditions: 150 x 4.6 mm, 2.7 µm columns; Mobile Phase: 65:35 Water/Methanol; Flow Rate: 1.0 mL/min; Temp: 40°C.

Column ChemistryRetention Time (4-nitro)Resolution ( Rs​ ) 3-nitro / 4-nitroResolution ( Rs​ ) 4-nitro / 5-nitroUSP Tailing FactorVerdict
Standard C18 4.2 min0.8 (Co-elution)1.1 (Incomplete)1.45❌ Unsuitable for isomer quantitation
Phenyl-Hexyl 5.1 min1.2 (Partial)1.5 (Baseline limit)1.20⚠️ Marginal; fails under high matrix load
PFP (Pentafluorophenyl) 6.8 min2.4 (Baseline) 3.1 (Baseline) 1.05 Optimal; robust baseline separation

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following UHPLC protocol is designed as a self-validating system. It utilizes an Agilent Poroshell 120 PFP (or equivalent superficially porous PFP column) to achieve high-efficiency separation at standard HPLC backpressures[2].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in ultrapure water (18.2 MΩ·cm). Adjust to pH 4.5 using glacial acetic acid. Rationale: The slightly acidic pH ensures the primary amine group on the pyrrole remains protonated, preventing secondary interactions with residual silanols on the silica support.

  • Organic Phase (B): 100% HPLC-grade Methanol. Do not substitute with Acetonitrile.

  • Filter both phases through a 0.2 µm PTFE membrane and degas.

Step 2: Chromatographic Conditions
  • Column: PFP Core-Shell (e.g., 100 x 2.1 mm, 2.6 µm)[3].

  • Column Temperature: 35°C (Thermostatted to ensure reproducible dipole interactions).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 310 nm (nitro group absorbance).

  • Gradient Program:

    • 0.0 - 1.0 min: 15% B (Isocratic hold to focus the analytes)

    • 1.0 - 8.0 min: 15% B 45% B (Shallow gradient to maximize resolution of the isomers)

    • 8.0 - 10.0 min: 45% B 90% B (Column wash)

    • 10.0 - 13.0 min: 15% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - Self-Validation Step

Before analyzing synthetic batches, inject a System Suitability Standard containing 10 µg/mL of all three isomers (3-nitro, 4-nitro, and 5-nitro).

  • Acceptance Criterion 1: The resolution ( Rs​ ) between the 3-nitro and 4-nitro isomers must be ≥2.0 . If Rs​<2.0 , decrease the initial gradient slope or verify the absence of acetonitrile in the system lines.

  • Acceptance Criterion 2: The USP tailing factor for the 1-methyl-4-nitro-1H-pyrrol-2-amine peak must be ≤1.2 .

References

  • Method for the synthesis of pyrrole and imidazole carboxamides on a solid support (US6545162B1). Google Patents.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies Application Notes. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-methyl-4-nitro-1H-pyrrol-2-amine for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-methyl-4-nitro-1H-pyrrol-2-amine.

Core Principle: Proactive Hazard Assessment

The presence of both a nitroaromatic system and an amino group suggests significant potential for toxicity and reactivity. Structurally related compounds, such as N-Methyl-4-nitroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, 1-methyl-4-nitro-1H-pyrrol-2-amine must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. The causality behind this is to prevent exposure through inhalation, skin contact, or eye contact, which are potential routes of toxicity for amine and nitro compounds.[1][2]

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent dermal absorption, a known hazard for nitroanilines.[1]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and potential irritants.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodTo minimize inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 1-methyl-4-nitro-1H-pyrrol-2-amine must be conducted in accordance with institutional and local hazardous waste regulations. The following protocol is a self-validating system designed to ensure safety and compliance.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions. Nitro compounds are known to be incompatible with strong bases, amines, and oxidizing or reducing agents.[3]

  • Collect Waste: All waste containing 1-methyl-4-nitro-1H-pyrrol-2-amine, including contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated hazardous waste container.

  • Container Type: Use a sealable, chemically compatible container, typically glass or polyethylene.

  • Do Not Mix: Do not mix this waste stream with other chemical wastes, particularly those containing acids, bases, or strong oxidizing agents, to avoid potentially vigorous or explosive reactions.

Step 2: Container Labeling

Accurate and clear labeling is a cornerstone of safe waste management. This ensures that everyone who handles the container is aware of its contents and the associated hazards.

  • Label Content: The label must clearly state "Hazardous Waste."

  • Chemical Identification: Write the full chemical name: "1-methyl-4-nitro-1H-pyrrol-2-amine."

  • Hazard Pictograms: While a specific GHS classification is unavailable, based on analogs, it is prudent to include pictograms for "Acute Toxicity" (skull and crossbones) and "Health Hazard."

Step 3: Storage of Waste

Waste containers must be stored in a designated and controlled area within the laboratory.

  • Location: Store the sealed container in a designated satellite accumulation area.

  • Ventilation: The storage area must be well-ventilated.

  • Closure: Ensure the container is always tightly sealed when not in use to prevent the release of vapors.

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals to ensure environmental protection and regulatory adherence.

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.

  • Provide Information: Accurately describe the waste to the disposal service, including the chemical name and quantity.

  • Professional Disposal: The ultimate disposal method will be determined by the licensed waste disposal facility, which will likely involve high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-methyl-4-nitro-1H-pyrrol-2-amine.

DisposalWorkflow Start Waste Generation (1-methyl-4-nitro-1H-pyrrol-2-amine) Assess Assess Hazards (Assume Toxic & Reactive based on nitro/amine groups) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE NoDrain Do NOT Dispose in Drain or Trash Assess->NoDrain Segregate Segregate Waste (Dedicated, Compatible Container) PPE->Segregate Label Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store Securely (Sealed, Ventilated Satellite Area) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (Licensed Facility) EHS->Disposal

Caption: Disposal workflow for 1-methyl-4-nitro-1H-pyrrol-2-amine.

References

  • BuyersGuideChem. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester suppliers and producers. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Cole-Parmer. Material Safety Data Sheet: Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • PubMed. Biodegradation of nitroaromatic compounds. [Link]

  • ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 1-Methyl-4-nitro-1H-pyrrol-2-amine

Executive Summary & Hazard Mechanistic Profile As a Senior Application Scientist, I cannot overstate the insidious nature of nitroaromatic amines. 1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS: 72083-68-2) is not a standard be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Mechanistic Profile

As a Senior Application Scientist, I cannot overstate the insidious nature of nitroaromatic amines. 1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS: 72083-68-2) is not a standard bench reagent. It possesses both a nitro group and a primary amine on a pyrrole scaffold. This dual-functionality makes the molecule highly lipophilic and capable of rapid transdermal absorption.

Biochemically, aromatic amines and nitroaromatics undergo hepatic N-hydroxylation, entering a redox cycle that oxidizes hemoglobin ( Fe2+ ) to methemoglobin ( Fe3+ )[1]. This severely impairs the blood's oxygen transport capacity, leading to methemoglobinemia—a condition characterized by cyanosis (blue discoloration of the skin and mucous membranes), fatigue, cardiac dysrhythmia, and potentially fatal tissue hypoxia[1],[2]. Because the onset of cyanosis can be delayed and non-occupational exposure exacerbates risks[3], your Personal Protective Equipment (PPE) must function as a flawless, self-validating barrier system.

Quantitative PPE Selection & Justification

Standard laboratory latex or thin nitrile gloves are completely insufficient for this class of compounds. The lipophilicity of nitroaromatic amines allows them to permeate thin elastomers rapidly, effectively turning the glove into an occlusive dressing that traps the chemical against the skin and accelerates dermal absorption[2].

Table 1: Mandatory PPE Specifications
PPE CategorySpecification / MaterialBreakthrough TimeMechanistic Justification
Primary (Inner) Gloves Laminated PE (e.g., SilverShield) or Butyl Rubber> 480 minsImpermeable to highly lipophilic nitroaromatics and organic solvents.
Secondary (Outer) Gloves Heavy-duty Nitrile (8+ mil)~ 30-60 minsProvides essential mechanical dexterity and immediate splash protection over the primary barrier.
Respiratory Protection N95 / P100 Particulate RespiratorN/APrevents inhalation of aerosolized crystalline powder during weighing and transfer.
Eye Protection Indirect-vented Chemical Splash GogglesN/APrevents conjunctival absorption; standard safety glasses lack necessary peripheral seals.
Body Protection Disposable Tyvek® or Polycoat gownN/APrevents micro-dust accumulation. Woven cotton lab coats trap toxic dust against the body[2].

Workflow Visualization: Toxicity & Intervention

G Exposure Exposure to 1-Methyl-4-nitro- 1H-pyrrol-2-amine Skin Dermal Contact (High Lipid Solubility) Exposure->Skin Inhalation Inhalation of Powder/Aerosol Exposure->Inhalation MetHb Oxidation of Fe2+ to Fe3+ (Methemoglobinemia) Skin->MetHb Inhalation->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia PPE_Skin Intervention: Butyl/Nitrile Gloves & Tyvek Sleeves PPE_Skin->Skin Blocks PPE_Resp Intervention: Fume Hood & P100 Respirator PPE_Resp->Inhalation Blocks

Figure 1: Toxicity pathway of nitroaromatic amines and targeted PPE interventions.

Step-by-Step Operational Protocol

Trustworthiness in a laboratory setting requires self-validating systems. Do not proceed to the next step unless the previous step's validation condition is explicitly met.

Phase 1: Pre-Operational Setup & Validation
  • Ventilation Verification: Ensure the fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Causality & Validation: Nitroaromatic dust is highly toxic if inhaled[4]. Tape a lightweight tissue strip to the bottom of the sash; it must pull steadily inward without fluttering wildly.

  • Glove Integrity Test: Inflate the Butyl rubber gloves manually by trapping air inside and rolling the cuff. Submerge them in water or hold them near your ear.

    • Causality & Validation: Micro-punctures compromise the primary barrier. Proceed only if no air leaks are detected.

  • Donning Sequence: Put on the Tyvek gown, followed by the primary Butyl rubber gloves. Tape the glove cuffs to the gown sleeves to eliminate exposed wrists. Don the outer Nitrile gloves. Finally, don the P100 respirator and splash goggles.

Phase 2: Handling and Weighing
  • Static Elimination: Nitroaromatic powders hold static charges, causing them to aggressively aerosolize when a metal spatula approaches.

    • Action: Wipe the exterior of the reagent bottle and the balance floor with an anti-static zero-stat gun or a damp lint-free wipe before opening the container.

  • Enclosed Transfer: Weigh the 1-methyl-4-nitro-1H-pyrrol-2-amine strictly inside the fume hood using a closed weighing boat or a pre-tared sealed vial.

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial inside the hood.

    • Causality: While dissolving the powder eliminates the inhalation hazard, solvents like DMSO dramatically increase the dermal absorption risk by acting as a transdermal carrier. Maintain strict glove discipline.

Phase 3: Decontamination and Spill Response
  • Immediate Isolation: In the event of a powder spill, do not sweep . Sweeping aerosolizes the toxin.

  • Wet Wiping: Cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., 10% ethanol/water) to dissolve and trap the powder without generating dust[4].

  • Surface Decontamination: Wash the area with a mild acidic solution (such as dilute ascorbic acid).

    • Causality: The acid protonates the residual amine group, converting it into an ammonium salt. This renders the molecule highly water-soluble and significantly less lipophilic, preventing it from easily penetrating skin or standard gloves during the final soap-and-water cleanup.

Phase 4: Waste Disposal Protocol
  • Chemical Segregation: Never mix nitroaromatic amine waste with strong oxidizers (e.g., nitric acid).

    • Causality: Aromatic amines and nitroaromatics are strictly incompatible with nitric acid and strong oxidizers; mixing them can cause violent exothermic reactions, rapid decomposition, or shock-sensitive explosions[5],[6],[7].

  • Solid Waste Containment: Place all contaminated consumables (weigh boats, outer gloves, wipes) into a dedicated, clearly labeled hazardous waste bag (e.g., "Toxic Solid Waste: Nitroaromatic Amines").

  • Liquid Waste Containment: Store liquid waste in high-density polyethylene (HDPE) containers, kept in secondary containment, and explicitly label as "Aromatic Amine / Methemoglobinemia Hazard."

References

  • New Jersey Department of Health. "4-Aminodiphenyl - Hazardous Substance Fact Sheet". Right to Know Hazardous Substance List. Available at:[Link]

  • Gheni, S. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Journal of Chemical Health and Safety, 31(11). Available at:[Link]

  • Rowe Scientific. "Nitric Acid 65-70% w/w Safety Data Sheet". Incompatibilities and Handling. Available at:[Link]

  • University of Toronto, Department of Chemistry. "Aqua Regia Solution Handling and Incompatibilities". Available at: [Link]

Sources

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